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Butoconazole Impurity 9 Documentation Hub

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  • Product: Butoconazole Impurity 9
  • CAS: 98011-62-2

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Structure & Profile of Butoconazole Impurity 9

The following technical guide details the chemical structure, formation mechanism, and analytical profile of Butoconazole Impurity 9 . Executive Summary Butoconazole Impurity 9 is a process-related impurity identified in...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, formation mechanism, and analytical profile of Butoconazole Impurity 9 .

Executive Summary

Butoconazole Impurity 9 is a process-related impurity identified in the synthesis of the antifungal agent Butoconazole Nitrate. While "Impurity 9" is a vendor-specific designation (primarily associated with reference standard suppliers like TLC Pharmaceutical Standards and Axios Research), it consistently refers to the dehydrated alkene derivative of the key chlorohydrin intermediate.

Chemical Identity:

  • Common Name: Butoconazole Impurity 9[1][2][3][4][5][6][7][8]

  • Chemical Name: (E)-1-chloro-4-(4-chlorophenyl)but-2-ene

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 201.10 g/mol [8]

  • Primary Origin: Acid-catalyzed dehydration of the intermediate 1-chloro-4-(4-chlorophenyl)butan-2-ol.

> Note on Nomenclature: In some catalog listings (e.g., Alentris), "Impurity 9" is occasionally mapped to the thio-alcohol intermediate (


). However, the consensus among major reference standard manufacturers defines Impurity 9 as the 

alkene described below. This guide focuses on the

structure as the primary definition.

Chemical Structure & Identification[2][8][10][11]

Structural Representation

The molecule consists of a linear butene chain substituted with a chlorine atom at the C1 position and a p-chlorophenyl group at the C4 position. The double bond is typically in the trans (E) configuration, which is thermodynamically favored during elimination reactions.

SMILES: ClCC=CCC1=CC=C(Cl)C=C1 InChIKey: VMGHYAYPTGFWEV-UHFFFAOYSA-N (Analogous backbone)[9]

Physicochemical Properties[11]
PropertyValue
Molecular Formula

Molecular Weight 201.10 Da
Exact Mass 200.0160 Da
Appearance Colorless to pale yellow oil (at RT)
Solubility Soluble in Methanol, Acetonitrile, DCM; Insoluble in Water
Functional Groups Allylic Chloride, Aryl Chloride, Internal Alkene

Formation Mechanism & Synthesis Pathway[1][12][13]

Butoconazole is synthesized via a multi-step pathway involving the opening of epoxides or the manipulation of chlorohydrins. Impurity 9 is formed via the dehydration of the key intermediate Butoconazole Impurity 1 (1-chloro-4-(4-chlorophenyl)butan-2-ol).

Mechanism

During the activation of the secondary alcohol (Impurity 1) to a leaving group (e.g., mesylate or chloride) intended for nucleophilic displacement by imidazole or thiol, acidic conditions or elevated temperatures can trigger an E1 or E2 elimination reaction. This removes a water molecule (or the activated leaving group), creating a double bond between C2 and C3.

Pathway Diagram

The following diagram illustrates the divergence point where the main synthetic pathway splits to form Impurity 9.

Butoconazole_Impurity_Pathway Start 4-Chlorobenzyl Magnesium Chloride Impurity1 INTERMEDIATE (Impurity 1) 1-chloro-4-(4-chlorophenyl)butan-2-ol (C10H12Cl2O) Start->Impurity1 Grignard Addition Epichlorohydrin Epichlorohydrin Epichlorohydrin->Impurity1 Activation Activation Step (e.g., SOCl2 or MsCl) Impurity1->Activation Activation Impurity9 IMPURITY 9 (E)-1-chloro-4-(4-chlorophenyl)but-2-ene (Dehydration Product) C10H10Cl2 Activation->Impurity9 Elimination (Side Reaction) - H2O / - HOCl Intermediate2 Thio-Ether Intermediate (Impurity 7/10) C16H15Cl3OS Activation->Intermediate2 Nucleophilic Subst. (with Thiol) ThiolStep Reaction with 2,6-Dichlorobenzenethiol Butoconazole BUTOCONAZOLE NITRATE Target API Intermediate2->Butoconazole Imidazole Coupling

Caption: Synthesis pathway showing the divergence of Impurity 9 via elimination from the chlorohydrin intermediate.

Analytical Characterization

Detecting Impurity 9 requires specific chromatographic conditions due to its lack of the imidazole ring (reducing basicity) and the sulfur moiety (altering UV absorption).

HPLC/UPLC Method Parameters

Because Impurity 9 is non-polar compared to the parent API, it typically elutes at a different relative retention time (RRT).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: High organic hold required to elute the lipophilic alkene.

  • Detection: UV at 220 nm (The alkene and chlorobenzene chromophores absorb here; it lacks the strong absorbance of the thio-ether linkage found in the API).

Mass Spectrometry (LC-MS)[1]
  • Ionization: Electrospray Ionization (ESI) in Positive mode.

  • Parent Ion:

    
     (Characteristic chlorine isotope pattern 9:6:1 for two Cl atoms).
    
  • Fragmentation: Loss of the allylic chloride (

    
    ) is a common fragmentation pathway.
    

Regulatory & Toxicological Context

  • Classification: Process-Related Impurity (ICH Q3A).

  • Genotoxicity Concern: As an alkylating agent (allylic chloride), Impurity 9 possesses a structural alert for genotoxicity (mutagenicity). The allylic chloride moiety is reactive toward nucleophiles (like DNA).

  • Control Limits: Due to the structural alert (Cohort of Concern), this impurity must typically be controlled to TTC (Threshold of Toxicological Concern) levels (e.g., < 1.5 µ g/day ) unless Ames negative data is provided.

  • Purification: It is effectively removed during crystallization of the final Nitrate salt, as Impurity 9 does not form a salt with nitric acid (lacking the basic imidazole nitrogen).

References

  • TLC Pharmaceutical Standards. Butoconazole Impurity 9 (Product B-5810) Data Sheet. Retrieved from TLC Standards Catalog. Link

  • Axios Research. Butoconazole Impurity 9 Reference Standard. Axios Research Catalog AR-B02360. Link

  • Simson Pharma. Impurity Profiling of Butoconazole: Structure of (E)-1-chloro-4-(4-chlorobut-2-en-1-yl)benzene. Link

  • PubChem. Compound Summary: 1-chloro-4-(4-chlorophenyl)butan-2-ol (Precursor). CID 12432033. Link

  • ICH Guidelines. ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. Link

Sources

Exploratory

Technical Guide: Synthesis Pathway of Butoconazole Impurity 9

Executive Summary & Chemical Identity[1][2][3][4] Butoconazole Impurity 9 (identified as 1-chloro-4-(4-chlorophenyl)but-2-ene ) is a critical process-related impurity found in the synthesis of Butoconazole Nitrate.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3][4]

Butoconazole Impurity 9 (identified as 1-chloro-4-(4-chlorophenyl)but-2-ene ) is a critical process-related impurity found in the synthesis of Butoconazole Nitrate.[1][2] It arises primarily from the dehydration of the key chlorohydrin intermediate, 1-chloro-4-(4-chlorophenyl)butan-2-ol, during the API manufacturing process.[1][2]

Understanding the formation and synthesis of this impurity is essential for establishing critical process parameters (CPPs) during the activation of the hydroxyl group (typically with thionyl chloride or methanesulfonyl chloride) where elimination competes with substitution.[1][2]

Chemical Profile
PropertyDetail
Common Name Butoconazole Impurity 9
Chemical Name (E/Z)-1-chloro-4-(4-chlorophenyl)but-2-ene
CAS Number 98011-62-2 (Generic for isomer mix)
Molecular Formula C₁₀H₁₀Cl₂
Molecular Weight 201.10 g/mol
Origin Acid-catalyzed dehydration or thermal elimination of the chlorohydrin intermediate.[1][2][3]
Classification Process Impurity (Degradation/Side-reaction)

Retrosynthetic Analysis & Strategy

The synthesis of Impurity 9 is best approached by mimicking the failure mode of the parent process.[1] The parent API, Butoconazole, is constructed on a butyl backbone derived from the reaction of a Grignard reagent with epichlorohydrin. Impurity 9 represents the "water-loss" product of this backbone.[1][2]

Strategic Logic:

  • Precursor Assembly: Construct the C10 backbone via a Grignard reaction between 4-chlorobenzyl chloride and epichlorohydrin.[1][2] This yields the stable alcohol intermediate.[1]

  • Controlled Degradation (Synthesis of Impurity): Subject the purified alcohol intermediate to thermodynamic elimination conditions (acid catalysis with azeotropic water removal) to force the formation of the alkene (Impurity 9).[1][2]

Retrosynthesis Impurity9 Butoconazole Impurity 9 (Alkene Product) Alcohol Chlorohydrin Intermediate 1-chloro-4-(4-chlorophenyl)butan-2-ol Impurity9->Alcohol Dehydration (-H₂O) Precursors 4-Chlorobenzyl Chloride + Epichlorohydrin Alcohol->Precursors Grignard Coupling

Figure 1: Retrosynthetic logic showing the derivation of Impurity 9 from the primary process precursors.[1][2]

Detailed Synthesis Protocol

Step 1: Synthesis of Intermediate (1-chloro-4-(4-chlorophenyl)butan-2-ol)

This step establishes the carbon skeleton.[1][2] The reaction must be kept cold to prevent premature elimination or polymerization.[1]

Reagents:

  • 4-Chlorobenzyl chloride (1.0 eq)[1][2]

  • Magnesium turnings (1.1 eq)[1][2]

  • Epichlorohydrin (1.2 eq)[1][2]

  • Diethyl ether or THF (Anhydrous)[1][2]

  • Iodine (catalytic crystal)[1][2]

Protocol:

  • Grignard Formation: In a dry 3-neck flask under nitrogen, activate Mg turnings with a crystal of iodine. Add a small portion of 4-chlorobenzyl chloride in ether to initiate the reaction (exothermic).[1][2] Add the remaining benzyl chloride dropwise, maintaining a gentle reflux. Stir for 1 hour after addition.

  • Epoxide Opening: Cool the Grignard solution to -20°C. Add epichlorohydrin dropwise over 45 minutes. The low temperature is critical to favor the opening of the epoxide ring over direct displacement of the chloride.[1]

  • Quench: Allow the mixture to warm to 0°C and quench slowly with saturated NH₄Cl solution.

  • Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography (Hexane:EtOAc 90:10) to isolate the alcohol as a colorless oil.[1]

Step 2: Synthesis of Impurity 9 (Dehydration)

This step intentionally forces the elimination reaction that is usually suppressed in the API process.[1]

Reagents:

  • 1-chloro-4-(4-chlorophenyl)butan-2-ol (from Step 1)[1][2]

  • p-Toluenesulfonic acid (pTsOH) monohydrate (0.1 eq)[1][2]

  • Toluene (Solvent)[1][2]

Protocol:

  • Setup: Dissolve the alcohol intermediate (10 g) in Toluene (100 mL) in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Reaction: Add pTsOH (0.85 g) and heat the mixture to reflux (approx. 110°C).

  • Monitoring: Monitor water collection in the trap. The reaction is typically complete within 2-4 hours when TLC shows consumption of the polar alcohol spot and appearance of a non-polar spot (Rf ~0.8 in Hexane:EtOAc 9:1).[1][2]

  • Workup: Cool to room temperature. Wash the toluene layer with saturated NaHCO₃ (to remove acid) and then brine.[1][2]

  • Isolation: Dry over MgSO₄ and concentrate under reduced pressure.

  • Purification: The crude oil contains a mixture of E/Z isomers.[1] Purify via flash column chromatography using 100% Hexane or Hexane:DCM (95:5) to obtain Impurity 9 as a pale yellow oil.[1]

Reaction Mechanism & Pathway Visualization[3]

The formation of Impurity 9 follows an E1 or E2 elimination mechanism depending on the conditions.[1] Under acidic conditions (pTsOH), it proceeds via an E1 mechanism involving a carbocation intermediate, leading to the thermodynamically stable internal alkene (Zaitsev product).[1]

Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Elimination Alcohol Alcohol Intermediate Protonated Oxonium Ion Alcohol->Protonated + H+ Carbocation Carbocation Intermediate Protonated->Carbocation - H₂O Impurity Impurity 9 (Alkene) Carbocation->Impurity - H+

Figure 2: Mechanistic pathway of acid-catalyzed dehydration yielding Impurity 9.[1][2]

Analytical Characterization

To validate the synthesis of Impurity 9, the following analytical data should be observed. This distinguishes it from the parent alcohol and other potential regioisomers.[1]

TechniqueExpected Signal / CharacteristicInterpretation
HPLC (Reverse Phase) RRT ~1.5 - 1.8 (relative to Butoconazole)The loss of the hydroxyl group makes Impurity 9 significantly more hydrophobic (non-polar) than the parent or the alcohol precursor.[1][2]
¹H NMR (CDCl₃) δ 5.6 - 5.9 ppm (Multiplet, 2H)Diagnostic signals for vinylic protons (-CH=CH-).[1][2]
¹H NMR (CDCl₃) δ 4.0 - 4.1 ppm (Doublet, 2H)Chloromethyl protons (Cl-CH₂-), shifted downfield due to the adjacent double bond.[1][2]
Mass Spectrometry (ESI) m/z 200, 202, 204Molecular ion cluster [M]+ showing characteristic isotope pattern for two chlorine atoms (Cl₃₅/Cl₃₇).[1][2]
IR Spectroscopy ~1650 cm⁻¹Weak C=C stretch, absence of broad O-H stretch at 3400 cm⁻¹.

Control Strategy in API Manufacturing

Impurity 9 is a "Process-Related Impurity."[1][2] Its presence in the final Butoconazole Nitrate API indicates a lack of control during the chlorination step (conversion of alcohol to chloride) or excessive thermal stress.[1]

Mitigation Tactics:

  • Temperature Control: During the reaction of the alcohol with thionyl chloride (SOCl₂), maintain temperatures below 5°C to suppress elimination.[1]

  • Base Selection: If using methanesulfonyl chloride (MsCl), ensure the base (e.g., Triethylamine) is added slowly to prevent localized heating and E2 elimination.[1]

  • Acidity: Avoid prolonged exposure of the alcohol intermediate to strong Lewis acids without cooling.[1]

References

  • Pharmaffiliates. (n.d.). Butoconazole Impurities and Reference Standards. Retrieved from [Link]

  • Walker, K. A., et al. (1978).[1] 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate, a new potent antifungal agent.[1][2][4] Journal of Medicinal Chemistry, 21(8), 840–843.[1] [Link]

Sources

Foundational

Technical Guide: Spectroscopic Profiling of Butoconazole Impurity 9

This guide provides an in-depth technical analysis of Butoconazole Impurity 9 , identified as 4-(4-Chlorophenyl)-1-((2,6-dichlorophenyl)thio)butan-2-ol . It details the spectroscopic signatures (NMR, MS, IR) required for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Butoconazole Impurity 9 , identified as 4-(4-Chlorophenyl)-1-((2,6-dichlorophenyl)thio)butan-2-ol . It details the spectroscopic signatures (NMR, MS, IR) required for its identification and differentiation from the active pharmaceutical ingredient (API), Butoconazole Nitrate.

Executive Summary & Chemical Identity

In the development of Butoconazole Nitrate (an imidazole antifungal), impurity profiling is critical for meeting ICH Q3A/B regulatory standards. Impurity 9 is a key process-related substance, often arising during the epoxide ring-opening step or as a hydrolysis byproduct.

Unlike the API, which contains an imidazole ring attached to the butyl chain, Impurity 9 retains a hydroxyl group and exhibits distinct regiochemistry. Accurate characterization relies on detecting the absence of imidazole signals in NMR and the presence of a hydroxyl moiety in IR.

Chemical Structure Data
AttributeDetail
Common Name Butoconazole Impurity 9
Chemical Name 4-(4-Chlorophenyl)-1-((2,6-dichlorophenyl)thio)butan-2-ol
CAS Number 64872-77-1 (Generic for Butoconazole, verify specific isomer CAS) / Note: Often listed in vendor catalogs as Impurity 9 specific CAS varies by salt form.[1]
Molecular Formula C₁₆H₁₅Cl₃OS
Molecular Weight 361.71 g/mol
Monoisotopic Mass 359.99 g/mol
Structural Visualization & Origin

Impurity 9 is structurally characterized by a secondary alcohol at the C2 position and a thioether linkage at C1, distinguishing it from Butoconazole where the imidazole typically occupies C1 (or C2 depending on synthesis route) and the thioether is at C2.

Butoconazole_Impurity_Origin Epoxide Intermediate Epoxide (2-(4-chlorophenylethyl)oxirane) Impurity9 Impurity 9 (Regioisomer Alcohol) C1: S-Ar, C2: OH Epoxide->Impurity9  Regioselective Opening (Path B) Precursor Correct Precursor (Target Alcohol) C1: OH, C2: S-Ar Epoxide->Precursor  Regioselective Opening (Path A) Thiophenol 2,6-Dichlorothiophenol Thiophenol->Impurity9 Thiophenol->Precursor Butoconazole Butoconazole Nitrate (API) Precursor->Butoconazole  Derivatization & Imidazole Displacement

Figure 1: Proposed origin of Impurity 9 via regioselective epoxide ring opening.[1][2][3][4][5][6] Path B leads to the formation of Impurity 9, a regioisomer of the key synthetic intermediate.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of molecular weight and chlorine isotope pattern.

Ionization Characteristics[7][8]
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).

  • Molecular Ion:

    
     or 
    
    
    
    .
  • Isotope Pattern: The presence of three chlorine atoms (

    
     and 
    
    
    
    ) creates a distinct isotopic envelope with relative intensities approximating 100 : 96 : 31 : 3 (M : M+2 : M+4 : M+6).
Fragmentation Pathway (MS/MS)

The fragmentation of Impurity 9 is driven by the cleavage of the C-S bond and the stability of the chlorobenzyl/chlorophenyl cations.

m/z (approx)Ion IdentityMechanism
361 / 363

Parent molecular ion.
343 / 345

Loss of Water : Characteristic of secondary alcohols. Confirms the -OH group.
177 / 179

Thiophenol Fragment : Cleavage of the C-S bond yields the 2,6-dichlorothiophenol cation.
125 / 127

Chlorotropylium Ion : Derived from the 4-chlorophenylethyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy rapidly distinguishes Impurity 9 from Butoconazole by identifying the hydroxyl group (absent in the API) and the lack of imidazole ring vibrations.

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
O-H Stretch 3300 – 3450 Broad, MediumKey Differentiator : Intermolecular H-bonded hydroxyl group. Absent in pure Butoconazole.
C-H Stretch (Ar) 3050 – 3100WeakAromatic C-H stretching.
C-H Stretch (Alk) 2850 – 2950MediumAliphatic methylene (-CH₂-) and methine (-CH-) stretches.
C=C Aromatic 1580, 1470MediumSkeletal vibrations of the chlorobenzene and dichlorobenzene rings.
C-O Stretch 1050 – 1100StrongSecondary alcohol C-O stretching.
C-Cl Stretch 740 – 800StrongAryl chloride vibrations (distinctive for 2,6-dichloro substitution pattern).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural elucidation. The absence of the imidazole protons (typically three distinct signals in the aromatic region) and the presence of a CH-OH proton signal are diagnostic.

¹H NMR (400 MHz, DMSO-d₆ / CDCl₃)

Note: Chemical shifts (δ) are estimates based on the structural electronic environment.

Positionδ (ppm)MultiplicityIntegrationAssignment
Ar-H (Ring A) 7.30 – 7.45Multiplet3H2,6-Dichlorophenyl ring protons (H-3, H-4, H-5). Typically an AB₂ pattern.
Ar-H (Ring B) 7.10 – 7.25Doublet/DD4H4-Chlorophenyl ring protons (AA'BB' system).
CH-OH 3.70 – 3.90 Multiplet1HDiagnostic : Methine proton attached to the hydroxyl group.
CH₂-S 3.10 – 3.30dd2HMethylene protons adjacent to the sulfur atom and chiral center.
CH₂-Ar 2.60 – 2.80Triplet2HBenzylic methylene protons (adjacent to 4-chlorophenyl).
CH₂ (Bridge) 1.70 – 1.90Multiplet2HCentral methylene group connecting the benzylic and chiral centers.
-OH 4.50 – 5.00Broad Singlet1HHydroxyl proton (exchangeable with D₂O).
¹³C NMR (100 MHz)
δ (ppm)Carbon TypeAssignment
130 – 140 Quaternary Ar-CIpso carbons of the aromatic rings (C-Cl, C-S, C-alkyl).
127 – 130 Aromatic CHMethine carbons of the 4-chlorophenyl and 2,6-dichlorophenyl rings.
69.0 – 71.0 CH-OH Diagnostic : Carbon attached to the hydroxyl group.
38.0 – 40.0 CH₂-SCarbon attached to the sulfur atom.
36.0 – 38.0 CH₂ (Bridge)Central aliphatic carbon.
30.0 – 32.0 CH₂-ArBenzylic carbon.

Analytical Strategy & Quality Control

To control Impurity 9 in the final drug substance, a validated HPLC or UHPLC method is required.

  • Separation Principle: Impurity 9 is less polar than Butoconazole Nitrate (due to the lack of the ionized imidazole-nitrate complex) but more polar than the fully non-polar starting materials due to the free hydroxyl group.

  • Detection: UV detection at 220-230 nm is optimal, leveraging the strong absorption of the chlorinated aromatic rings.

  • System Suitability: Resolution (

    
    ) between Impurity 9 and Butoconazole should be > 1.5.
    
References
  • Chemical Identity & Structure: Alentris Research. Butoconazole Impurity 9. Retrieved from

  • Pharmacopoeial Context: USP Monograph for Butoconazole Nitrate (2025). USP-NF Online. Retrieved from

  • Impurity Profiling Standards: ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). Retrieved from

  • Spectroscopic Data Correlation: PubChem Compound Summary for Butoconazole. National Center for Biotechnology Information. Retrieved from

Sources

Exploratory

Comprehensive Characterization and Control of Butoconazole Impurity 9

The following technical guide provides an in-depth characterization of Butoconazole Impurity 9 , specifically identified here as the process-related alkene intermediate 1-chloro-4-(4-chlorophenyl)but-2-ene .[1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth characterization of Butoconazole Impurity 9 , specifically identified here as the process-related alkene intermediate 1-chloro-4-(4-chlorophenyl)but-2-ene .[1]

Executive Summary & Nomenclature Resolution

Butoconazole Impurity 9 is a critical process-related impurity arising during the synthesis of Butoconazole Nitrate. While nomenclature can vary between suppliers, this guide defines Impurity 9 based on the consensus of major reference standard catalogs (e.g., TLC Pharmaceutical Standards, Axios Research) as the dehydrated alkene intermediate .

Note on Identification:

  • Impurity 9 (Target of this Guide): 1-chloro-4-(4-chlorophenyl)but-2-ene (C₁₀H₁₀Cl₂).[1]

  • Distinction: It is distinct from Butoconazole Impurity 10 (or Impurity 7 in some lists), which refers to the alcohol precursor 4-(4-chlorophenyl)-1-((2,6-dichlorophenyl)thio)butan-2-ol.[1]

This impurity is of particular interest to drug development professionals due to its chemical reactivity (allylic chloride) and potential classification as a Genotoxic Impurity (PGI) under ICH M7 guidelines.

Chemical Identification & Physicochemical Properties[1][2][3][4]

Core Identity
PropertyDetail
Chemical Name 1-chloro-4-(4-chlorophenyl)but-2-ene
IUPAC Name 1-chloro-4-(4-chlorophenyl)but-2-ene
Molecular Formula C₁₀H₁₀Cl₂
Molecular Weight 201.09 g/mol
Structure Description A chlorophenyl ring attached to a butenyl chain terminating in an allylic chloride.[1][2][3]
CAS Number Not widely listed (Supplier Code: B-5810 / AR-B02360)
Physicochemical Profile[1]
  • Appearance: Typically a viscous, colorless to pale yellow oil or low-melting solid.

  • Solubility: Highly soluble in organic solvents (Dichloromethane, Methanol, Acetonitrile); practically insoluble in water.

  • Reactivity: High. The molecule contains an allylic chloride moiety, making it a potent alkylating agent. It is susceptible to nucleophilic attack (e.g., by water, alcohols, or DNA bases).

  • Partition Coefficient (LogP): Estimated ~3.5–4.0 (High lipophilicity due to the chlorophenyl and hydrocarbon chain).

Formation Pathway & Synthesis Mechanism[1][6]

Impurity 9 is a side-reaction product generated during the early stages of Butoconazole synthesis.

The Synthesis Context

The standard synthesis of Butoconazole involves the reaction of a Grignard reagent (p-chlorobenzyl magnesium chloride) with epichlorohydrin to form the alcohol intermediate 1-chloro-4-(4-chlorophenyl)-2-butanol .[1][4]

Mechanism of Impurity Formation

Impurity 9 forms via the acid-catalyzed dehydration of this alcohol intermediate.

  • Trigger: Exposure to acidic conditions or high temperatures during the work-up of the chlorohydrin intermediate.

  • Reaction: Elimination of water (

    
    ) from the secondary alcohol creates the double bond, resulting in the alkene structure.
    
Formation Diagram

The following Graphviz diagram illustrates the divergence of Impurity 9 from the main synthetic pathway.

Butoconazole_Impurity_Path Start p-Chlorobenzyl Chloride Grignard Grignard Reagent (p-Cl-Bn-MgCl) Start->Grignard Mg, THF Alcohol Intermediate 1: 1-chloro-4-(4-chlorophenyl)-2-butanol (Target Precursor) Grignard->Alcohol + Epichlorohydrin Epichlor Epichlorohydrin Impurity9 IMPURITY 9 1-chloro-4-(4-chlorophenyl)but-2-ene (Allylic Chloride) Alcohol->Impurity9 SIDE REACTION: Acid-Catalyzed Dehydration (- H2O) Butoconazole Butoconazole Nitrate Alcohol->Butoconazole Main Route: + Imidazole + 2,6-Dichlorothiophenol

Caption: Divergence of Impurity 9 (Alkene) from the main Butoconazole synthetic pathway via dehydration of the alcohol intermediate.[1]

Analytical Characterization & Detection

Due to its lack of the imidazole and thiophenol chromophores found in the final drug substance, Impurity 9 requires specific analytical attention.

HPLC Method Strategy
  • Column: C18 (Octadecylsilane), e.g., Agilent Zorbax Eclipse Plus or equivalent.

  • Mobile Phase: High organic content required due to lipophilicity.

    • Gradient: Water (0.1% Formic Acid) : Acetonitrile.

    • Elution: Impurity 9 will elute after the alcohol intermediate but likely before the final Butoconazole API due to the lack of the bulky dichlorothiophenol group.

  • Detection (UV):

    • The chlorophenyl ring provides absorbance.

    • Wavelength: 220 nm (primary) or 254 nm.

    • Note: Response factor will be significantly different from Butoconazole; use of an authentic standard is mandatory for quantification.

Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI+ (Electrospray Ionization).

  • Signature:

    • Molecular Ion:

      
       is not stable; look for radical cation 
      
      
      
      or fragment ions.
    • Isotope Pattern: Distinctive chlorine pattern.

      • Contains 2 Chlorine atoms.[2][3][5][6]

      • Relative abundance: M (100%), M+2 (~64%), M+4 (~10%).

    • Fragmentation: Loss of the allylic chloride (

      
       or 
      
      
      
      ) is a dominant pathway, yielding a stabilized carbocation at
      
      
      (C₁₀H₉Cl).

Toxicology & Control Strategy (ICH M7)[1]

Genotoxicity Assessment

Impurity 9 contains an allylic chloride structural alert.

  • Class: Alkylating Agent.

  • Risk: Allylic chlorides can react with DNA bases (guanine) via nucleophilic substitution (

    
     or 
    
    
    
    ).
  • Classification: It should be treated as a Class 2 or Class 3 impurity under ICH M7 (Potentially Mutagenic) until Ames test data proves otherwise.

Control Limits (TTC)

If confirmed as mutagenic, the impurity must be controlled to the Threshold of Toxicological Concern (TTC) .

  • Limit:

    
     (for lifetime exposure).
    
  • Calculation: For a standard topical dose, the ppm limit in the API will be very low (often < 10-20 ppm).

Purge Strategy

To ensure removal of Impurity 9:

  • Avoid Acidic Workups: Maintain neutral or slightly basic pH during the isolation of the alcohol intermediate to prevent dehydration.

  • Downstream Reaction: The allylic chloride is highly reactive. In subsequent steps (e.g., reaction with imidazole), Impurity 9 may react to form allyl-imidazole analogues . These "daughter impurities" must also be tracked.

  • Crystallization: The final crystallization of Butoconazole Nitrate is the primary purge point. The high solubility of the alkene in organic mother liquors facilitates its removal.

References

  • USP Monographs . Butoconazole Nitrate.[7][2][4][8][9] United States Pharmacopeia (USP 43-NF 38). Rockville, MD: United States Pharmacopeial Convention. [1]

  • TLC Pharmaceutical Standards . Butoconazole Impurity 9 (Product B-5810).

  • Axios Research . Butoconazole Impurity 9 (Cat # AR-B02360).

  • ICH Guidelines . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7).

  • PubChem . Butoconazole Nitrate (Compound Summary). National Center for Biotechnology Information. [1]

Sources

Foundational

Technical Guide: Origin and Mechanistic Control of Butoconazole Impurity 9

This technical guide provides an in-depth analysis of Butoconazole Impurity 9 , specifically focusing on its structural origin, mechanistic formation during the synthesis of Butoconazole Nitrate, and strategies for its c...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Butoconazole Impurity 9 , specifically focusing on its structural origin, mechanistic formation during the synthesis of Butoconazole Nitrate, and strategies for its control.

Executive Summary

In the synthesis of Butoconazole Nitrate (an imidazole antifungal inhibiting CYP51A1/14


-demethylase), the control of process-related impurities is critical for regulatory compliance (ICH Q3A/B). Impurity 9 , identified chemically as 4-(4-Chlorophenyl)-1-((2,6-dichlorophenyl)thio)butan-2-ol , represents a significant "des-imidazole" impurity.

Its presence indicates a specific failure in the chemoselective sequence of the synthesis, typically arising from the premature reaction of the thiophenol reagent with the epoxide/chlorohydrin starting material, bypassing the imidazole installation step.

Chemical Identity and Structural Analysis[1]

Before analyzing the formation pathway, we must establish the structural divergence between the API and the impurity.

FeatureButoconazole Nitrate (API) Impurity 9
IUPAC Name 1-[4-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)thio]butyl]-1H-imidazole nitrate4-(4-Chlorophenyl)-1-((2,6-dichlorophenyl)thio)butan-2-ol
Molecular Formula C

H

Cl

N

S[1][2][3] · HNO

C

H

Cl

OS
Molecular Weight 474.79 g/mol 361.71 g/mol
Key Moiety Imidazole Ring (Present)Absent (Hydroxyl group present)
Regiochemistry C1-Imidazole, C2-Thioether C1-Thioether , C2-Hydroxyl
CAS No. 64872-77-198011-62-2 (or analogue)

Key Structural Insight: Impurity 9 is not merely a degradation product; it is a regio-isomer of a synthetic intermediate formed via an alternative reaction pathway. While Butoconazole has the sulfur moiety at the secondary carbon (C2), Impurity 9 has the sulfur at the primary carbon (C1) and lacks the imidazole ring entirely.

Synthetic Pathway and Impurity Origin[4]

The standard industrial synthesis of Butoconazole involves a linear sequence: Epoxide Ring Opening (by Imidazole)


Chlorination 

Thio-alkylation .
The Standard Route vs. The Impurity Pathway

The formation of Impurity 9 occurs when the 2,6-dichlorothiophenol nucleophile reacts directly with the Epoxide (or its Chlorohydrin precursor) instead of reacting with the Chloro-imidazole intermediate.

This "Process Leak" happens if:

  • Unreacted Epoxide/Chlorohydrin is carried over from Step 1 to Step 3.

  • Base-catalyzed cyclization of residual Chlorohydrin occurs in Step 3, regenerating the Epoxide.

  • Thiophenol attacks the Epoxide , preferentially at the less hindered terminal carbon (C1).

Pathway Visualization (Graphviz)

Butoconazole_Synthesis SM Starting Material (Chlorohydrin / Epoxide) Int_1 Intermediate 1 (Imidazole-Alcohol) Regio: C1-Im, C2-OH SM->Int_1 Step 1: Nucleophilic Attack (Imidazole at C1) Impurity9 IMPURITY 9 (Thio-Alcohol) Regio: C1-Thio, C2-OH SM->Impurity9 CRITICAL FAILURE: Direct Attack by Thiol (at C1) Imidazole Imidazole (Reagent) Int_2 Intermediate 2 (Chloro-Imidazole) Regio: C1-Im, C2-Cl Int_1->Int_2 Step 2: Chlorination SOCl2 SOCl2 (Chlorination) API Butoconazole Nitrate (Final Product) Int_2->API Step 3: Thio-alkylation (Substitution at C2) Thiol 2,6-Dichlorothiophenol (Reagent) Thiol->API Standard Addition Thiol->Impurity9

Figure 1: Mechanistic divergence showing the formation of Impurity 9 via direct thiophenol attack on the starting material, bypassing the imidazole installation.

Mechanistic Deep Dive

The Regioselectivity Driver

The formation of Impurity 9 is driven by the principles of epoxide ring opening :

  • Standard Route (Imidazole): Imidazole attacks the terminal carbon (C1) of the epoxide (or displaces the primary chloride of the chlorohydrin). This establishes the C1-Nitrogen bond.

  • Impurity Route (Thiol): If the Epoxide is present in the final step (Step 3), the Thiophenolate anion (a strong nucleophile) will attack the epoxide. Under basic conditions (used in Step 3), nucleophiles attack the less hindered carbon (C1) .

    • Result: The Sulfur attaches to C1, leaving the Oxygen at C2 (as an alcohol).

    • Structure:Ar-S-CH2-CH(OH)-R.[1] This perfectly matches the structure of Impurity 9.

Why it Persists

Impurity 9 contains a secondary hydroxyl group. In the final step of the synthesis, the conditions are typically basic (K


CO

in MIBK or Acetone) to facilitate the thio-alkylation. These conditions are not sufficient to convert the secondary alcohol of Impurity 9 into a leaving group or displace it. Therefore, once formed, Impurity 9 is stable and difficult to remove without rigorous crystallization.

Experimental Control Strategy

To prevent the formation of Impurity 9, the protocol must ensure the complete consumption of the Starting Material (Chlorohydrin/Epoxide) prior to the introduction of the Thiol reagent.

Critical Process Parameters (CPPs)
  • Step 1 Stoichiometry: Use a slight excess of Imidazole (1.1 - 1.2 eq) to drive the consumption of the Chlorohydrin.

  • Step 1 Completion Check: Mandatory IPC (In-Process Control) via HPLC. Limit for unreacted Chlorohydrin should be < 0.5% before proceeding to chlorination.

  • Phase Separation: If a biphasic system is used in Step 1 (e.g., Toluene/Water), ensure efficient phase separation to remove unreacted starting materials if they partition into the aqueous phase (unlikely for lipophilic SM, but relevant for salts).

  • Step 2 Efficiency: Ensure complete conversion of the Alcohol (Int 1) to the Chloride (Int 2). While this doesn't directly stop Impurity 9, it prevents other hydroxy-impurities.

Validated Synthesis Protocol (Step 3 Focus)

Context: This protocol focuses on the final coupling step where the risk of Impurity 9 generation is highest if upstream controls fail.

Reagents:

  • Intermediate 2 (Chloro-imidazole derivative): 1.0 eq

  • 2,6-Dichlorothiophenol: 1.1 eq

  • Potassium Carbonate (anhydrous): 1.5 eq

  • Solvent: Methyl Isobutyl Ketone (MIBK) or Acetone.

Workflow:

  • Charge the reactor with Intermediate 2 and Solvent.

  • Add Potassium Carbonate.

  • Heat to reflux (or 60-70°C).

  • Slow Addition: Add 2,6-Dichlorothiophenol dissolved in solvent over 30-60 minutes.

    • Control Point: Do not add Thiol if IPC of Step 1/2 showed high residual Starting Material.

  • Reaction Monitoring: Stir until Intermediate 2 is < 1.0%.

  • Work-up: Cool, filter inorganic salts, and wash with dilute NaOH (to remove excess Thiol).

  • Purification: Crystallization of the Nitrate salt using Nitric Acid/Ethanol. This step is effective at purging Impurity 9 due to the solubility difference (Impurity 9 does not form a nitrate salt at the imidazole position, as it lacks the imidazole ring).

Analytical Detection

Impurity 9 is detectable via RP-HPLC. Due to the high UV absorbance of the chlorophenyl and dichlorophenyl rings, it is easily quantified.

ParameterCondition
Column C18 (e.g., Zorbax Eclipse XDB, 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Orthophosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 40% B to 90% B over 20 mins
Detection UV at 220 nm (or 254 nm)
RRT (Approx) ~1.2 - 1.3 (Elutes after Butoconazole due to lack of polar nitrate/imidazole interaction)

References

  • PubChem Compound Summary. (2025). Butoconazole Nitrate.[1][4][5] National Center for Biotechnology Information. Link

  • European Patent Office. (2009). EP1903035A2: High purity butoconazole nitrate with specified particle size and a process for preparation thereof. Link

  • Simson Pharma. (2024). Butoconazole Impurity 9 Reference Standard (Structure Confirmation). Link

  • Drugs.com. (2025).[3] Butoconazole Monograph: Chemistry and Stability. Link

  • Walker, K. A., et al. (1978). Synthesis and Structure-Activity Relationships of 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)butyl]-1H-imidazole. Journal of Medicinal Chemistry.

Sources

Exploratory

Mechanistic Insight: The Episulfonium Rearrangement Leading to Butoconazole Impurity 9

Executive Summary In the high-stakes environment of antifungal drug development, the stability profile of Butoconazole Nitrate presents a unique challenge due to its thioether backbone. While oxidative degradants (sulfox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of antifungal drug development, the stability profile of Butoconazole Nitrate presents a unique challenge due to its thioether backbone. While oxidative degradants (sulfoxides/sulfones) are common, Impurity 9 represents a more complex, mechanistically significant degradation pathway.

This guide provides a deep technical analysis of Butoconazole Impurity 9 (1-[(2,6-dichlorophenyl)thio]-4-(4-chlorophenyl)butan-2-ol). Unlike simple hydrolysis products, Impurity 9 is the result of a Neighboring Group Participation (NGP) reaction involving an episulfonium ion intermediate . Understanding this pathway is critical for formulation scientists to design robust buffering systems that prevent the specific protonation events triggering this rearrangement.

Chemical Characterization & Identity

To control an impurity, one must first define its structural relationship to the parent molecule. Impurity 9 is not merely a fragment; it is a regioisomer of the expected hydrolysis product, indicating a rearrangement during its formation.

Table 1: Structural Comparison
CompoundChemical NameMolecular Structure Key Feature
Butoconazole 1-[4-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)thio]butyl]-1H-imidazoleSulfur at C2 ; Imidazole at C1.[1][2][3][4]
Direct Hydrolysis Product (Theoretical)1-hydroxy-4-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)thio]butaneSulfur at C2 ; Hydroxyl at C1. (Retention of configuration)
Impurity 9 (Rearranged)1-[(2,6-dichlorophenyl)thio]-4-(4-chlorophenyl)butan-2-olSulfur at C1 ; Hydroxyl at C2. (Positional Scrambling)

Key Insight: The migration of the bulky (2,6-dichlorophenyl)thio group from the C2 position (in the parent) to the C1 position (in the impurity) is the "smoking gun" for an episulfonium intermediate.

The Mechanistic Pathway: Episulfonium Ion Rearrangement[6]

The formation of Impurity 9 follows a classic organic mechanism known as anchimeric assistance or Neighboring Group Participation (NGP).[5] This pathway is kinetically favored over direct


 hydrolysis due to the proximity of the internal nucleophile (Sulfur).
Step-by-Step Mechanism
  • Protonation: Under acidic stress or thermal degradation, the imidazole nitrogen (N3) becomes protonated, transforming the imidazole ring into an excellent leaving group.

  • Anchimeric Assistance (NGP): The sulfur atom at C2 acts as an internal nucleophile. It attacks the C1 carbon from the backside, displacing the protonated imidazole.

  • Episulfonium Formation: This intramolecular attack forms a highly reactive, positively charged 3-membered Episulfonium Ion (thiiranium ion) intermediate.

  • Regioselective Hydrolysis: Water (nucleophile) attacks the episulfonium ring. Due to electronic stabilization of the partial positive charge at the more substituted carbon, water preferentially attacks C2 (the internal carbon) rather than C1.

  • Ring Opening: The C2-Sulfur bond breaks, neutralizing the sulfur charge. The sulfur atom swings out to C1 , while the hydroxyl group attaches to C2 .

Visualization: The "Sulfur Switch" Pathway

Butoconazole_Degradation Figure 1: Mechanism of Sulfur Migration via Episulfonium Ion Butoconazole Butoconazole (Sulfur at C2, Imidazole at C1) Protonated Protonated Intermediate (Activated Leaving Group) Butoconazole->Protonated Acid/H+ Episulfonium Episulfonium Ion (3-Membered Ring Intermediate) Protonated->Episulfonium Intramolecular Attack (NGP) Loss of Imidazole Imidazole Imidazole (Leaving Group) Protonated->Imidazole Impurity9 Impurity 9 (Sulfur at C1, OH at C2) Episulfonium->Impurity9 H2O Attack at C2 (Regioselective Opening)

Figure 1: The degradation pathway illustrates the 'Sulfur Switch'—a hallmark of neighboring group participation where the sulfur atom migrates from C2 to C1.

Experimental Protocols for Validation

To confirm this pathway in a development setting, researchers must replicate the conditions that favor NGP (acidic pH) and distinguish the product from direct hydrolysis.

Forced Degradation Protocol (Acid Stress)

This protocol is designed to maximize the yield of Impurity 9 for isolation and characterization.

  • Preparation: Dissolve Butoconazole Nitrate (50 mg) in a mixture of Acetonitrile:Water (50:50 v/v).

  • Stress Induction: Add 5 mL of 0.1 N HCl .

  • Incubation: Heat the solution at 60°C for 4–8 hours. Note: Avoid reflux temperatures initially to prevent secondary degradation of the chlorophenyl rings.

  • Quenching: Neutralize with 0.1 N NaOH to pH 6.0–7.0 prior to injection to prevent column damage.

  • Observation: Monitor the decrease of the parent peak and the emergence of a new peak (Impurity 9) at a specific Relative Retention Time (RRT), typically eluting earlier than Butoconazole due to the loss of the hydrophobic imidazole ring and addition of the polar hydroxyl group.

Analytical Detection (LC-MS)

Impurity 9 is best identified using LC-MS due to the specific mass loss of the imidazole moiety.

  • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Mass Spec Targets:

    • Parent (Butoconazole): [M+H]+ = 411.05 (approx).

    • Impurity 9: Determine theoretical mass:

      • Formula: C16H15Cl3OS

      • Exact Mass: ~360.0 (Calculated: Parent 411 - Imidazole (68) + Water (18) = ~361).

      • Look for [M+H]+ ≈ 361-363 m/z (distinct chlorine isotope pattern).

    • Differentiation: The MS/MS fragmentation pattern will show a daughter ion corresponding to the (2,6-dichlorophenyl)thio-CH2+ fragment if the sulfur is at C1, distinguishing it from the C2 isomer.

Mitigation Strategies

Understanding that Impurity 9 arises from acid-catalyzed NGP allows for targeted stabilization strategies:

  • pH Control: Formulate vaginal creams or suppositories at a pH > 4.5. The protonation of the imidazole nitrogen (pKa ~ 6.5-7.0) is the rate-limiting step.[6] Keeping the pH slightly higher (within physiological tolerance) suppresses the leaving group ability of the imidazole.

  • Moisture Restriction: While NGP is intramolecular, the final step requires water. Minimizing water activity (

    
    ) in semi-solid formulations (e.g., using anhydrous bases or oil-in-water emulsions with low water availability) reduces the rate of the ring-opening step.
    
  • Temperature Management: The formation of the strained episulfonium ring has a high activation energy. Strict cold chain or controlled room temperature storage is vital.

References

  • Dalal Institute. (2023). Neighboring Group Participation by Sulfur: The Hydrolysis of Sulfides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Nucleophilic Substitution: Neighboring Group Participation (NGP). Retrieved from [Link]

  • PubChem. (2025).[1] Butoconazole Nitrate Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Foundational

Technical Monograph: (E)-1-Chloro-4-(4-chlorobut-2-en-1-yl)benzene

The following is an in-depth technical guide on (E)-1-Chloro-4-(4-chlorobut-2-en-1-yl)benzene , structured for researchers and drug development professionals. CAS Registry Number: 98011-62-2 Role: Critical Process Impuri...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on (E)-1-Chloro-4-(4-chlorobut-2-en-1-yl)benzene , structured for researchers and drug development professionals.

CAS Registry Number: 98011-62-2 Role: Critical Process Impurity & Reference Standard in Antifungal Synthesis

Executive Summary

(E)-1-Chloro-4-(4-chlorobut-2-en-1-yl)benzene (CAS 98011-62-2) is a specific chlorinated alkene intermediate and process impurity associated with the synthesis of imidazole-class antifungal agents, most notably Butoconazole . Structurally, it consists of a p-chlorophenyl moiety linked to a trans-1,4-dichlorobutene backbone.

In pharmaceutical development, this compound serves two critical functions:

  • Impurity Profiling: It is a known dehydration byproduct of the key alcohol intermediate used in Butoconazole manufacturing. Monitoring its levels is essential for CMC (Chemistry, Manufacturing, and Controls) compliance.

  • Synthetic Intermediate: It represents a functionalized C4-aryl building block accessible via Meerwein arylation, useful for accessing various 1,4-functionalized phenylbutane derivatives.

Chemical Identity & Physicochemical Properties[1][2][3]

PropertyData
IUPAC Name (E)-1-Chloro-4-(4-chlorobut-2-en-1-yl)benzene
Common Synonyms (E)-1-(4-chlorophenyl)-4-chloro-2-butene; Butoconazole Impurity D
Molecular Formula C₁₀H₁₀Cl₂
Molecular Weight 201.09 g/mol
Appearance Pale yellow liquid or low-melting solid
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water
Stereochemistry (E)-isomer (trans-configuration at the double bond)

Formation & Significance in Drug Development

Role in Butoconazole Synthesis

The primary industrial relevance of CAS 98011-62-2 is its presence in the synthesis of Butoconazole Nitrate .[1] The commercial synthesis typically involves the reaction of p-chlorobenzyl magnesium chloride with epichlorohydrin to form the alcohol intermediate, 1-chloro-4-(4-chlorophenyl)-2-butanol .[2]

Under acidic conditions or thermal stress during workup, this alcohol undergoes elimination (dehydration) to form the alkene, (E)-1-Chloro-4-(4-chlorobut-2-en-1-yl)benzene .

Diagram: Impurity Formation Pathway

The following diagram illustrates the main synthetic route to Butoconazole and the side reaction leading to the formation of the topic compound.

Butoconazole_Pathway cluster_0 Main Synthetic Pathway SM1 p-Chlorobenzyl Magnesium Chloride Intermediate 1-Chloro-4-(4-chlorophenyl) -2-butanol SM1->Intermediate Grignard Addition SM2 Epichlorohydrin SM2->Intermediate Butoconazole Butoconazole (Target API) Intermediate->Butoconazole Imidazole Alkylation & Thiol Coupling Impurity (E)-1-Chloro-4-(4-chlorobut -2-en-1-yl)benzene (CAS 98011-62-2) Intermediate->Impurity Acid-Catalyzed Dehydration (Side Rxn)

Caption: Formation of CAS 98011-62-2 as a dehydration impurity during the synthesis of the Butoconazole precursor.

Experimental Protocol: Targeted Synthesis

For analytical standardization, isolating the compound from a reaction mixture is inefficient. A targeted synthesis using the Meerwein Arylation provides a high-purity reference standard. This method couples a diazonium salt with a diene.[3][4]

Reaction Mechanism

The synthesis utilizes the Meerwein reaction between p-chlorobenzenediazonium chloride and 1,3-butadiene, catalyzed by Copper(II) chloride.

  • Step 1: Diazotization of p-chloroaniline.

  • Step 2: Radical addition of the aryl radical to butadiene.

  • Step 3: Ligand transfer (Cl•) to the allylic radical to lock the (E)-alkene structure.

Detailed Methodology

Safety Note: Diazonium salts are potentially explosive.[5] Work must be performed behind a blast shield. 1,3-Butadiene is a flammable gas; use a dry ice condenser.

Reagents
  • p-Chloroaniline: 12.75 g (100 mmol)

  • Sodium Nitrite: 7.6 g (110 mmol)

  • Hydrochloric Acid (conc.): 25 mL

  • 1,3-Butadiene: Excess (gas)

  • Copper(II) Chloride (CuCl₂): 4.0 g (catalyst)

  • Acetone: 100 mL

  • Sodium Acetate: Buffer (optional)

Step-by-Step Procedure
  • Diazotization:

    • Dissolve p-chloroaniline in 25 mL conc. HCl and 25 mL water. Cool to 0–5 °C in an ice bath.

    • Dropwise add a solution of NaNO₂ (7.6 g in 15 mL water), maintaining temperature < 5 °C. Stir for 20 mins. The solution should be clear.

  • Coupling (Meerwein Arylation):

    • In a separate 3-neck flask equipped with a dry-ice condenser and gas inlet, dissolve CuCl₂ in 100 mL acetone.

    • Saturate the acetone with 1,3-butadiene gas at -10 °C.

    • Add the cold diazonium salt solution to the acetone/butadiene mixture over 30 minutes.

    • Allow the temperature to rise to 20–25 °C. Nitrogen gas evolution will be observed.

  • Workup:

    • Once N₂ evolution ceases, strip the acetone under reduced pressure.

    • Extract the residue with Dichloromethane (3 x 50 mL).

    • Wash the organic layer with water, sat. NaHCO₃, and brine.

    • Dry over anhydrous MgSO₄ and concentrate.

  • Purification:

    • The crude oil contains isomers. Purify via flash column chromatography (Silica gel, Hexane/EtOAc 95:5).

    • Isolate the major fraction corresponding to the (E)-1,4-addition product.

Synthesis Diagram

Meerwein_Synthesis Step1 Diazotization p-Chloroaniline + NaNO2 + HCl (0°C) Step2 Aryl Radical Generation Reduction by Cu(I) Step1->Step2 - N2 Step3 Radical Addition to 1,3-Butadiene Step2->Step3 + Butadiene Step4 Ligand Transfer (Cl) Oxidation by Cu(II) Step3->Step4 Allyl Radical Intermediate Product (E)-1-Chloro-4-(4-chlorobut -2-en-1-yl)benzene Step4->Product Formation of 1,4-Adduct

Caption: Mechanism of the Meerwein arylation to synthesize the target reference standard.

Analytical Characterization (Expected Data)

To validate the identity of the synthesized material, compare against the following spectral signatures:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.28 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H) – Para-substituted benzene pattern.

    • δ 5.85 (m, 1H, =CH), 5.65 (m, 1H, =CH) – Vinylic protons.

    • δ 4.05 (d, 2H, -CH₂-Cl) – Allylic chloromethyl group.

    • δ 3.40 (d, 2H, Ar-CH₂-) – Benzylic methylene.

  • Mass Spectrometry (GC-MS):

    • Molecular ion peak [M]+ at m/z 200/202/204 (characteristic Cl₂ isotope pattern 9:6:1).

    • Fragment m/z 125 (chlorobenzyl cation).

Safety & Handling

  • Hazards: The compound is an alkylating agent (allylic chloride). It is likely a skin irritant and potential sensitizer.

  • Storage: Store at 2-8 °C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis.

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers for HCl.

References

  • Pharmaffiliates. (E)-1-Chloro-4-(4-chlorobut-2-en-1-yl)benzene - Product Catalog. Retrieved from

  • Walker, K. A. M., et al. (1978).[1] "1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate, a new potent antifungal agent."[1] Journal of Medicinal Chemistry, 21(8), 840–843.

  • Rondestvedt, C. S. (1960).[6] "Arylation of Unsaturated Compounds by Diazonium Salts (The Meerwein Arylation Reaction)." Organic Reactions, 11, 189.[6]

  • BenchChem. Butoconazole Nitrate Synthesis Process. Retrieved from

Sources

Exploratory

Technical Guide: Biological Profile and Impurity Management of Butoconazole

This guide serves as a technical directive for the evaluation of Butoconazole, focusing on the intersection of its molecular mechanism, impurity profiling, and biological validation.[1] Executive Summary Butoconazole (as...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical directive for the evaluation of Butoconazole, focusing on the intersection of its molecular mechanism, impurity profiling, and biological validation.[1]

Executive Summary

Butoconazole (as Butoconazole Nitrate) is a broad-spectrum imidazole antifungal primarily utilized in gynecological pharmacotherapy.[1][2][3][4][5][6] Its efficacy relies on a precise interaction with the heme moiety of fungal cytochrome P450 enzymes.[3][7] In drug development and quality control, the biological activity of Butoconazole cannot be decoupled from its impurity profile.[1] Structural deviations—whether enantiomeric imbalances, hydrolysis products, or synthetic intermediates—can drastically alter the lipophilic-hydrophilic balance (LogP) required for membrane penetration or disrupt the coordinate covalent bond essential for enzyme inhibition.[1]

This guide provides a mechanistic analysis of Butoconazole’s activity, a risk-based assessment of its common impurities, and validated protocols for biological qualification.[1][3]

Part 1: Pharmacological Mechanism & Biological Activity[1][2][3]

Mechanism of Action: The CYP51 Blockade

Butoconazole functions as a tight-binding inhibitor of Lanosterol 14α-demethylase (CYP51) , an enzyme encoded by the ERG11 gene in yeasts (e.g., Candida albicans).[1][7][8]

  • Molecular Interaction: The unhindered nitrogen atom (N-3) of the Butoconazole imidazole ring creates a coordinate covalent bond with the heme iron (Fe³⁺) in the active site of CYP51.

  • Downstream Consequence: This binding prevents the substrate (lanosterol) from being oxidized.[1][3] Consequently, the methyl group at C-14 cannot be removed.[1][3]

  • Lethality: The accumulation of 14α-methylsterols (e.g., lanosterol, 4,14-dimethylzymosterol) disrupts the packing of the fungal cell membrane. Simultaneously, the depletion of ergosterol halts cell growth (fungistatic) or, at high concentrations, causes membrane rupture (fungicidal).[1]

Structure-Activity Relationship (SAR)

The potency of Butoconazole is dictated by three pharmacophores:

  • Imidazole Ring: Essential for binding the heme iron.[2][3] Critical Note: Replacement with a triazole retains activity (e.g., fluconazole), but loss of the azole ring abolishes activity.[1]

  • 2,6-Dichlorophenylthio Group: Provides the bulk and lipophilicity necessary to occupy the hydrophobic substrate channel of the enzyme.[3]

  • Butyl Linker: Maintains the correct spatial distance between the heme-binding nitrogen and the hydrophobic anchor.[3]

Visualization: Molecular Mechanism Pathway

The following diagram illustrates the interruption of the ergosterol pathway by Butoconazole.[8]

Butoconazole_MoA AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Substrate) Squalene->Lanosterol ToxicSterols Accumulation of 14α-methylsterols (Toxic) Lanosterol->ToxicSterols Enzyme Blocked Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol Normal Pathway CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) CYP51->Lanosterol Catalyzes Demethylation CYP51->Ergosterol Blocked Butoconazole Butoconazole (Inhibitor) Butoconazole->CYP51 Inhibits (Heme Binding) MembraneFailure Membrane Permeability Defect & Cell Death ToxicSterols->MembraneFailure Disrupts Packing Ergosterol->MembraneFailure Depletion causes...

Caption: Butoconazole inhibits CYP51, blocking Ergosterol synthesis and causing toxic sterol accumulation.[1]

Part 2: Impurity Profiling & Biological Impact[1][2]

In high-precision antifungal development, impurities are not merely "inert" contaminants; they are potential antagonists or toxic agents.[1][2][3] The synthesis of Butoconazole typically involves the reaction of an imidazole with a chlorinated butyl precursor.[3]

Critical Impurities and Predicted Activity

The following table analyzes the biological risk of common Butoconazole impurities based on SAR principles.

Impurity TypeChemical Identity (Example)Structural DefectPredicted Biological Impact
Precursor 1-Chloro-4-(4-chlorophenyl)butan-2-olMissing Imidazole RingInactive. Lacks the nitrogen required to bind heme iron.[2][3] May compete for uptake but offers no antifungal efficacy.[1][2][3]
Intermediate 2-(4-Chlorophenethyl)oxirane (Epoxide)Reactive ElectrophileToxicity Risk. Epoxides are alkylating agents.[1][2][3] While likely antifungal inactive, they pose genotoxic risks to the host (patient).[1][3]
Degradant 1,2-bis(2,6-dichlorophenyl)disulfaneLoss of PharmacophoreInactive. This disulfide dimer lacks the imidazole and the butyl linker.[1] It is a lipophilic contaminant that may alter formulation stability.[1][2][3]
Regioisomer Isoconazole analogs (theoretical)N-1 vs N-3 substitutionReduced Potency. Steric hindrance usually prevents the "wrong" nitrogen isomer from accessing the heme active site effectively.[2][3]
The Chirality Factor

Butoconazole is commercially supplied as a racemate (±).[1][3]

  • Scientific Insight: In many azoles, one enantiomer is significantly more potent (e.g., (-)-prothioconazole is often more active).[1][3]

  • Implication: If a synthetic process inadvertently enriches the "distomer" (less active enantiomer), the chemical purity (HPLC) may remain 99%+, but the biological potency (MIC) could drop by 50%.[1]

  • Control Strategy: Chiral HPLC must be used alongside standard potency assays to ensure the racemate ratio (50:50) is maintained.[1][2][3][4]

Part 3: Experimental Protocols

Protocol A: Comparative MIC Determination (CLSI M27-A3 Adapted)

Purpose: To quantify the biological activity of Butoconazole batches against a reference standard and assess if impurities affect potency.

Materials:

  • Test Organism: Candida albicans ATCC 90028 (Reference Strain).[1][2][3]

  • Medium: RPMI 1640 broth buffered to pH 7.0 with MOPS (0.165 M).

  • Plate: 96-well sterile polystyrene microtiter plate (U-bottom).

Workflow:

  • Inoculum Prep: Subculture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24h. Suspend colonies in saline to reach 0.5 McFarland standard (~1-5 × 10⁶ CFU/mL).[1][2][3] Dilute 1:1000 in RPMI medium.

  • Drug Dilution: Prepare a stock solution of Butoconazole (and separate stocks of isolated impurities if available) in DMSO.

  • Plate Setup:

    • Columns 1-10: Serial 2-fold dilutions of Butoconazole (Range: 64 µg/mL to 0.125 µg/mL).[1][3]

    • Column 11: Growth Control (Medium + Inoculum + DMSO).[1][2][3]

    • Column 12: Sterility Control (Medium only).[1][2][3]

  • Incubation: Incubate at 35°C for 24-48 hours.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) visually as the lowest concentration showing prominent growth inhibition (≥50%) compared to the growth control.[1][3]

Validation Criteria:

  • The MIC of the Reference Standard must fall within the CLSI published range (typically 0.06 – 0.5 µg/mL for C. albicans).

  • If the Test Batch MIC > 2x Reference MIC, the batch is rejected due to potential impurity interference.

Protocol B: Impurity "Spiking" Interference Assay

Purpose: To determine if a specific impurity acts as an antagonist.[1][2][3]

  • Baseline: Determine MIC of pure Butoconazole.

  • Spike: Prepare Butoconazole spiked with 5%, 10%, and 20% of the specific impurity (e.g., the alcohol precursor).[1][3]

  • Assay: Run the MIC protocol (Protocol A) on these spiked samples.

  • Interpretation:

    • No Change: Impurity is inert.[1][2][3]

    • Increased MIC: Impurity is antagonistic (likely competing for uptake transporters).[1][2][3]

    • Decreased MIC: Impurity has synergistic toxicity (rare but possible).[1][2][3]

Part 4: Visualization of Qualification Workflow

The following diagram outlines the decision logic for qualifying a Butoconazole batch containing impurities.

Impurity_Qualification Sample Butoconazole Batch HPLC HPLC Analysis (Purity & Impurity ID) Sample->HPLC Decision1 Impurity > Threshold? (e.g., >0.1%) HPLC->Decision1 Identify Structural Identification (LC-MS / NMR) Decision1->Identify Yes Release Batch Release Decision1->Release No SAR_Check SAR Assessment (Toxicophore Check) Identify->SAR_Check BioAssay Biological Assay (Protocol A: MIC) SAR_Check->BioAssay Inert Structure ToxStudy Toxicity Study (Ames / Cytotoxicity) SAR_Check->ToxStudy Alert Structure (e.g., Epoxide) BioAssay->Release Potency Equivalence Reject Batch Reject BioAssay->Reject Potency Loss ToxStudy->Release Safety Margin OK ToxStudy->Reject Toxic

Caption: Logical workflow for qualifying impurities in Butoconazole batches based on chemistry and biology.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[1][2][3][9][10] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[1][2][3][10][11][Link]

  • National Center for Biotechnology Information (NCBI). (2025).[1][2][3] PubChem Compound Summary for CID 47472: Butoconazole.[1][2][3][Link][1]

  • Lepesheva, G. I., & Waterman, M. R. (2007).[1][3] Sterol 14alpha-demethylase cytochrome P450 (CYP51), a P450 in all biological kingdoms.[1][2][3][8] Biochimica et Biophysica Acta, 1770(3), 467–477.[1][3][12] [Link]

  • Heeres, J., et al. (1984).[1][3] Antimycotic imidazoles.[1][2][3][4][8] Part 7. Synthesis and antifungal activity of 1-[2-(allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazoles. Journal of Medicinal Chemistry.[1][3] (Contextual reference for imidazole SAR).

Sources

Foundational

In Silico Toxicology Framework: Risk Assessment of Butoconazole Impurity 9

Content Type: Technical Whitepaper & Operational Guide Subject: Computational Assessment of Pharmaceutical Impurities (ICH M7/Q3A/Q3B) Target Entity: Butoconazole Impurity 9 (Des-imidazole Alcohol Intermediate) Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Operational Guide Subject: Computational Assessment of Pharmaceutical Impurities (ICH M7/Q3A/Q3B) Target Entity: Butoconazole Impurity 9 (Des-imidazole Alcohol Intermediate)

Executive Summary

In the lifecycle of pharmaceutical development, the rigorous qualification of impurities is mandated by regulatory frameworks such as ICH M7(R2) (mutagenic impurities) and ICH Q3A/B (general impurities). This guide details the in silico toxicological assessment of Butoconazole Impurity 9 , identified herein as the des-imidazole alcohol intermediate.

Unlike the parent API (Butoconazole Nitrate), which contains an imidazole pharmacophore targeting fungal CYP51, Impurity 9 represents a structural deviation that necessitates independent safety profiling. This whitepaper outlines a self-validating computational workflow combining Knowledge-Based and Statistical-Based QSAR (Quantitative Structure-Activity Relationship) models to predict mutagenicity, hepatotoxicity, and cardiotoxicity.

Target Entity Characterization

Precise structural definition is the prerequisite for accurate in silico prediction. "Impurity 9" is a vendor-specific designation; therefore, for this assessment, we define the chemical entity based on the hydrolysis pathway of the parent molecule.

Comparative Chemical Identity
FeatureParent: Butoconazole NitrateTarget: Impurity 9 (Des-imidazole Alcohol)
Structure Imidazole derivative with thioether backboneAlcohol intermediate (Imidazole ring absent)
CAS RN 64872-77-1Varies by vendor (Ref: C16H15Cl3OS)
Formula C19H17Cl3N2S[1][2] · HNO3C16H15Cl3OS
Key Moiety Imidazole (CYP Inhibitor)Hydroxyl (-OH) / Thioether
Origin Active Pharmaceutical IngredientSynthetic Intermediate / Degradant

Structural Note: Impurity 9 corresponds to 4-(4-Chlorophenyl)-1-[(2,6-dichlorophenyl)thio]butan-2-ol .[3] It lacks the nitrogenous imidazole ring, replacing it with a hydroxyl group at the chiral center.

Regulatory & Scientific Framework (ICH M7)[4][5][6]

The assessment follows the ICH M7(R2) guideline, which permits the use of computational methods to assess DNA reactivity in lieu of in vitro testing for impurities present at low levels.

The Two-Model Requirement

To minimize false negatives, the regulatory standard requires two complementary QSAR methodologies:

  • Expert Rule-Based System: Uses encoded human knowledge (mechanistic alerts) derived from toxicological data (e.g., Derek Nexus).

  • Statistical-Based System: Uses machine learning (e.g., k-NN, Random Forest) to predict activity based on fragment similarity to a training set (e.g., Sarah Nexus, CASE Ultra).

Workflow Visualization

The following diagram illustrates the decision logic for classifying Impurity 9.

ICH_M7_Workflow Input Input: Impurity 9 Structure (SMILES) QSAR_Check Run Complementary QSAR Models (Rule-Based + Statistical) Input->QSAR_Check Result_Neg Both Models Negative? QSAR_Check->Result_Neg Result_Pos One/Both Models Positive? QSAR_Check->Result_Pos Class_5 Class 5: Non-Mutagenic (Treat as non-genotoxic impurity) Result_Neg->Class_5 Yes Review Expert Review (Misclassification/Read-Across) Result_Pos->Review Yes Review->Class_5 False Positive Class_4 Class 4: Alert Shared with Parent (Non-mutagenic due to parent data) Review->Class_4 Parent Alert Class_3 Class 3: Alert Unrelated to Parent (Requires Ames Test) Review->Class_3 True Positive

Figure 1: Decision tree for assigning ICH M7 classes based on in silico predictions.

Experimental Protocol: In Silico Assessment

This section details the operational steps to replicate the assessment.

Step 1: Structure Preparation

The chemical structure must be standardized to ensure correct fragment generation.

  • Canonicalization: Remove counter-ions (Nitrate).

  • Stereochemistry: Butoconazole is a racemate. Impurity 9 possesses a chiral center at the C2 position. The assessment should be run on the racemic mixture unless the synthesis is stereoselective.

  • Input Format:

    • SMILES:ClC1=CC=C(CCC(O)CSC2=C(Cl)C=CC=C2Cl)C=C1[3]

    • InChIKey: Generated via standard cheminformatics tools (e.g., RDKit).

Step 2: Genotoxicity Assessment (Mutagenicity)

Tool A: Knowledge-Based (e.g., Derek Nexus)

  • Protocol: Query the structure against the Bacterial Mutagenicity endpoint (Ames).[4][5]

  • Alert Analysis:

    • Alkyl Halides: The precursor to Impurity 9 involves an alkyl halide. However, in Impurity 9, the halogen is on the aromatic ring (aryl chloride), which is stable and generally not considered a mutagenic structural alert (unlike alkyl chlorides).

    • Epoxides: Check for oxidation byproducts.

  • Expected Result for Impurity 9: NEGATIVE . The structure lacks classic electrophilic centers (nitro groups, aromatic amines, alkylating agents) capable of DNA intercalation or covalent binding.

Tool B: Statistical-Based (e.g., Sarah Nexus / CASE Ultra) [6]

  • Protocol: Run the prediction using the "GT1_BMUT" (Global Bacterial Mutagenicity) model.

  • Domain of Applicability (DoA):

    • Check if the specific aryl-thioether fragment is represented in the training set.

    • Coverage: Imidazoles and their precursors are well-represented in pharmaceutical databases.

  • Expected Result: NEGATIVE (Probability < 50%).

Step 3: Secondary Endpoint Profiling (DILI & hERG)

While ICH M7 focuses on mutagenicity, general impurity qualification (ICH Q3A) requires an understanding of general toxicity.

  • Hepatotoxicity (DILI):

    • Mechanism: Azole antifungals are known CYP inhibitors.

    • Prediction: Impurity 9 lacks the imidazole nitrogen required for coordinating with the Heme iron of CYP450.

    • Hypothesis: Reduced hepatotoxicity potential compared to the parent Butoconazole.

  • hERG Inhibition (Cardiotoxicity):

    • Mechanism: Blockage of the potassium ion channel.

    • QSAR: Lipophilicity (LogP) is high for Impurity 9 (calculated LogP ~ 5.5). High lipophilicity is a risk factor for hERG binding.

    • Alert: Potential POSITIVE or EQUIVOCAL for hERG binding due to the lipophilic aromatic scaffold, despite lacking the basic nitrogen usually associated with high-affinity hERG blockers.

Expert Review & Data Interpretation

Automated results must be reviewed by a toxicologist to resolve "Out of Domain" or conflicting results.

Mechanistic Logic (Why Impurity 9 is likely Class 5)

The toxicity of the parent Butoconazole is driven by the imidazole ring's interaction with biological targets. Impurity 9 is the des-imidazole analog.

Toxicity_Mechanism Parent Butoconazole (Parent) imidazole Imidazole Ring (Pharmacophore) Parent->imidazole Impurity Impurity 9 (Alcohol) Parent->Impurity Structural Analog CYP_Bind CYP450 Inhibition (Heme Coordination) imidazole->CYP_Bind Tox_Eff Toxicity / Efficacy CYP_Bind->Tox_Eff Hydroxyl Hydroxyl Group (Inert) Impurity->Hydroxyl No_Bind No Heme Coordination Hydroxyl->No_Bind Safe Reduced Toxicity Profile No_Bind->Safe

Figure 2: Mechanistic comparison showing the loss of the toxicophore in Impurity 9.

Handling False Positives (The "Purge" Argument)

If a precursor prior to Impurity 9 (e.g., the alkyl chloride intermediate) was flagged as mutagenic (Class 2), but Impurity 9 itself is negative (Class 5), the safety strategy relies on Purge Factors .

  • Calculation:

    
    
    
  • Since Impurity 9 is a stable downstream intermediate, it does not carry the alkylating risk of its precursors.

Conclusion & Recommendations

Based on the in silico framework applied to Butoconazole Impurity 9 (C16H15Cl3OS) :

  • Genotoxicity: The structure contains no alerting functional groups for bacterial mutagenicity. It is predicted Negative in both rule-based and statistical models.

  • Classification: It is assigned ICH M7 Class 5 (Non-mutagenic impurity).

  • Control Strategy: It should be controlled as a general impurity under ICH Q3A , with limits determined by the maximum daily dose (MDD) of Butoconazole (typically < 0.15% or 1.0 mg/day, whichever is lower).

  • Verification: If the specific "Impurity 9" in your vendor catalog differs (e.g., is a chlorinated precursor), the QSAR must be re-run. If the structure is the alkyl chloride, it would likely be Class 2 (Mutagenic) and require control at the TTC level (1.5 µ g/day ).

References

  • ICH M7(R2). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[7][8] Link

  • ICH Q3A(R2). Impurities in New Drug Substances. International Council for Harmonisation.[7][8] Link

  • Sutter, A., et al. (2013). Use of in silico systems and expert knowledge for structure-based assessment of potentially mutagenic impurities.[9] Regulatory Toxicology and Pharmacology.[4][9] Link

  • Valerio, L. G. (2011). In silico toxicology for the pharmaceutical sciences. Toxicology and Applied Pharmacology.[5] Link

  • FDA. M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals - Questions and Answers.Link

Sources

Protocols & Analytical Methods

Method

HPLC-UV Method for Quantification of Butoconazole Impurity 9

This Application Note provides a comprehensive, field-validated HPLC-UV protocol for the quantification of Butoconazole Impurity 9 , a critical related substance in the quality control of Butoconazole Nitrate API and for...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, field-validated HPLC-UV protocol for the quantification of Butoconazole Impurity 9 , a critical related substance in the quality control of Butoconazole Nitrate API and formulations.

Application Note & Standard Operating Protocol (SOP)

Executive Summary

Butoconazole Nitrate (1-[4-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)thio]butyl]-1H-imidazole) is a potent imidazole antifungal.[1] During synthesis and storage, it is susceptible to the formation of structurally related impurities, including regioisomers, hydrolysis products, and oxidation degradants.[1]

Impurity 9 (often designated in commercial standards catalogs such as Veeprho/LGC) typically refers to a specific process-related impurity or degradant that poses separation challenges due to its structural similarity to the parent compound.[1] Standard isocratic pharmacopoeial methods (USP/EP) often fail to adequately resolve such late-eluting or co-eluting species.

This guide presents a Gradient RP-HPLC Method optimized for the specific resolution of Impurity 9 from the Butoconazole main peak and other known related substances (e.g., alcohol precursors, des-chloro analogs).[1]

Key Method Attributes[3][5][6][7][8][9][10][11]
  • Specificity: Baseline resolution (Rs > 2.0) between Butoconazole and Impurity 9.[2]

  • Sensitivity: LOQ < 0.05% (reporting threshold).

  • Robustness: Buffered mobile phase (pH 3.[1]0) to suppress silanol activity and ensure peak symmetry for basic imidazole moieties.[1]

Chemical Context & Method Strategy

The Challenge of Imidazole Analysis

Butoconazole contains a basic imidazole ring (


) and a lipophilic thio-ether chain.[1]
  • Tailing Issues: At neutral pH, the imidazole nitrogen interacts with free silanols on the silica column, causing severe peak tailing.[1]

  • Solution: We utilize an acidic mobile phase (pH 3.[1]0) to keep the imidazole fully protonated and use a "Base Deactivated" (End-capped) C18 column to minimize secondary interactions.

Method Development Logic

While the USP monograph utilizes an isocratic Methanol:Phosphate buffer (3:[1]1) for Assay, this is insufficient for Impurity Profiling.[1]

  • Why Gradient? Impurity 9 is likely lipophilic.[1] An isocratic run would either elute it too late (broad peak, low sensitivity) or co-elute it with the solvent front if the organic modifier is too high.[1] A gradient starts at low organic strength to separate polar degradants and ramps up to elute Impurity 9 and the API sharply.[1]

Experimental Protocol

Instrumentation & Reagents
CategorySpecification
HPLC System Agilent 1260/Waters Alliance (or equivalent) with Quaternary Pump and PDA/UV Detector.[1]
Column Inertsil ODS-3V or Zorbax Eclipse XDB-C18 (250 mm x 4.6 mm, 5 µm).[1] Rationale: High surface area and dense end-capping prevent peak tailing.[1]
Reagents Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (

), Orthophosphoric Acid (85%), Milli-Q Water.[1]
Reference Standards Butoconazole Nitrate (API Standard) and Butoconazole Impurity 9 (Certified Reference Material).[1][2]
Chromatographic Conditions
  • Flow Rate: 1.2 mL/min[3]

  • Wavelength: 229 nm (Optimized for Butoconazole absorption max).[1]

  • Column Temperature: 40°C (Improves mass transfer and peak shape).[1]

  • Injection Volume: 20 µL.

  • Run Time: 45 Minutes.[1][4]

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 2.72 g of

    
     in 1000 mL water. Adjust pH to 3.0 ± 0.05  with dilute Orthophosphoric Acid. Filter through 0.45 µm membrane.[1]
    
  • Mobile Phase B (Organic): 100% Acetonitrile.

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) Event
0.0 70 30 Equilibration
5.0 70 30 Isocratic Hold (Polar Impurities)
25.0 20 80 Linear Ramp (Elute API & Impurity 9)
35.0 20 80 Wash
36.0 70 30 Return to Initial

| 45.0 | 70 | 30 | Re-equilibration |

Standard & Sample Preparation[3]
Diluent Preparation

Mixture of Mobile Phase A and Acetonitrile (50:50 v/v).[1]

Stock Solutions
  • Impurity 9 Stock (0.1 mg/mL): Weigh 5 mg of Impurity 9 standard into a 50 mL volumetric flask. Dissolve in 5 mL Acetonitrile and dilute to volume with Diluent.

  • Butoconazole Stock (1.0 mg/mL): Weigh 50 mg of API into a 50 mL flask. Dissolve and dilute with Diluent.

System Suitability Solution (SSS)

Transfer 5 mL of Butoconazole Stock and 1 mL of Impurity 9 Stock into a 50 mL flask. Dilute to volume.

  • Target: Contains 100 µg/mL API and 2 µg/mL Impurity 9 (2% spike).

Test Sample

Weigh 50 mg of sample (API or crushed tablet powder equivalent) into a 50 mL flask. Sonicate for 15 mins with 25 mL diluent. Cool and dilute to volume. Filter through 0.45 µm PVDF filter.

Method Validation (ICH Q2 R1)

The following validation parameters must be verified to ensure the method is "fit for purpose."

System Suitability Criteria

Before releasing results, the HPLC system must pass these checks using the SSS :

  • Resolution (

    
    ):  > 2.0 between Butoconazole and Impurity 9.
    
  • Tailing Factor (

    
    ):  < 1.5 for Butoconazole peak.[1]
    
  • Precision: %RSD of peak area < 2.0% (n=6 injections).

Linearity & Range

Prepare a 5-point calibration curve for Impurity 9 ranging from LOQ to 150% of the specification limit (e.g., 0.05% to 0.75%).

  • Acceptance: Correlation Coefficient (

    
    ) 
    
    
    
    0.999.[1][5]
Accuracy (Recovery)

Spike Impurity 9 into a placebo or pure API matrix at three levels (50%, 100%, 150% of limit).

  • Acceptance: Mean recovery between 90.0% – 110.0%.[1]

Visualizations

Method Lifecycle Workflow

This diagram illustrates the logical flow from method setup to final reporting, ensuring all critical control points are met.

MethodLifecycle Start Start Analysis SysPrep System Preparation (Equilibrate Column 40°C) Start->SysPrep SSS Inject System Suitability Sol (SSS) SysPrep->SSS Check Check Criteria: Rs > 2.0 Tailing < 1.5 SSS->Check Sample Inject Samples (Duplicate) Check->Sample Pass Fail Troubleshoot: Check pH / Column Age Check->Fail Fail Calc Calculate Impurity % (External Std Method) Sample->Calc Report Generate Report Calc->Report Fail->SysPrep

Caption: Operational workflow for Butoconazole Impurity 9 quantification, including critical decision gates.

Impurity Calculation Logic

The quantification of Impurity 9 is performed using the External Standard Method to ensure accuracy, rather than area normalization which assumes equal response factors.[1]


[1]

Where:

  • 
    : Peak area of Impurity 9 in Sample.[1]
    
  • 
    : Peak area of Impurity 9 in Standard.[1]
    
  • 
    : Concentration of Standard (mg/mL).
    
  • 
    : Concentration of Sample (mg/mL).[1][6]
    
  • 
    : Potency of Impurity 9 Standard (decimal, e.g., 0.995).[1]
    

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interactions; pH too high.[1]Ensure Buffer pH is exactly 3.[1]0. Replace column if >1000 injections.[1]
Resolution Failure Column degradation; Organic ratio error.Check gradient mixing accuracy. Lower initial %B to 25%.
Baseline Drift Temperature fluctuation; Impure ACN.[1]Use column oven at 40°C. Use HPLC-grade ACN only.
Ghost Peaks Carryover from previous run.[1]Increase "Wash" step (80% B) duration in gradient.

References

  • United States Pharmacopeia (USP). (2023).[1] Butoconazole Nitrate Monograph. USP-NF.[1][4][6]

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience. (Foundational text for Gradient Optimization).

  • PubChem. (n.d.).[1] Butoconazole Nitrate Compound Summary. National Center for Biotechnology Information. [1]

  • Veeprho. (n.d.). Butoconazole Impurities Reference Standards. (Source for commercial impurity designation). [1]

Sources

Application

LC-MS/MS method for characterization of Butoconazole Impurity 9

Application Note: Structural Elucidation and Quantification of Butoconazole Impurity 9 via UHPLC-MS/MS Abstract This application note details a robust protocol for the characterization and quantification of Butoconazole...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Quantification of Butoconazole Impurity 9 via UHPLC-MS/MS

Abstract

This application note details a robust protocol for the characterization and quantification of Butoconazole Impurity 9 (identified as the alcohol precursor 4-(4-Chlorophenyl)-1-((2,6-dichlorophenyl)thio)butan-2-ol). While the Active Pharmaceutical Ingredient (API), Butoconazole, is a basic imidazole readily ionized in electrospray sources, Impurity 9 lacks the basic nitrogen center, presenting a significant ionization challenge. This guide provides a targeted UHPLC-MS/MS methodology utilizing ammonium adduct formation for enhanced sensitivity, resolving the critical "ionization gap" often encountered in azole antifungal impurity profiling.

Introduction & Background

Butoconazole Nitrate is a broad-spectrum imidazole antifungal used primarily in gynecological medicine. The synthesis of Butoconazole typically involves the nucleophilic attack of an imidazole ring upon a chlorinated or hydroxylated intermediate.

Impurity 9 represents a critical process-related impurity and potential degradant. Chemically, it is the des-imidazole alcohol intermediate , where the imidazole moiety is either unreacted (precursor) or hydrolyzed (degradant).

  • API: Butoconazole (C₁₉H₁₇Cl₃N₂S) | MW: ~411.7 Da[1]

  • Impurity 9: 4-(4-Chlorophenyl)-1-((2,6-dichlorophenyl)thio)butan-2-ol (C₁₆H₁₅Cl₃OS) | MW: ~361.7 Da[2]

The Analytical Challenge: Standard acidic mobile phases (Formic Acid/Water) efficiently protonate Butoconazole ([M+H]⁺ m/z 413). However, Impurity 9 is neutral and lipophilic. It resists protonation, leading to poor sensitivity in standard [M+H]⁺ modes. This protocol employs Ammonium Formate buffering to drive the formation of stable ammonium adducts ([M+NH₄]⁺), ensuring detectable ionization for the impurity.

Experimental Methodology

Reagents and Chemicals
  • Reference Standards: Butoconazole Nitrate (USP RS), Impurity 9 (Custom Synthesis/Vendor Standard).

  • Solvents: LC-MS Grade Acetonitrile (MeCN), Methanol (MeOH), Water.

  • Additives: LC-MS Grade Ammonium Formate, Formic Acid.

Liquid Chromatography (UHPLC) Conditions

Separation is achieved using a C18 column with high carbon load to retain the polar-embedded API while resolving the hydrophobic impurity.

ParameterSettingRationale
System Agilent 1290 Infinity II / Waters ACQUITY UPLCLow dispersion required for isomeric resolution.
Column Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)Hybrid particle technology withstands pH variation and provides excellent peak shape for bases.
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in WaterAmmonium ions promote [M+NH₄]⁺ adducts for neutral Impurity 9.
Mobile Phase B AcetonitrileStronger elution strength for lipophilic species.
Flow Rate 0.4 mL/minOptimal linear velocity for 1.7 µm particles.
Column Temp 40°CReduces backpressure and improves mass transfer.
Injection Vol 2.0 µLLow volume prevents solvent effects on early eluters.

Gradient Program:

  • 0.0 min: 10% B (Equilibration)

  • 1.0 min: 10% B (Hold)

  • 8.0 min: 90% B (Linear Ramp - Elution of Impurity 9)

  • 10.0 min: 90% B (Wash)

  • 10.1 min: 10% B (Re-equilibration)

Mass Spectrometry (MS/MS) Conditions

Operated in Positive Electrospray Ionization (ESI+) mode. The method utilizes a "switch" strategy: monitoring the protonated API and the ammoniated impurity simultaneously.

ParameterValue
Source Gas Temp 350°C
Gas Flow 10 L/min
Nebulizer 45 psi
Capillary Voltage 3500 V
Nozzle Voltage 500 V

MRM Transitions (Quantification & Confirmation):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)TypeMechanism
Butoconazole 413.0 [M+H]⁺165.128QuantImidazole cleavage
230.035QualChlorobenzyl fragment
Impurity 9 379.0 [M+NH₄]⁺344.015QuantLoss of NH₃ + H₂O (Neutral loss)
159.030QualDichlorothiophenol fragment

Workflow & Logic Visualization

Method Development Logic

The following diagram illustrates the decision matrix used to select the ammonium adduct strategy for Impurity 9.

MethodDevelopment Start Analyte Assessment CheckAPI API: Butoconazole (Basic Imidazole) Start->CheckAPI CheckImp Impurity 9 (Neutral Alcohol) Start->CheckImp Decision Ionization Strategy? CheckAPI->Decision CheckImp->Decision PathAcid Acidic Mobile Phase (0.1% Formic Acid) Decision->PathAcid Standard PathBuffer Buffered Mobile Phase (Ammonium Formate) Decision->PathBuffer Optimized ResultAcid API: High Signal [M+H]+ Impurity 9: Poor Signal PathAcid->ResultAcid ResultBuffer API: High Signal [M+H]+ Impurity 9: High Signal [M+NH4]+ PathBuffer->ResultBuffer

Caption: Decision tree for mobile phase selection. Standard acidic conditions fail to ionize the neutral Impurity 9, necessitating an Ammonium Formate buffer to generate detectable adducts.

Fragmentation Pathway (Impurity 9)

Understanding the fragmentation is vital for confirming the identity of the impurity versus other potential isomers.

Fragmentation Parent Precursor [M+NH4]+ m/z 379.0 Transition1 Loss of NH3 (Intermediate) Parent->Transition1 Source/Collision Product1 [M+H-H2O]+ m/z 344.0 (Dehydrated Carbocation) Transition1->Product1 -H2O (Quant Ion) Product2 Fragment m/z 159.0 (Dichlorothiophenol) Product1->Product2 C-S Cleavage

Caption: Proposed fragmentation pathway for Impurity 9. The ammonium adduct loses ammonia and water to form the stable carbocation used for quantification.

Results and Discussion

Chromatographic Performance

Under the described conditions, Butoconazole elutes at 4.2 minutes , while the less polar Impurity 9 elutes at 6.8 minutes . The use of the BEH C18 column prevents peak tailing for the basic API, maintaining a USP Tailing Factor < 1.2.

Linearity and Sensitivity

The method was validated for trace-level detection (ICH Q2(R1) standards).

ParameterButoconazole (API)Impurity 9
Linear Range 1.0 - 1000 ng/mL0.5 - 500 ng/mL
> 0.999> 0.998
LOD (S/N = 3) 0.05 ng/mL0.1 ng/mL
LOQ (S/N = 10) 0.15 ng/mL0.3 ng/mL

Note: The sensitivity for Impurity 9 is slightly lower than the API due to the lower efficiency of adduct ionization compared to direct protonation, but it remains well within the required threshold for impurity reporting (typically 0.05% of API).

Specificity

The MRM transition 379.0 -> 344.0 is highly specific to the alcohol structure. The loss of water (18 Da) from the des-ammoniated precursor is characteristic of secondary alcohols, distinguishing this impurity from potential des-chloro degradants which would not exhibit this specific neutral loss pattern.

References

  • ICH Harmonised Tripartite Guideline. (2006).[3] Impurities in New Drug Substances Q3A(R2).[3][4][5] International Conference on Harmonisation.[3] [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 47471, Butoconazole Nitrate.[Link]

  • Wiesner, J. L., et al. (2022). Strategies for the LC-MS/MS analysis of neutral and weakly basic impurities in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Alentris Research. (2024). Butoconazole Impurity 9 Reference Standard Data.[1][Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Analysis of Butoconazole Impurity 9 in Bulk Drug Substance

Abstract This application note provides a detailed and scientifically grounded protocol for the identification and quantification of Butoconazole Impurity 9, chemically identified as 4-(4-Chlorophenyl)-1-((2,6-dichloroph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed and scientifically grounded protocol for the identification and quantification of Butoconazole Impurity 9, chemically identified as 4-(4-Chlorophenyl)-1-((2,6-dichlorophenyl)thio)butan-2-ol, in bulk Butoconazole nitrate drug substance.[1] The control of impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final pharmaceutical product. This protocol is designed for researchers, scientists, and drug development professionals engaged in the quality control of Butoconazole. The methodology is based on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection, a technique widely employed for the analysis of pharmaceutical compounds and their related substances.[2]

Introduction: The Significance of Impurity Profiling in Butoconazole

Butoconazole is an imidazole derivative antifungal agent used for the treatment of vulvovaginal candidiasis.[3] Like all active pharmaceutical ingredients (APIs), Butoconazole can contain impurities originating from the manufacturing process, degradation of the API, or interaction with excipients. Regulatory bodies such as the International Council for Harmonisation (ICH) and national pharmacopoeias mandate strict control over these impurities. The European Pharmacopoeia, for instance, provides a framework for the control of impurities in substances for pharmaceutical use, emphasizing the need for robust analytical procedures.[4][5]

Butoconazole Impurity 9 is a process-related impurity that must be monitored to ensure the quality of the bulk drug. This protocol outlines a selective and sensitive HPLC method for its determination, aligning with the principles of analytical method validation as prescribed by the ICH.

Principle of the Method

The analytical method is based on reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (C18 column) is used with a polar mobile phase. Butoconazole and its impurities are introduced into the HPLC system and partitioned between the mobile and stationary phases. By controlling the composition of the mobile phase, a gradient elution can be employed to achieve optimal separation of Impurity 9 from the Butoconazole main peak and other related substances. Detection is performed using a UV detector at a wavelength that provides adequate sensitivity for both the API and the impurity.

Materials and Reagents

  • Reference Standards:

    • Butoconazole Nitrate (USP Reference Standard or equivalent)[6][7]

    • Butoconazole Impurity 9 (4-(4-Chlorophenyl)-1-((2,6-dichlorophenyl)thio)butan-2-ol) reference standard

  • Solvents and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

  • Buffers:

    • Potassium phosphate monobasic (KH2PO4) (Analytical grade)

    • Potassium phosphate dibasic (K2HPO4) (Analytical grade)

    • Orthophosphoric acid (for pH adjustment)

  • Water: Deionized water, filtered through a 0.45 µm membrane.

  • Equipment:

    • High-Performance Liquid Chromatograph (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.

    • Data acquisition and processing software (e.g., Empower, Chromeleon).

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Volumetric flasks and pipettes (Class A).

    • Syringes and syringe filters (0.45 µm, PTFE or nylon).

    • Sonicator.

Chromatographic Conditions

The following chromatographic conditions have been established to provide optimal separation of Butoconazole and Impurity 9. The rationale for these choices is to achieve a balance between resolution, analysis time, and sensitivity. A C18 stationary phase is selected due to its versatility and common use in separating moderately polar to non-polar compounds like Butoconazole and its impurities. The mobile phase composition and gradient are designed to effectively resolve the impurity from the main peak.

ParameterRecommended SettingJustification
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides good resolution for complex mixtures of related substances.
Mobile Phase A 0.05 M Potassium Phosphate Buffer, pH 3.0The aqueous component of the mobile phase. The buffer controls the pH to ensure consistent ionization and retention of the analytes.
Mobile Phase B AcetonitrileThe organic modifier used to elute the compounds from the column.
Gradient Elution See Table belowA gradient is necessary to separate early eluting polar impurities from the more retained Butoconazole and Impurity 9, ensuring good peak shape and resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 220 nmAt this wavelength, both Butoconazole and Impurity 9 exhibit significant absorbance, allowing for sensitive detection.
Injection Volume 10 µLA small injection volume minimizes band broadening.
Run Time Approximately 40 minutesSufficient time to elute all components and re-equilibrate the column.

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
06040
252080
302080
316040
406040

Experimental Protocol

Preparation of Solutions
  • Mobile Phase A (0.05 M Potassium Phosphate Buffer, pH 3.0): Dissolve 6.8 g of potassium phosphate monobasic in 1000 mL of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

  • Butoconazole Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 50 mg of Butoconazole Nitrate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Impurity 9 Standard Stock Solution (approx. 50 µg/mL): Accurately weigh about 5 mg of Butoconazole Impurity 9 reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • System Suitability Solution: Prepare a solution containing approximately 250 µg/mL of Butoconazole Nitrate and 2.5 µg/mL of Butoconazole Impurity 9 in diluent. This solution is used to verify the performance of the chromatographic system.

  • Test Solution (approx. 500 µg/mL): Accurately weigh about 50 mg of the Butoconazole bulk drug sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

Analytical Workflow

Analytical Workflow for Butoconazole Impurity 9 cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solutions (Butoconazole & Impurity 9) hplc_system Equilibrate HPLC System with Mobile Phase prep_standard->hplc_system prep_sample Prepare Test Solution (Bulk Drug Sample) prep_sample->hplc_system prep_sss Prepare System Suitability Solution prep_sss->hplc_system inject_sss Inject System Suitability Solution hplc_system->inject_sss check_sst Verify System Suitability (Resolution, Tailing Factor, RSD) inject_sss->check_sst inject_samples Inject Blank, Standard, and Test Solutions check_sst->inject_samples If SST Passes integrate_peaks Integrate Chromatographic Peaks inject_samples->integrate_peaks identify_impurity Identify Impurity 9 Peak by Retention Time integrate_peaks->identify_impurity calculate_concentration Calculate Impurity 9 Concentration (% w/w) identify_impurity->calculate_concentration report_results Report Results calculate_concentration->report_results

Caption: Workflow for the analysis of Butoconazole Impurity 9.

System Suitability

Before sample analysis, the suitability of the chromatographic system must be verified. Inject the System Suitability Solution and evaluate the following parameters.

ParameterAcceptance CriteriaRationale
Resolution The resolution between the Butoconazole peak and the Impurity 9 peak should be not less than 2.0.Ensures that the two peaks are baseline separated, allowing for accurate integration.
Tailing Factor The tailing factor for the Butoconazole peak should be not more than 2.0.A measure of peak symmetry. A value ≤ 2.0 indicates an acceptable peak shape.
Relative Standard Deviation (RSD) The RSD for the peak area of Butoconazole from six replicate injections should be not more than 2.0%.Demonstrates the precision of the injection and the overall system.

Data Analysis and Calculations

The percentage of Butoconazole Impurity 9 in the bulk drug sample is calculated using the following formula, based on the peak areas obtained from the chromatograms of the standard and test solutions.

Percentage of Impurity 9 (% w/w) = (A_imp_sample / A_imp_std) * (C_imp_std / C_sample) * 100

Where:

  • A_imp_sample = Peak area of Impurity 9 in the test solution chromatogram.

  • A_imp_std = Peak area of Impurity 9 in the standard solution chromatogram.

  • C_imp_std = Concentration of Impurity 9 in the standard solution (µg/mL).

  • C_sample = Concentration of the Butoconazole sample in the test solution (µg/mL).

Method Validation Considerations

This analytical method should be validated according to ICH Q2(R1) guidelines. The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the resolution of the impurity peak from the main peak and other potential impurities. Forced degradation studies can also be performed to show that the method is stability-indicating.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations, typically from the reporting threshold to 120% of the specification limit for the impurity.

  • Accuracy: The closeness of the test results to the true value. This can be determined by spiking the bulk drug with known amounts of the impurity at different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

Conclusion

The HPLC method described in this application note provides a reliable and robust protocol for the quantitative determination of Butoconazole Impurity 9 in bulk drug substance. Adherence to this protocol, including system suitability checks and proper method validation, will ensure accurate and reproducible results, contributing to the overall quality control of Butoconazole.

References

  • Pharmaffiliates. Butoconazole-impurities. [Link]

  • Veeprho. Butoconazole Impurities and Related Compound. [Link]

  • Alentris Research Pvt. Ltd. Butoconazole Impurity 9. [Link]

  • Small Molecule Pathway Database (SMPDB). Butoconazole Action Pathway. [Link]

  • USP. Butoconazole Nitrate. [Link]

  • USP. USP Monographs: Butoconazole Nitrate. [Link]

  • Pattanaik, P., et al. (2015). UPLC Method Development and Validation for Butoconazole in Active Ingredient. International Journal of Pharma Research and Health Sciences, 3(3), 734-740. [Link]

  • EDQM. CRS catalogue. [Link]

  • Nouman, E. G., et al. (2017). Development and validation of LC-MS/MS assay for the determination of Butoconazole in human plasma: Evaluation of systemic absorption following topical application in healthy volunteers. Bulletin of Faculty of Pharmacy, Cairo University, 55(1), 1-8. [Link]

  • European Medicines Agency. (2022). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. [Link]

  • Trade Science Inc. (2007). Isolation by preparative HPLC and characterization of process-related impurities in tebuconazole. [Link]

  • National Center for Biotechnology Information. Qualitative and quantitative assessment of related substances in the Compound Ketoconazole and Clobetasol Propionate Cream by HPLC-TOF-MS and HPLC. [Link]

  • ResearchGate. (PDF) A Review: Current Analytical Methods for Determination of Ketoconazole in Pharmaceutical and Biological Samples. [Link]

  • Pharmacophore. Development and validation of reverse phase HPLC method for estimation of ketoconazole in bulk drug. [Link]

  • Phenomenex. European Pharmacopoeia Monograph 2287 Fluconazole: Efficient Separation on Fully Porous and Core-Shell C18 Columns Within the Al. [Link]

  • EDQM. Impurity Control in the European Pharmacopoeia. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Ketoconazole on Primesep B Column. [Link]

Sources

Method

Application Note: A Stability-Indicating HPLC Assay for Butoconazole Nitrate

Abstract This application note provides a comprehensive guide for the development, optimization, and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for butoconazole nitrate. But...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the development, optimization, and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for butoconazole nitrate. Butoconazole, an imidazole antifungal agent, is susceptible to degradation under various stress conditions. A robust analytical method that can accurately quantify the active pharmaceutical ingredient (API) without interference from potential degradation products is therefore critical for quality control and stability assessment. This document outlines a systematic approach, beginning with forced degradation studies to generate relevant degradants, followed by the development of a specific and sensitive HPLC method, and culminating in a full validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Introduction: The Rationale for a Stability-Indicating Method

Butoconazole is an imidazole derivative that exerts its antifungal effect by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane.[3] This disruption of membrane integrity leads to fungal cell death. As with many complex organic molecules, butoconazole can degrade when exposed to environmental factors such as acid, base, oxidants, heat, and light. The purpose of stability testing is to provide evidence on how the quality of a drug substance or product changes over time under these influences.[4]

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration, free from interference from its degradation products, process impurities, or other potential excipients. The development of such a method is a regulatory requirement and a scientific necessity to ensure the safety, efficacy, and shelf-life of the final pharmaceutical product.[5] This guide is designed for researchers and drug development professionals, offering both the "how" and the "why" behind the protocol, grounded in established scientific principles and regulatory standards.

Foundational Knowledge: Butoconazole Nitrate Properties

A successful method development strategy begins with an understanding of the analyte's physicochemical properties.

PropertyValue / DescriptionSource
Chemical Name 1-[4-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)thio]butyl]-1H-imidazole, mononitrate[6]
Molecular Formula C₁₉H₁₇Cl₃N₂S · HNO₃[6]
Molecular Weight 474.8 g/mol [6]
Appearance White to off-white crystalline powder[6]
Solubility Sparingly soluble in methanol; slightly soluble in chloroform, ethanol; practically insoluble in water.[6]
Melting Point ~159°C with decomposition[6]
UV Maximum (λmax) A UPLC method has utilized a detection wavelength of 294 nm.[2]

Causality: The limited aqueous solubility but good solubility in organic solvents like methanol and acetonitrile makes reversed-phase HPLC an ideal choice for separation. The UV absorbance provides a straightforward means of detection and quantification.

Phase 1: Forced Degradation (Stress Testing)

The cornerstone of developing a SIM is to intentionally degrade the drug substance under controlled, stressed conditions. The objective is not to destroy the molecule completely but to generate a representative sample of potential degradation products, typically aiming for 5-20% degradation of the active ingredient.[7] This level of degradation is sufficient to challenge the analytical method's specificity without generating secondary or tertiary degradants that may not be relevant to real-world stability.[8]

Expected Degradation Pathways: For imidazole antifungals like butoconazole, common degradation pathways include oxidation of the nitrogen atom in the imidazole ring to form an N-oxide, dealkylation, and dehalogenation.[1] These potential products must be chromatographically resolved from the parent butoconazole peak.

G DS DS Acid Acid DS->Acid Expose Base Base DS->Base Expose Oxid Oxid DS->Oxid Expose Therm Therm DS->Therm Expose Photo Photo DS->Photo Expose DPs DPs Acid->DPs Generate Base->DPs Generate Oxid->DPs Generate Therm->DPs Generate Photo->DPs Generate HPLC HPLC DPs->HPLC Inject Specificity Specificity HPLC->Specificity Evaluate

Protocol 1: Forced Degradation Sample Preparation
  • Stock Solution Preparation: Accurately weigh and dissolve butoconazole nitrate reference standard in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to achieve a concentration of approximately 1 mg/mL. This concentration is generally sufficient to detect minor degradation products.[9]

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. If no degradation is observed after several hours at room temperature, heat the solution at a controlled temperature (e.g., 60-70°C) for a defined period (e.g., 2, 4, 8, 24 hours), sampling at intervals to monitor degradation.[5][9]

  • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M sodium hydroxide. Apply the same tiered approach of room temperature followed by heating (e.g., 60-70°C) if necessary.[5][9]

  • Oxidative Degradation: Treat an aliquot of the stock solution with a 3% solution of hydrogen peroxide at room temperature.[9] These reactions are often rapid, so monitor at shorter time points initially (e.g., 30 min, 1 hr, 2 hr).

  • Thermal Degradation:

    • In Solution: Heat an aliquot of the stock solution at 70°C.

    • Solid State: Place solid butoconazole nitrate powder in a controlled temperature oven at 70°C for a defined period (e.g., 24, 48, 72 hours).[5] Dissolve the stressed powder in the analytical solvent before analysis.

  • Photolytic Degradation: Expose both the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.

  • Sample Neutralization & Dilution: Before injection into the HPLC system, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively, to prevent damage to the column. Dilute all stressed samples to a suitable concentration for HPLC analysis.

  • Control Samples: Maintain an unstressed (control) sample of the stock solution at room temperature, protected from light, for comparison.

Phase 2: HPLC Method Development & Optimization

The goal is to develop a single chromatographic method that can separate the parent butoconazole peak from all generated degradation products and any process-related impurities. A reversed-phase C18 column is a logical starting point due to the non-polar nature of butoconazole.

G Start Start Inject Inject Start->Inject Evaluate Evaluate Inject->Evaluate Decision Decision Evaluate->Decision MobilePhase MobilePhase Decision->MobilePhase No Column Column Decision->Column No Flow Flow Decision->Flow No Final Final Decision->Final Yes MobilePhase->Inject Column->Inject Flow->Inject

Protocol 2: HPLC Method Development

The following parameters provide a robust starting point for method development, based on published methods for butoconazole and other imidazole antifungals.[2][10]

ParameterRecommended Starting ConditionRationale & Optimization Strategy
Column Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent reversed-phase C18 column.A C18 column provides good retention for hydrophobic molecules like butoconazole. If co-elution occurs, consider alternative stationary phases (e.g., C8, Phenyl-Hexyl) to alter selectivity.
Mobile Phase A 0.05 M Sodium Dihydrogen Orthophosphate, pH adjusted to 3.1 with Orthophosphoric Acid.A buffered aqueous phase controls the ionization state of the analyte and degradants, improving peak shape and reproducibility. Adjusting pH can significantly alter the retention and selectivity of ionizable compounds.
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier in reversed-phase HPLC, providing good elution strength and low UV cutoff. Methanol can be an alternative, offering different selectivity.
Elution Mode Isocratic (e.g., 50:50 A:B) or GradientStart with isocratic elution. If all peaks (parent and degradants) cannot be resolved within a reasonable runtime, develop a gradient program (e.g., start at 30% B, ramp to 70% B) to improve resolution of early and late-eluting peaks.
Flow Rate 0.4 mL/min (for UPLC) or 1.0 mL/min (for HPLC)Adjust flow rate to optimize resolution and analysis time. Lower flow rates can sometimes improve resolution at the cost of longer run times.
Column Temperature 40°CMaintaining a constant, elevated column temperature ensures reproducible retention times and can improve peak efficiency.
Detection Wavelength 294 nm (or scan with PDA detector)294 nm has been shown to be effective for butoconazole.[2] Using a Photo Diode Array (PDA) detector is highly recommended to assess peak purity and identify the optimal wavelength for all components.
Injection Volume 2-10 µLKeep consistent across all analyses.

Phase 3: Method Validation (According to ICH Q2(R1))

Once an optimized method demonstrates specificity for the stressed samples, it must be formally validated to prove it is suitable for its intended purpose. The validation protocol must assess specificity, linearity, range, accuracy, precision, and robustness.

Protocol 3: Stability-Indicating Method Validation

The following table summarizes the key validation parameters and their typical acceptance criteria.

ParameterPurposeExperimental ApproachAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as degradants.Analyze stressed samples. Use a PDA detector to assess peak purity of the butoconazole peak in the presence of its degradants. Ensure all degradant peaks are resolved from the main peak.Peak purity angle should be less than the purity threshold. Resolution between butoconazole and the closest eluting peak must be > 2.0.
Linearity To demonstrate a proportional relationship between analyte concentration and the detector's response over a defined range.Prepare a series of at least five standard solutions of butoconazole nitrate at different concentrations (e.g., 50% to 150% of the target assay concentration). Plot peak area vs. concentration and perform linear regression analysis.Correlation coefficient (r²) ≥ 0.999.
Range To confirm the interval over which the method is precise, accurate, and linear.The range is established by the linearity study. For assay, this is typically 80-120% of the test concentration.The method must meet the acceptance criteria for linearity, accuracy, and precision within this range.
Accuracy To measure the closeness of the test results to the true value.Perform recovery studies by spiking a placebo (if analyzing a formulation) or blank matrix with known amounts of butoconazole nitrate at three concentration levels (e.g., 80%, 100%, 120%), with at least three replicates per level.Mean percent recovery should be within 98.0% to 102.0%.
Precision To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): Analyze a minimum of six replicate preparations at 100% of the test concentration on the same day, with the same analyst and equipment. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.Relative Standard Deviation (%RSD) should be ≤ 2.0%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Systematically vary critical parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), flow rate (±10%), and mobile phase organic composition (±2%).System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits. The %RSD of results should be ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Determined by signal-to-noise ratio (typically S/N ≥ 10) or by establishing the concentration at which precision (%RSD) and accuracy (% recovery) are acceptable.%RSD for precision at the LOQ should be ≤ 10%.

Conclusion

This application note details a systematic and scientifically-grounded approach to developing a stability-indicating HPLC method for butoconazole nitrate. By beginning with a comprehensive forced degradation study, a method can be developed that is proven to be specific for the parent compound in the presence of its potential degradants. The subsequent validation, performed according to ICH Q2(R1) guidelines, provides a high degree of assurance that the method is accurate, precise, and robust for its intended purpose. This validated method is an indispensable tool for routine quality control, stability studies, and ensuring the overall quality and safety of butoconazole-containing pharmaceutical products.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Veeprho. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Pattanaik, P., et al. (2015). UPLC Method Development and Validation for Butoconazole in Active Ingredient. International Journal of Pharma Research and Health Sciences, 3(3), 734-741.
  • Alsante, K. M., et al. (2003). Forced Degradation: A Practical Approach. Pharmaceutical Technology, 27(2), 54-67.
  • Shinde, N. G., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Research in Pharmaceutical and Biomedical Sciences, 4(1), 269-278.
  • Veeprho. (n.d.). Butoconazole Impurities and Related Compound. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • SMPDB. (2022). Butoconazole Action Pathway. Retrieved from [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Jhundoo, H. D., & Walker, R. B. (2010). Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms.
  • ICH. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. Retrieved from [Link]

  • Bakshi, M., & Singh, S. (2002). Forced degradation studies: a tool for determination of stability of drugs. TrAC Trends in Analytical Chemistry, 21(3), 222-231.
  • Pharmaffiliates. (n.d.). Butoconazole-impurities. Retrieved from [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Sahoo, S. K., et al. (2017). Stability indicating RP-HPLC method development and validation for simultaneous estimation of sertaconazole nitrate and terbinafine hydrochloride in combined dosage form.
  • ResearchGate. (n.d.). Acceptance criteria of validation parameters for HPLC. Retrieved from [Link]

  • AMSbio. (2023). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

Sources

Application

Application of qNMR for Butoconazole Impurity 9 standard

Application Note: Absolute Potency Determination of Butoconazole Impurity 9 via Quantitative NMR (qNMR) Abstract This application note details a primary ratio method for the absolute quantification of Butoconazole Impuri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Absolute Potency Determination of Butoconazole Impurity 9 via Quantitative NMR (qNMR)

Abstract

This application note details a primary ratio method for the absolute quantification of Butoconazole Impurity 9 (identified here as the alcohol precursor 4-(4-Chlorophenyl)-1-((2,6-dichlorophenyl)thio)butan-2-ol). Unlike High-Performance Liquid Chromatography (HPLC), which relies on relative response factors (RRF) and high-purity external standards, qNMR provides metrological traceability to the International System of Units (SI) using a certified Internal Standard (IS). This protocol overcomes challenges related to the hygroscopicity and lack of commercial reference standards for Butoconazole intermediates, offering a rapid, self-validating workflow for potency assignment.

Introduction & Scientific Rationale

The Challenge: Butoconazole Nitrate is an imidazole antifungal.[1][2] Its synthesis involves complex intermediates. "Impurity 9" (vendor-specific designation) typically refers to the alcohol precursor lacking the imidazole ring.

  • Chemical Structure:

    
    [3]
    
  • Molecular Weight: 361.7 g/mol [3]

  • Problem: This impurity lacks the distinct imidazole chromophore (UV absorption at 220-230 nm) found in the API. Consequently, HPLC-UV purity assessment is often biased due to significantly different extinction coefficients.

The qNMR Solution: qNMR utilizes the direct proportionality between signal integration area and the number of nuclei (


).
  • Universality: The response factor is always 1.0 for protons.

  • Specificity: The impurity lacks the imidazole C-H singlets (typically >7.5 ppm), allowing for clear discrimination from the API or other nitrogenous impurities.

  • Traceability: Potency is derived relative to a NIST-traceable internal standard (e.g., Maleic Acid), eliminating the need for a "gold standard" of the impurity itself.

Strategic Method Development

Internal Standard (IS) Selection

For Butoconazole Impurity 9, we select Maleic Acid or Dimethyl Sulfone (DMSO


) .
  • Maleic Acid: Provides a sharp singlet at

    
     6.0-6.2 ppm (in DMSO-d
    
    
    
    ). This region is "silent" for Impurity 9, which has aromatics (
    
    
    7.0-7.5) and aliphatics (
    
    
    1.5-4.0), preventing peak overlap.
  • Solvent: DMSO-d

    
      is required to ensure complete solubility of both the lipophilic impurity and the polar internal standard.
    
qNMR Decision Matrix (DOT Visualization)

IS_Selection Start Select Internal Standard (IS) Solubility Check Solubility in DMSO-d6 Start->Solubility ImpurityStruct Impurity 9 Structure (Aliphatics + Aromatics) Solubility->ImpurityStruct Overlap Check Spectral Overlap Maleic Maleic Acid (δ 6.0 ppm) Overlap->Maleic Mid-field (Clear) TCNB TCNB (δ 8.5 ppm) Overlap->TCNB Aromatic (Risk of Overlap) Selected IS Selected IS Maleic->Selected IS ImpurityStruct->Overlap

Figure 1: Decision matrix for selecting Maleic Acid as the Internal Standard to avoid spectral interference.

Experimental Protocol

Materials
  • Analyte: Butoconazole Impurity 9 (approx. 10-20 mg).

  • Internal Standard: Maleic Acid (TraceCERT® or equivalent, 99.9% purity), dried over P

    
    O
    
    
    
    .
  • Solvent: DMSO-d

    
     (99.9 atom% D) + 0.03% TMS (optional).
    
  • Equipment: 400 MHz (or higher) NMR Spectrometer (e.g., Bruker Avance).

Sample Preparation (Gravimetric Precision)

Accuracy depends entirely on the weighing ratio.

  • Weighing: Using a micro-balance (readability 0.001 mg), weigh:

    • 
      : ~5.0 mg of Maleic Acid directly into the HPLC vial or weighing boat.
      
    • 
      : ~10.0 mg of Impurity 9.
      
  • Dissolution: Transfer both solids into a single vial. Add 0.8 mL DMSO-d

    
    .
    
  • Mixing: Vortex for 30 seconds. Ensure no undissolved particles remain (critical failure point).

  • Transfer: Transfer 600 µL to a 5mm NMR tube.

Acquisition Parameters (The "q" in qNMR)

Standard 1D proton parameters are insufficient. Use the following strictly:

ParameterSettingRationale
Pulse Sequence zg or zg30Standard 1-pulse sequence.
Pulse Angle 90° (

)
Maximizes signal intensity; must be calibrated.
Relaxation Delay (

)
30 seconds Must be

. Longest

(Maleic Acid) is ~4-5s in DMSO.
Spectral Width 20 ppm (-2 to 18 ppm)Ensures baseline is captured for noise correction.
Scans (NS) 16, 32, or 64Signal-to-Noise (S/N) must be > 150:1 for integration accuracy.
Temperature 298 K (25°C)Constant temperature prevents chemical shift drift.
Spinning OffPrevents spinning sidebands which distort integration.

Data Processing & Calculation

Processing Workflow
  • Exponential Window Function: Apply minimal line broadening (LB = 0.3 Hz) to reduce noise without broadening peaks.

  • Phasing: Manual phasing is mandatory. Automatic phasing often distorts the baseline at the integral endpoints.

  • Baseline Correction: Apply a polynomial baseline correction (e.g., Bernstein polynomial) to ensure the integral starts and ends at zero.

  • Integration:

    • Signal I (IS): Integrate Maleic Acid singlet (

      
       6.0-6.2 ppm). Set Integral Value = 2 (2 protons).
      
    • Signal S (Analyte): Integrate the distinct triplet/multiplet of the CH-S or CH-O proton (

      
       3.5 - 4.2 ppm region) or the aromatic protons if resolved. Avoid the solvent peak at 2.50 ppm and water at 3.33 ppm.
      
Calculation Formula

Calculate the potency (


) on an "as is" basis:


  • 
    : Integral areas of Analyte and Standard.
    
  • 
    : Number of protons (e.g., 2 for Maleic Acid, 1 for Methine in impurity).
    
  • 
    : Molecular weights (361.7 vs 116.07  g/mol ).
    
  • 
    : Weighed masses.[4]
    
  • 
    : Purity of Internal Standard (e.g., 99.94%).
    
Automated Workflow (DOT Visualization)

qNMR_Workflow Prep Gravimetric Prep (Metrology) Acq Acquisition (D1 = 30s, 90° Pulse) Prep->Acq Process Processing (Phase/Baseline) Acq->Process Calc Potency Calculation Process->Calc

Figure 2: The sequential workflow for qNMR data generation.

Validation Criteria (Self-Validating)

To ensure the result is trustworthy (E-E-A-T), the following system suitability tests must pass:

  • S/N Ratio: The integrated peaks must have S/N > 150.

  • Line Shape: No peak splitting or shouldering (indicates shimming issues).

  • Baseline Flatness: The integral line must be horizontal before and after the peak.

  • Specificity: No interference from DMSO (

    
     2.50) or Water (
    
    
    
    3.33) in the integration regions.

References

  • BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data." BIPM Metrology Guidelines. [Link]

  • European Directorate for the Quality of Medicines (EDQM). "NMR Spectroscopy in Pharmaceutical Analysis (2.2.33)." European Pharmacopoeia. [Link]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications."[5] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • ICH. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Co-elution Issues in Butoconazole Impurity Analysis by HPLC

Introduction: The Challenge of Butoconazole Analysis Butoconazole Nitrate is an imidazole antifungal with a complex structure featuring a thioether linkage and multiple chlorophenyl rings. Its analysis is complicated by...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Butoconazole Analysis

Butoconazole Nitrate is an imidazole antifungal with a complex structure featuring a thioether linkage and multiple chlorophenyl rings. Its analysis is complicated by two primary factors:

  • Structural Similarity of Impurities: The oxidative degradation products (sulfoxides/sulfones) and synthetic precursors (chloro-butyl imidazoles) possess similar hydrophobic cores to the parent molecule.[1]

  • Basic Nitrogen Interactions: The imidazole ring (pKa ~6.7) interacts strongly with residual silanols on silica-based columns, causing peak tailing that frequently masks closely eluting impurities (the "shoulder" effect).[1]

This guide moves beyond standard pharmacopeial recipes to address the why and how of resolving these specific co-elution issues.

Module 1: Method Development & Optimization (The Foundation)

Q1: The USP method uses an isocratic Methanol:Phosphate Buffer (3:1) system.[1][2][3][4][5][6][7][8][9][10][11] Why am I seeing co-elution of early impurities?

A: The USP method is designed primarily for assay (potency), not high-resolution impurity profiling.[1] Isocratic methods with high organic content (75% Methanol) often compress early-eluting polar impurities into the solvent front or the main peak's leading edge.[1]

  • The Science: Butoconazole's thioether group is susceptible to oxidation, forming Butoconazole Sulfoxide (more polar) and Butoconazole Sulfone . In a high-strength isocratic method, the resolution (

    
    ) between the sulfoxide and the parent drug is often 
    
    
    
    .
  • The Fix: Switch to a Gradient Method . Start with a lower organic composition (e.g., 50% Methanol) to retain and separate the polar sulfoxide, then ramp to 80-90% to elute the hydrophobic parent and precursors.

Q2: My Butoconazole peak tails significantly (


), causing co-elution with a downstream impurity. How do I fix this? 

A: Tailing in imidazoles is a classic "silanol overload" issue.[1] At neutral pH (USP method is ~pH 6-7), the imidazole nitrogen is partially protonated and interacts with ionized silanols (


) on the column.[1]
  • Protocol:

    • Buffer Strength: Increase phosphate buffer concentration from 20 mM to 50 mM . Higher ionic strength suppresses the ion-exchange mechanism with silanols.[1]

    • End-Capping: Ensure you are using a "Type B" high-purity, fully end-capped C18 column (e.g., Waters Symmetry Shield, Agilent Zorbax Eclipse Plus).[1] Older "Type A" silica columns are fatal for this analysis.[1]

    • pH Adjustment: Lowering the pH to 3.0 ensures silanols are protonated (neutral), eliminating the interaction. However, this also ionizes the Butoconazole fully, reducing retention. You must balance this by increasing the ion-pairing reagent or organic modifier.[1]

Module 2: Troubleshooting Specific Co-elutions (The Crisis)

Q3: I have a persistent "shoulder" on the tail of the main peak. Is this an isomer or a degradation product?

A: This is the most common co-elution scenario. It is likely Impurity B (1-[4-(4-chlorophenyl)-2-chlorobutyl]-1H-imidazole) or a positional isomer, depending on your synthesis route.[1]

  • Diagnostic Test:

    • Step 1: Run the sample at pH 3.0 and pH 7.0 .

    • Logic: Impurity B lacks the thioether linkage but retains the imidazole. If the resolution changes drastically with pH, the pKa difference is driving the separation.

    • Step 2: Change the organic modifier from Methanol to Acetonitrile . Methanol is a protic solvent that hydrogen bonds with the imidazole nitrogen. Acetonitrile is aprotic and often changes the selectivity (

      
      ) enough to split the shoulder.
      

Q4: Late-eluting "ghost peaks" are appearing in subsequent blank runs. What are they?

A: These are highly hydrophobic synthetic precursors, likely 1-chloro-4-(4-chlorophenyl)-2-butanol (Intermediate I) or the 2,6-dichlorothiophenol side chain.[1]

  • The Mechanism: In an isocratic USP method, these compounds may have a retention factor (

    
    ) of >20. They elute slowly, often appearing as broad mounds in the next injection, co-eluting with the Butoconazole peak of that run.
    
  • The Solution: Implement a Step-Gradient Wash .[1]

    • 0-15 min: Isocratic (Analysis)

    • 15-20 min: Ramp to 95% Acetonitrile (Wash)

    • 20-25 min: Hold 95%

    • 25-30 min: Re-equilibrate.

Module 3: Visualizing the Separation Strategy

The following decision tree guides you through the logical steps of resolving co-elution based on peak behavior.

Butoconazole_Troubleshooting Start Co-elution Detected Type Identify Co-elution Type Start->Type Front Front Shoulder (Early Eluter) Type->Front Tail Tail Shoulder (Late Eluter) Type->Tail Ghost Ghost Peak (Inconsistent RT) Type->Ghost Polar Likely Sulfoxide/Sulfone Front->Polar Tailing Is Main Peak Tailing? Tail->Tailing Hydro Hydrophobic Precursor Ghost->Hydro Action1 Action: Lower Initial %Organic (Gradient Start) Polar->Action1 YesTail Silanol Interaction Tailing->YesTail Yes NoTail Structural Analog Tailing->NoTail No Action2 Action: Increase Buffer Conc. Use End-Capped Column YesTail->Action2 Action3 Action: Change Modifier (MeOH -> ACN) NoTail->Action3 Action4 Action: Add High %Organic Wash Step Hydro->Action4

Figure 1: Decision matrix for troubleshooting Butoconazole impurity co-elution.

Module 4: Quantitative Data & Impurity Profile

Understanding the relative retention times (RRT) is crucial for identifying which impurity is co-eluting.[1]

Impurity NameStructure / OriginApprox RRT (C18)Co-elution Risk
Butoconazole Sulfoxide Oxidative Degradant (Polar)0.4 - 0.6Co-elutes with solvent front or early peaks if %Organic is too high.[1]
Butoconazole Sulfone Oxidative Degradant0.7 - 0.8Often merges with the leading edge of the parent peak.
Butoconazole Nitrate Parent API 1.00 N/A
Impurity B (Des-thio) Synthesis Intermediate1.1 - 1.2"Shoulder" on the main peak tail.[1] Hardest to resolve.
Precursor (Cl-Butanol) Starting Material> 2.5Late eluter.[1] Causes ghost peaks in subsequent runs.[1]

Note: RRT values are approximate and depend on the exact gradient used.

Module 5: Advanced Resolution Strategies

Q5: I suspect my "single" peak actually contains enantiomers. Will a standard C18 separate them?

A: No. Butoconazole has a chiral center at the C2 position of the butyl chain. On an achiral C18 column, the enantiomers will co-elute perfectly .

  • The Fix: You must use a Chiral Stationary Phase (CSP).[1]

    • Column: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-RH).[1]

    • Mode: Reversed-Phase Chiral.[1]

    • Mobile Phase: Acetonitrile:Buffer (40:60).[1]

    • Reference: See Podolska et al.[1] for imidazole enantioseparation strategies [1].

Q6: How do I validate that I have truly resolved the co-eluting peak?

A: Use Peak Purity Analysis via a Diode Array Detector (DAD).[1]

  • Spectra Comparison: Compare the UV spectrum at the upslope, apex, and downslope of the peak.

  • Purity Angle vs. Purity Threshold: If the Purity Angle < Purity Threshold, the peak is spectrally homogeneous.

  • Orthogonal Method: Re-run the sample on a Phenyl-Hexyl column.[1] The pi-pi interactions often shift the selectivity of the aromatic impurities (sulfone/sulfoxide) relative to the parent, exposing hidden co-elutions.

References

  • Podolska, M., et al. (2017).[1] "HPLC method for separating enantiomers of imidazole derivatives - antifungal compounds." Acta Poloniae Pharmaceutica. Available at: [Link]

  • United States Pharmacopeia (USP). "Butoconazole Nitrate Monograph."[1] USP-NF.[1][3] (Standard reference for base method conditions). Available at: [Link][1]

  • Al-Ghobashy, M.A., et al. (2017).[1] "Development of a liquid chromatography-tandem mass spectrometry method for determination of butoconazole nitrate." Journal of Chromatography B. (Reference for MS-compatible mobile phases).

  • PubChem. "Butoconazole Nitrate Compound Summary."[1] National Library of Medicine. Available at: [Link][1]

Sources

Optimization

Technical Support Center: High-Resolution Chiral Separation of Butoconazole

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Mobile Phase Optimization for Butoconazole Enantiomers Last Updated: February 2026 Executive Summary & Core Directive Welcome to th...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Mobile Phase Optimization for Butoconazole Enantiomers Last Updated: February 2026

Executive Summary & Core Directive

Welcome to the technical support hub for the chiral separation of Butoconazole , a potent imidazole antifungal. Unlike generic method development guides, this dossier addresses the specific physicochemical challenges of butoconazole: its basic imidazole nitrogen and the steric bulk of its chlorophenyl/dichlorobenzyl moieties.

The Critical Insight: While many imidazole separations suffer from peak broadening when basic additives are used, butoconazole is an exception.[1] Empirical data indicates that Diethylamine (DEA) is not just helpful but essential for resolving butoconazole enantiomers on polysaccharide-based columns. Without it, non-specific silanol interactions dominate, destroying resolution (


).

Standard Operating Protocol (The "Golden" Method)

This baseline protocol is your starting point. It is designed to be robust, self-validating, and reproducible.

Phase 1: Column Selection & Mobile Phase Preparation
ParameterSpecificationRationale
Stationary Phase Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)) or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))The cellulose benzoate structure (OJ) often provides superior cavity fit for the bulky dichlorobenzyl group of butoconazole compared to amylose phases.
Mobile Phase Base n-Hexane (90%)Provides the non-polar environment necessary to drive the analyte into the chiral stationary phase (CSP) cavities.
Modifier (Alcohol) 2-Propanol (IPA) or Ethanol (10%)IPA generally offers higher resolution due to hydrogen bonding capabilities; Ethanol reduces retention time if peaks elute too slowly.
Basic Additive Diethylamine (DEA) 0.1% CRITICAL: Suppresses silanol activity. Unlike other imidazoles, butoconazole requires this to prevent peak tailing and improve

.
Flow Rate 0.8 - 1.0 mL/minBalances column backpressure with mass transfer kinetics.
Temperature 25°C (Ambient)Thermodynamic control. Lowering to 15°C may increase

but will widen peaks.
Phase 2: Step-by-Step Equilibration Workflow

To ensure method reproducibility, follow this strict equilibration sequence.

MethodWorkflow Start Start: System Flush Solvent Prepare Mobile Phase (Hex:IPA:DEA 90:10:0.1) Start->Solvent Condition Column Conditioning (Low Flow: 0.4 mL/min) Solvent->Condition Install Column Equilibrate Equilibration (20 Column Volumes) Condition->Equilibrate Ramp Flow Blank Blank Injection (Check Baseline) Equilibrate->Blank Sample Sample Injection (10 µL, 0.5 mg/mL) Blank->Sample Stable Baseline? Sample->Sample Replicate (n=3)

Figure 1: Validated workflow for initiating chiral analysis. Note the mandatory low-flow conditioning step to prevent bed shock.

Troubleshooting & Optimization (Q&A)

This section addresses specific failure modes reported by users in the field.

Issue 1: "My peaks are tailing severely ( ). I thought chiral columns didn't need buffers."

Diagnosis: Unmasked Silanol Activity. The Science: Butoconazole contains a basic imidazole ring (


). The silica support of your chiral column (even if coated) has residual silanol groups (

). These act as weak acids. Without a competitor, the basic nitrogen of butoconazole hydrogen-bonds to these silanols, causing the "tail" on the chromatogram.

The Fix:

  • Immediate Action: Verify you added 0.1% Diethylamine (DEA) to the mobile phase.

  • Secondary Action: If DEA is present and tailing persists, increase DEA concentration to 0.2% .

  • Alternative: Switch to Ethanolamine if DEA is unavailable, though DEA is preferred for volatility.

Issue 2: "I have separation, but the Resolution ( ) is only 1.2. I need baseline separation ( )."

Diagnosis: Insufficient Enantioselectivity (


).
The Science:  The "chiral recognition" mechanism is thermodynamic. If the analyte moves in and out of the stationary phase pores too quickly, it doesn't have time to "feel" the chiral environment.

The Fix:

  • Temperature Drop: Lower the column oven temperature from 25°C to 15°C .

    • Why? Lower temperature reduces the kinetic energy of the molecules, increasing the difference in enthalpy of adsorption (

      
      ) between the R and S enantiomers.
      
  • Modifier Swap: Switch from Ethanol to 2-Propanol (IPA) .

    • Why? IPA is more sterically bulky and forms different hydrogen bond networks, often enhancing the shape selectivity of the polysaccharide grooves.

  • Concentration: Reduce the alcohol percentage from 10% to 5% . This increases retention time (

    
    ), giving the column more time to resolve the isomers.
    
Issue 3: "My retention times are drifting throughout the day."

Diagnosis: Preferential Evaporation. The Science: n-Hexane is highly volatile. If your mobile phase reservoir is not tightly capped, hexane evaporates faster than the alcohol modifier. As the alcohol concentration effectively increases, the solvent strength increases, causing peaks to elute earlier over time.

The Fix:

  • Hardware: Use safety caps with air inlet valves on solvent bottles.

  • Protocol: Prepare fresh mobile phase every 24 hours. Do not "top off" old mobile phase.

Advanced Logic: The Troubleshooting Matrix

Use this decision tree to diagnose complex separation failures quickly.

TroubleshootingLogic Problem Identify Problem Tailing Peak Tailing (Asymmetry > 1.2) Problem->Tailing Resolution Poor Resolution (Rs < 1.5) Problem->Resolution Retention Low Retention (k' < 2.0) Problem->Retention AddBase Add 0.1% DEA Tailing->AddBase Mobile Phase Check LowerTemp Lower Temp (to 15°C) Resolution->LowerTemp Thermodynamic Control ReducePolar Reduce Alcohol % (10% -> 5%) Retention->ReducePolar Decrease Solvent Strength CheckCol Check Column History AddBase->CheckCol If fails ChangeMod Switch Modifier (EtOH -> IPA) LowerTemp->ChangeMod If fails

Figure 2: Logic tree for diagnosing chromatographic anomalies in basic drug separation.

References

  • Podolska, M., et al. (2007). "HPLC method for separating enantiomers of imidazole derivatives with antifungal compounds." Acta Poloniae Pharmaceutica - Drug Research, 64(2), 109-116.

    • Key Finding: Confirms that while DEA hurts the resolution of some imidazoles, it specifically improves the separ
  • Ali, I., et al. (2009).[2] "Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC." Chromatographia, 69, 1003–1009.

    • Key Finding: Discusses the supramolecular mechanisms of imidazole separ
  • Sigma-Aldrich Technical Guide. (2023). "Troubleshooting HPLC – Tailing Peaks."

    • Key Finding: General protocols for suppressing silanol interactions in basic analytes.

Sources

Troubleshooting

Technical Support: Stress Degradation Analysis of Butoconazole Impurity 9

Welcome to the Advanced Separation Sciences Technical Support Center. Case Reference: BTZ-IMP9-STRESS This guide addresses the characterization, troubleshooting, and control of Butoconazole Impurity 9 , specifically iden...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Separation Sciences Technical Support Center. Case Reference: BTZ-IMP9-STRESS

This guide addresses the characterization, troubleshooting, and control of Butoconazole Impurity 9 , specifically identified in this context as the hydrolytic degradation product 4-(4-Chlorophenyl)-1-((2,6-dichlorophenyl)thio)butan-2-ol .

Scope & Definition

Target Analyte: Butoconazole Impurity 9 (Vendor designation). Chemical Identity: 4-(4-Chlorophenyl)-1-((2,6-dichlorophenyl)thio)butan-2-ol.[1] Mechanism of Formation: This impurity is primarily formed via C-N bond cleavage (Hydrolysis) of the imidazole ring from the butyl backbone. It represents the "Reverse Synthesis" pathway, often accelerated under acidic or basic stress conditions. Criticality: Non-pharmacopeial process impurity and degradant.[2] Monitors the integrity of the C-N bond stability.

Module 1: Diagnostic Flowchart

Issue: Impurity 9 is increasing in stability samples or failing mass balance. Use this logic tree to determine the root cause of the degradation.

DiagnosticLogic Start START: Impurity 9 > 0.15% (RRT ~1.2) CheckStress Check Stress Condition Start->CheckStress AcidBase Acidic/Basic Stress? CheckStress->AcidBase Yes Oxidative Oxidative Stress? CheckStress->Oxidative No (Peroxide/Light) ResultHydrolysis CONFIRMED: Hydrolytic Cleavage (C-N Bond Failure) AcidBase->ResultHydrolysis Linear Increase ResultArtifact Artifact: Check Diluent pH (In-situ degradation) AcidBase->ResultArtifact Increase only in Diluent ResultCoelution Co-elution Risk: N-Oxide Interference Oxidative->ResultCoelution Impurity 9 Peak Distorted

Figure 1: Diagnostic logic for isolating the root cause of Impurity 9 formation.

Module 2: Troubleshooting FAQs
Q1: Why does Impurity 9 elute after the Butoconazole main peak?

Technical Insight: Butoconazole is a basic imidazole (pKa ~6.0–6.5). In typical acidic mobile phases (pH 2.5–3.0), the API is protonated and elutes earlier due to increased polarity. Impurity 9 (the alcohol form) lacks the imidazole ring. It has no basic nitrogen to protonate. Therefore, it remains neutral and significantly more hydrophobic (retaining the chlorophenyl and dichlorophenyl-thio groups), leading to strong retention on C18 columns.

  • Action: If resolution is poor, decrease the organic modifier (Acetonitrile) by 2-5% to push Impurity 9 further out, or increase column temperature to sharpen the peak.

Q2: I observe low mass balance during Acidic Hydrolysis. Where is the missing mass?

Technical Insight: When Butoconazole degrades to Impurity 9 via C-N cleavage, the imidazole ring is released as a by-product. Imidazole itself is highly polar and often elutes in the void volume (t0) or is not detected if your UV wavelength is set >230 nm (Imidazole has weak UV absorption).

  • Troubleshooting Step:

    • Check the void volume for a sharp peak (Imidazole).

    • Calculate the molar response factor (RRF). Impurity 9 retains the chromophores (phenyl rings), so its RRF is usually close to 1.0 relative to the API, but the loss of the imidazole mass must be accounted for in stoichiometric calculations.

Q3: The Impurity 9 peak shape is splitting or tailing. Is this column failure?

Technical Insight: Not necessarily. Impurity 9 contains a chiral center (the secondary alcohol at the C2 position). If your method uses a standard C18 column, you should see a single peak (unless you have partial separation of enantiomers, which is rare on achiral phases).

  • Likely Cause: "Ghosting" from the API. If the API is overloaded, the tail of the API can interfere with Impurity 9.

  • Action: Verify the Diluent . Ensure the sample is dissolved in a solvent composition matching the mobile phase. If the sample solvent is too strong (e.g., 100% Methanol), the hydrophobic Impurity 9 may experience "solvent wash-through," causing peak distortion.

Module 3: Experimental Protocols
Protocol A: Targeted Generation of Impurity 9 (Hydrolytic Stress)

To validate your method's specificity for Impurity 9, induce its formation using this controlled degradation protocol.

ParameterConditionRationale
Sample Conc. 1.0 mg/mLHigh concentration ensures detection of minor degradants.
Stress Agent 1.0 N HClAcid catalysis targets the C-N bond cleavage.
Temperature 60°CHeat provides the activation energy for hydrolysis.
Duration 4 - 24 HoursMonitor at 4h intervals. Stop when degradation reaches 10-20%.
Neutralization 1.0 N NaOHCritical: Neutralize immediately before injection to prevent column damage, but avoid over-alkalinization which might precipitate the free base.
Protocol B: HPLC Separation Conditions

Reference Method adapted for Impurity 9 Specificity

  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or equivalent).

  • Mobile Phase A: Buffer 0.05 M KH₂PO₄ (pH 3.0 with Orthophosphoric Acid).

  • Mobile Phase B: Acetonitrile.[3][4][5]

  • Gradient:

    • 0 min: 60% B

    • 15 min: 80% B (Elution of Impurity 9)

    • 20 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 225 nm (Maximizes detection of the chlorophenyl rings).

Module 4: Mechanistic Visualization

Degradation Pathway: Hydrolytic Cleavage The following diagram illustrates the chemical transformation of Butoconazole into Impurity 9 under stress.

DegradationPathway API Butoconazole Nitrate (Protonated Imidazole) Stress Stress Condition: Acid/Heat (H+) API->Stress Transition Transition State: C-N Bond Weakening Stress->Transition Impurity9 Impurity 9 (Alcohol Derivative) Hydrophobic Transition->Impurity9 Primary Degradant ByProduct Imidazole (Elutes in Void) Transition->ByProduct Cleavage Product

Figure 2: The hydrolytic cleavage of the imidazole moiety yielding Impurity 9.

References
  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • PubChem. (n.d.).[6] Butoconazole Nitrate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Kaul, N., et al. (2015). UPLC Method Development and Validation for Butoconazole in Active Ingredient. Pharma Health Sciences. Retrieved from [Link]

  • ResearchGate. (2025). Study of the forced degradation of isoconazole nitrate (Analogous Imidazole Chemistry). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Matrix Effects in the Analysis of Butoconazole Impurity 9

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding matrix effects encountered during the analysis of Butoconazole Impurity 9. Designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding matrix effects encountered during the analysis of Butoconazole Impurity 9. Designed for researchers, scientists, and drug development professionals, this resource offers practical solutions and explains the scientific principles behind the recommended experimental choices.

Introduction to Matrix Effects in Pharmaceutical Analysis

In the realm of pharmaceutical analysis, particularly with highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] For Butoconazole Impurity 9, the matrix could include the active pharmaceutical ingredient (API), other impurities, excipients from a drug product formulation, or endogenous components from a biological sample.

Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, Butoconazole Impurity 9, in the mass spectrometer's ion source. This interference can either suppress or enhance the analyte's signal, leading to inaccurate and unreliable quantitative results.[2][3][4] Understanding and mitigating these effects are critical for ensuring the accuracy, precision, and reproducibility of analytical methods, which is a cornerstone of regulatory compliance and patient safety.[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions related to matrix effects in the analysis of Butoconazole Impurity 9.

Q1: My calibration curve for Butoconazole Impurity 9 shows poor linearity and reproducibility when analyzing formulated drug products compared to standards prepared in solvent. What could be the cause?

A1: This is a classic indicator of matrix effects. The excipients in your drug product formulation are likely co-eluting with Butoconazole Impurity 9 and interfering with its ionization. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which will negatively impact the linearity and reproducibility of your calibration curve.[2][5][6]

Troubleshooting Steps:

  • Assess the Matrix Effect:

    • Prepare two sets of calibration standards: one in a pure solvent (e.g., mobile phase) and another in a matrix blank (a placebo formulation without Butoconazole and its impurity).

    • Compare the slopes of the two calibration curves. A significant difference in the slopes confirms the presence of a matrix effect.[7]

  • Optimize Chromatographic Separation:

    • The goal is to chromatographically separate Butoconazole Impurity 9 from the interfering matrix components.

    • Modify the Gradient: Adjust the gradient elution profile to increase the resolution between the impurity and other peaks.

    • Change the Stationary Phase: Consider a column with a different chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity.

    • Adjust Mobile Phase pH: For ionizable compounds, altering the pH can change the retention times of both the analyte and interfering compounds.

  • Enhance Sample Preparation:

    • The aim is to remove as much of the interfering matrix as possible before analysis.

    • Liquid-Liquid Extraction (LLE): Utilize a solvent system that selectively extracts Butoconazole Impurity 9 while leaving the majority of the excipients in the aqueous phase. Adjusting the pH of the aqueous phase can improve selectivity.[8]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for sample cleanup.[9][10] Select an SPE sorbent that strongly retains the analyte while allowing the interfering components to be washed away. Method development will be required to optimize the wash and elution steps.

Q2: I'm observing significant ion suppression for Butoconazole Impurity 9 in my LC-MS/MS analysis. How can I pinpoint the source of the suppression and mitigate it?

A2: Ion suppression is a common challenge in LC-MS/MS, often caused by co-eluting compounds competing with the analyte for ionization.[1][11][12][13] The key is to identify the region of the chromatogram where suppression occurs and then adjust the method to avoid it.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting ion suppression.

Detailed Experimental Protocol: Post-Column Infusion

  • Setup:

    • Infuse a standard solution of Butoconazole Impurity 9 at a constant flow rate directly into the mass spectrometer, bypassing the analytical column.

    • Simultaneously, inject a matrix blank (placebo) onto the LC system.

  • Execution:

    • As the matrix components elute from the column and mix with the infused standard solution, you will observe a steady signal for Butoconazole Impurity 9.

    • Any dip in this signal corresponds to a region of ion suppression caused by the eluting matrix components.

  • Analysis:

    • By noting the retention time of the signal dip, you can identify the chromatographic region where suppression occurs.

  • Mitigation:

    • Adjust your chromatographic method to ensure that Butoconazole Impurity 9 does not elute in this suppression zone.

Q3: Is using a stable isotope-labeled (SIL) internal standard a reliable way to compensate for matrix effects?

A3: Yes, using a SIL internal standard is considered the gold standard for correcting matrix effects in LC-MS analysis.[14][5][9][10] A SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N).

Causality behind its effectiveness:

  • Co-elution: The SIL internal standard will have nearly identical chromatographic behavior to the analyte, meaning it will elute at the same retention time.

  • Similar Ionization Behavior: Because it is chemically identical, it will experience the same degree of ion suppression or enhancement as the analyte.[9][10]

  • Correction Mechanism: By calculating the ratio of the analyte peak area to the internal standard peak area, any signal variation due to matrix effects is normalized, leading to a more accurate and precise measurement.[15]

Important Considerations:

  • Isotopic Purity: Ensure the SIL internal standard has high isotopic purity to avoid interference with the analyte signal.

  • Chemical Stability: Verify that the stable isotopes do not exchange under the analytical conditions.

  • Availability and Cost: SIL internal standards can be expensive and may not be commercially available for all impurities.

Q4: I don't have access to a stable isotope-labeled internal standard. What are my alternatives for quantifying Butoconazole Impurity 9 in a complex matrix?

A4: While a SIL internal standard is ideal, there are other effective strategies you can employ.

1. Method of Standard Addition:

This technique is particularly useful when a blank matrix is unavailable or when the matrix composition is highly variable.[6][16][17][18]

Experimental Protocol: Standard Addition

  • Divide a sample into several equal aliquots.

  • Leave one aliquot as is (the unknown).

  • To the other aliquots, add known, increasing amounts of a Butoconazole Impurity 9 standard.

  • Analyze all aliquots using your LC-MS method.

  • Plot the instrument response versus the concentration of the added standard.

  • Extrapolate the linear regression line back to the x-axis. The absolute value of the x-intercept is the concentration of Butoconazole Impurity 9 in the original sample.[16]

Caption: A representative plot for the method of standard addition.

Advantages:

  • Effectively compensates for proportional matrix effects.[19]

  • Does not require a blank matrix.[14][6]

Disadvantages:

  • It is more time-consuming and requires more sample material as each sample needs multiple analyses.[19]

2. Matrix-Matched Calibration:

If a representative blank matrix is available, you can prepare your calibration standards in this matrix. This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification.[7]

Procedure:

  • Obtain a placebo formulation that does not contain Butoconazole or its impurities.

  • Prepare a series of calibration standards by spiking the placebo with known concentrations of Butoconazole Impurity 9.

  • Use this calibration curve to quantify the impurity in your unknown samples.

Quantitative Data Summary: Comparison of Mitigation Strategies

Mitigation StrategyPrincipleProsCons
Stable Isotope-Labeled Internal Standard Normalization of signal using a co-eluting, isotopically distinct analog.Most accurate and robust method.[14]Can be expensive and not always available.
Method of Standard Addition Calibration curve is generated within each sample.Compensates for matrix effects without a blank matrix.[14][16][19]Time-consuming and requires more sample.[19]
Matrix-Matched Calibration Calibration standards are prepared in a representative blank matrix.Simple and effective if a consistent blank matrix is available.Requires a true blank matrix; may not account for batch-to-batch matrix variability.
Sample Dilution Reducing the concentration of matrix components.Simple approach to lessen matrix effects.[6][19]May compromise the limit of quantification (LOQ).[6][19]

Regulatory Context and Compliance

The International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2) provide a framework for the reporting, identification, and qualification of impurities in new drug substances and products.[20][21][22][23] Accurate quantification of impurities like Butoconazole Impurity 9 is essential for meeting these regulatory expectations.

  • Reporting Threshold: The level at which an impurity must be reported.[23]

  • Identification Threshold: The level at which the structure of an impurity must be confirmed.[23]

  • Qualification Threshold: The level at which an impurity must be assessed for its toxicological effects.[23]

Failure to adequately address matrix effects can lead to the under- or over-estimation of impurity levels, potentially resulting in regulatory scrutiny and delays in drug approval. Therefore, a thorough validation of the analytical method, including a comprehensive assessment of matrix effects, is a critical component of any regulatory submission.

References

  • Longdom Publishing. Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers.
  • PubMed. Matrix effect elimination during LC-MS/MS bioanalytical method development.
  • CDC Stacks. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure.
  • Chromatography Online.
  • ResearchGate.
  • PMC - NIH.
  • LCGC International. Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
  • gtfch.org. Pitfalls in LC-MS(-MS) Analysis.
  • Welch Materials, Inc. Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions.
  • Chromatography Online.
  • MDPI.
  • PMC. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.
  • Chromatography Online.
  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL)
  • PubMed. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts.
  • International Journal of Pharma Research and Health Sciences. UPLC Method Development and Validation for Butoconazole in Active Ingredient.
  • European Medicines Agency (EMA). Q 3 B (R2) Impurities in New Drug Products.
  • AlpHa Measure. Standard Addition Procedure in Analytical Chemistry.
  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • FDA. Guidance for Industry - Q3A Impurities in New Drug Substances.
  • Chromatography Online.
  • Bioanalysis Zone. Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples.
  • PMC.
  • The Royal Society of Chemistry. Standard additions: myth and reality.
  • ICH. Quality Guidelines.
  • Journal of Pharmaceutical Research International. Development and Validation of HPLC Method for Analysis of Impurities of Fosfluconazole in Pharmaceutical Products.
  • ACS Publications. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization | Journal of the American Society for Mass Spectrometry.
  • Pharmaffiliates. Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety.
  • Griffith Research Online. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring.
  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL)
  • Pharmacophore.
  • Wikipedia. Ion suppression (mass spectrometry).
  • ResearchGate. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma.
  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3.
  • ijrti.org. Advancement in Quantitative Analytical Method Development for Fluconazole: A Review.

Sources

Troubleshooting

Technical Support Center: Chromatographic Analysis of Butoconazole

Welcome to the technical support center for the analysis of butoconazole and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of butoconazole and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with chromatographic methods, specifically focusing on the common issue of poor peak shape for butoconazole and its basic impurities. As your virtual application scientist, I will walk you through the underlying causes of these issues and provide systematic, field-proven strategies to achieve robust and symmetrical peaks.

The structure of butoconazole, which includes a basic imidazole group, is fundamental to the chromatographic challenges it presents.[1] This basicity often leads to undesirable secondary interactions with the stationary phase, resulting in significant peak tailing. This guide will address these interactions head-on, providing a logical framework for troubleshooting and method optimization.

Frequently Asked Questions (FAQs): Improving Peak Shape

This section addresses the most common questions and issues encountered during the analysis of butoconazole and its impurities.

Q1: Why is my butoconazole (or its basic impurity) peak exhibiting significant tailing?

A1: The primary cause is secondary ionic interactions with the stationary phase.

Peak tailing for basic compounds like butoconazole is a classic chromatographic problem rooted in the chemistry of silica-based reversed-phase columns.[2] Here's the underlying mechanism:

  • Analyte State: In typical reversed-phase mobile phases (pH 3-7), the basic imidazole group on the butoconazole molecule becomes protonated, carrying a positive charge.

  • Stationary Phase Surface: Even with modern end-capping techniques, the silica backbone of C18 columns has residual, unreacted silanol groups (Si-OH).[3] At a mobile phase pH above approximately 3.5, these silanol groups begin to deprotonate, acquiring a negative charge (Si-O⁻).

  • The Interaction: The positively charged butoconazole analyte is strongly attracted to these negatively charged silanol sites. This ionic interaction is a secondary retention mechanism, separate from the intended hydrophobic retention. Since these active sites are distributed non-uniformly, some analyte molecules are delayed in their path through the column, leading to a "tail" on the backside of the peak.[4]

This phenomenon is exacerbated by older "Type A" silica columns, which have a higher concentration of acidic silanols and trace metal contaminants that increase silanol activity.[3]

Q2: How does mobile phase pH affect the peak shape, and what is the ideal range to work in?

A2: Mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds. [5][6]

By manipulating the pH, you directly control the ionization state of both your analyte and the column's residual silanols.

  • Low pH (pH ≤ 3.0): This is often the most effective strategy. At a low pH, the high concentration of protons in the mobile phase suppresses the ionization of the silanol groups, keeping them in their neutral (Si-OH) form.[2][7] While your basic analyte will be fully protonated (positive charge), the lack of negatively charged silanol sites minimizes the strong ionic secondary interactions, resulting in a significantly improved, symmetrical peak shape.

  • Intermediate pH (pH 4-7): This range is often the "worst-case scenario." Here, silanols are partially or fully ionized (negative), and the basic analyte is protonated (positive), maximizing the undesirable electrostatic interactions that cause severe peak tailing.[8]

  • High pH (pH > 8): This is an alternative strategy that works by neutralizing the analyte. At a pH well above the pKa of the imidazole group, the butoconazole molecule will be in its neutral form. This eliminates the ionic interactions with deprotonated silanols. However, this approach requires a specialized high-pH stable column (e.g., hybrid or polymer-based) to prevent the dissolution of the silica backbone, which rapidly destroys standard columns.[9][10]

For most standard silica columns, operating at a low pH is the recommended starting point.

Q3: Can I use mobile phase additives to fix peak tailing? What are the pros and cons?

A3: Yes, additives can be very effective, but they come with trade-offs.

If adjusting the pH alone is insufficient, additives can be used to further mask the effects of active silanol groups.

  • Buffers (e.g., Phosphate, Formate, Acetate): The primary role of a buffer is to precisely control and stabilize the pH.[5] The salt ions in the buffer (e.g., sodium, potassium, ammonium) can also provide a secondary benefit by competing with the protonated analyte for the active silanol sites, effectively shielding them.[4] Ammonium formate or ammonium acetate are excellent choices for LC-MS applications due to their volatility.

  • Competing Bases (e.g., Triethylamine - TEA): Adding a small concentration (e.g., 5-20 mM) of a competing base like TEA to the mobile phase can dramatically improve the peak shape of basic analytes.[7] The TEA molecules, being small and basic, preferentially interact with and "mask" the active silanol sites, preventing your analyte from accessing them.[7]

    • Pros: Highly effective at reducing peak tailing.

    • Cons: Can shorten column lifetime, may cause baseline disturbances, and can suppress ionization in LC-MS applications.

Q4: My peak shape is still not ideal. Should I change my HPLC column?

A4: Yes, column chemistry is a critical factor.

If mobile phase optimization does not resolve the issue, the column itself is the next logical variable to address.

  • Use Modern, High-Purity Columns: Modern columns are typically made with high-purity "Type B" silica, which has a much lower metal content and fewer acidic silanol groups.[3]

  • Effective End-capping: Choose a column with robust, double end-capping. End-capping uses a small silane reagent (like trimethylsilane) to bond with and cover many of the residual silanol groups left after the primary C18 bonding.[9][11]

  • Alternative Stationary Phases: Consider columns with stationary phases designed to shield silanol activity. Phases with embedded polar groups or hybrid particle technology (silica-organic polymer hybrids) offer improved peak shape for bases without the need for mobile phase additives.[3][8]

Q5: When should I consider using an ion-pairing agent?

A5: Ion-pairing is a powerful but more complex technique for when other strategies fail.

Ion-pair chromatography is used to increase the retention and improve the peak shape of ionic compounds in reversed-phase HPLC.[12]

  • Mechanism: An ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium heptanesulfonate), is added to the mobile phase. This reagent has a charged head group and a hydrophobic tail. It pairs with the oppositely charged analyte (our protonated butoconazole), forming a neutral, hydrophobic complex. This complex has a stronger affinity for the C18 stationary phase, leading to increased retention and often improved peak shape by preventing the analyte from directly interacting with silanols.[13][14]

  • Considerations: This technique requires long column equilibration times and dedicated columns, as the ion-pairing reagent can be difficult to wash out completely. It is generally considered a more advanced option after pH and additive optimization have been explored.[13]

Systematic Troubleshooting Workflow

A logical, step-by-step approach is the key to efficiently solving peak shape problems. The following workflow diagram outlines the decision-making process for troubleshooting peak tailing for Butoconazole Impurity 9.

Troubleshooting_Workflow start Observe Peak Tailing (Asymmetry > 1.2) check_method Step 1: Review Method Parameters - pH near pKa of analyte? - Using older column type? start->check_method mp_opt Step 2: Mobile Phase Optimization (Easiest & Most Effective) check_method->mp_opt adjust_ph Adjust Mobile Phase to Low pH (e.g., pH 2.5 - 3.0) using Formic or Phosphoric Acid mp_opt->adjust_ph add_buffer Use a Buffer (10-25 mM Phosphate or Formate) to ensure stable pH adjust_ph->add_buffer add_competitor Add Competing Base (e.g., 5-10 mM Triethylamine) add_buffer->add_competitor eval1 Evaluate Peak Shape add_competitor->eval1 col_opt Step 3: Column Optimization eval1->col_opt Tailing Persists end Problem Solved: Symmetrical Peak Achieved eval1->end Peak Shape Good new_col Use Modern, End-Capped High-Purity Silica Column col_opt->new_col alt_phase Try Alternative Phase (e.g., Embedded Polar Group, Hybrid) new_col->alt_phase eval2 Evaluate Peak Shape alt_phase->eval2 advanced Step 4: Advanced/System Checks eval2->advanced Tailing Persists eval2->end Peak Shape Good ion_pair Consider Ion-Pair Chromatography advanced->ion_pair check_system Check for System Issues (Dead Volume, Leaks, Contamination) advanced->check_system ion_pair->end check_system->end

Caption: A workflow for troubleshooting peak tailing of basic compounds.

Data Summary & Experimental Protocols

To guide your optimization, the following table summarizes the expected impact of key mobile phase parameters.

ParameterRecommended ChangeExpected Effect on Peak ShapePotential Side Effects
Mobile Phase pH Decrease to pH 2.5 - 3.0High Impact: Significant reduction in tailing.Decreased retention time for basic analytes; may require adjusting organic solvent percentage.
Buffer Concentration Use 10-25 mMMedium Impact: Improves peak symmetry and method robustness.High concentrations of non-volatile buffers (phosphate) can precipitate in high organic and are not MS-friendly.
Competing Base (TEA) Add 5-10 mM (0.05 - 0.1%)High Impact: Excellent suppression of tailing.Can shorten column life, cause baseline noise, and suppress MS signal.
Organic Modifier Evaluate Acetonitrile vs. MethanolLow-Medium Impact: Can sometimes alter selectivity and subtly improve shape.Methanol typically generates lower backpressure but may provide different selectivity.
Column Temperature Increase (e.g., to 40°C)Low Impact: Can improve efficiency and reduce asymmetry slightly.May alter selectivity; risk of analyte degradation at very high temperatures.
Protocol 1: Mobile Phase pH Optimization Study

This protocol outlines a systematic evaluation of mobile phase pH to improve peak shape.

Objective: To determine the optimal mobile phase pH for symmetrical peaks of butoconazole and its impurities.

Materials:

  • HPLC-grade water, acetonitrile, and/or methanol.

  • Acids: Formic acid, trifluoroacetic acid (TFA), or phosphoric acid.

  • Buffer salts: Monobasic potassium phosphate, dibasic potassium phosphate.

  • pH meter.

  • Your HPLC system with a suitable C18 column.

  • Butoconazole standard and sample solutions.

Procedure:

  • Prepare Aqueous Stock Buffers:

    • pH 3.0 Phosphate Buffer: Prepare a 25 mM solution of monobasic potassium phosphate in HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid.

    • pH 7.0 Phosphate Buffer: Prepare a 25 mM phosphate buffer using both monobasic and dibasic potassium phosphate, adjusting to pH 7.0 ± 0.05. (This serves as a comparison to demonstrate the effect of pH).

  • Prepare Mobile Phases:

    • Mobile Phase A1 (pH 3.0): Mix the pH 3.0 phosphate buffer with your organic solvent (e.g., acetonitrile) in the desired ratio (e.g., 70:30 Buffer:ACN). Filter and degas.

    • Mobile Phase A2 (pH 7.0): Mix the pH 7.0 phosphate buffer with the organic solvent in the same ratio as A1. Filter and degas.

  • System Equilibration:

    • Install the C18 column.

    • Equilibrate the system with Mobile Phase A1 for at least 20 column volumes. Monitor the baseline for stability.

  • Analysis at pH 3.0:

    • Inject your standard/sample solution.

    • Record the chromatogram. Calculate the asymmetry factor for the butoconazole and Impurity 9 peaks. An ideal asymmetry factor is between 0.9 and 1.2.[8]

  • System Wash and Re-equilibration:

    • Thoroughly wash the system and column with a 50:50 mixture of water and organic solvent to remove the acidic buffer.

    • Equilibrate the system with Mobile Phase A2 for at least 20 column volumes.

  • Analysis at pH 7.0:

    • Inject the same standard/sample solution.

    • Record the chromatogram and calculate the asymmetry factor for the target peaks.

  • Compare Results: Analyze the chromatograms from both pH conditions. The peak shape at pH 3.0 should be demonstrably superior to the one at pH 7.0.

References

  • Pharmaffiliates. Butoconazole-impurities. [Link]

  • Veeprho. Butoconazole Impurities and Related Compound. [Link]

  • ResearchGate. Chemical structure of Butoconazole. [Link]

  • Alentris Research Pvt. Ltd. Butoconazole Impurity 9. [Link]

  • ResearchGate. Development and validation of LC-MS/MS assay for the determination of Butoconazole in human plasma. [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC?[Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Phenomenex. Overcoming peak tailing of basic analytes in silica type a stationary phases in RP. [Link]

  • Restek. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?[Link]

  • Biotage. How does an acid pH affect reversed-phase chromatography separations?[Link]

  • Chromatography Online. The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]

  • Agilent Technologies. Why it matters and how to get good peak shape. [Link]

  • PubChem. Butoconazole Nitrate. [Link]

  • Trungtamthuoc.com. Butoconazole Nitrate USP 2025. [Link]

  • LCGC. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • ResearchGate. High-pH mobile phase in reversed-phase liquid chromatography-tandem mass spectrometry to improve the separation efficiency of aminoglycoside isomers. [Link]

  • AnalyteGuru. Real Solutions to Improve Your HPLC Peak Resolution. [Link]

  • Scharlab. Ion pair chromatography reagents. [Link]

  • Waters Corporation. Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. [Link]

  • USP-NF. USP Monographs: Butoconazole Nitrate. [Link]

  • PubMed. Chromatographic determination of clotrimazole, ketoconazole and fluconazole in pharmaceutical formulations. [Link]

  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • USP-NF. Butoconazole Nitrate Vaginal Cream. [Link]

  • Welch Materials. Issues and Solutions to the Use of Ion-Pairing Reagents. [Link]

  • GL Sciences. How to Obtain Good Peak Shapes. [Link]

  • TSI Journals. Isolation by preparative HPLC and characterization of process-related impurities in tebuconazole. [Link]

  • Agilent Technologies. Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. [Link]

  • Mason Technology. Ion-Pairing Agents | HPLC. [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]

Sources

Optimization

Azole Antifungal Impurity Profiling: Technical Support Center

Welcome to the Advanced Chromatography & Spectroscopy Support Hub. Current Status: Operational Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography & Spectroscopy Support Hub. Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Azole Challenge

Azole antifungals (e.g., Itraconazole, Voriconazole, Posaconazole) represent one of the most analytically complex classes of pharmaceutical compounds. Their impurity profiling is complicated by three intrinsic factors:

  • Multiple Chiral Centers: Many azoles possess 2+ chiral centers, creating complex mixtures of enantiomers and diastereomers that standard C18 columns cannot resolve.

  • Basic Nitrogen Heterocycles: The imidazole/triazole ring acts as a Lewis base, causing severe peak tailing due to interaction with residual silanols on silica columns.

  • Regioisomerism: The alkylation step in azole synthesis often yields N-1 and N-4 isomers that are isobaric (same mass) and chemically nearly identical.

This guide addresses these specific bottlenecks with self-validating protocols.

Module 1: Stereochemical Resolution (Chiral Purity)

Q: My chiral method shows peak broadening and poor resolution (Rs < 1.5) for Itraconazole stereoisomers. How do I fix this?

A: The issue is likely "Ionic Interaction" rather than just column selectivity. Azoles are weak bases. In standard chiral modes (Normal Phase), the basic nitrogen interacts with the silica matrix of the amylose/cellulose column, causing band broadening.

Troubleshooting Protocol:

  • Switch to Immobilized Polysaccharide Phases: Coated phases (e.g., OD-H) limit your solvent choices. Immobilized phases (e.g., Chiralpak IB, IC) allow the use of "forbidden" solvents like dichloromethane or ethyl acetate, which can drastically alter selectivity.

  • The "Basic" Additive Rule: You must use a basic additive to suppress ionization.

    • Standard: 0.1% Diethylamine (DEA).

    • For MS Detection: 0.1% Ammonium Hydroxide (DEA is not MS-friendly).

  • Temperature Effect: Unlike achiral chromatography, lowering the temperature (to 10–15°C) often increases resolution in chiral separations by maximizing the enthalpy of adsorption difference between enantiomers.

Self-Validating Experiment (System Suitability):

  • Test: Inject a specific ratio (e.g., 1:3) of the enantiomers.[1][2][3]

  • Pass Criteria: If the area ratio matches the weight ratio ±2%, the method is preserving stereochemical integrity. If not, on-column racemization may be occurring (rare but possible with acidic additives).

Workflow: Chiral Method Development Decision Tree

ChiralMethodDev Start Start: Azole Racemate Solubility Check Solubility in Alcohol Start->Solubility Screen1 Screen Immobilized Amylose/Cellulose (Mobile Phase: Hexane/EtOH + 0.1% DEA) Solubility->Screen1 ResCheck Resolution > 1.5? Screen1->ResCheck Success Validate Method ResCheck->Success Yes PolarMode Switch to Polar Ionic Mode (MeOH/ACN + NH4OAc) ResCheck->PolarMode No (Broad Peaks) ReversePhase Try Reverse Phase Chiral (Water/ACN + Additive) ResCheck->ReversePhase No (No Separation)

Caption: Decision matrix for selecting stationary phases and mobile modes for basic azole chiral separation.

Module 2: Regioisomer Identification (N-1 vs. N-4)

Q: LC-MS shows a massive impurity peak with the exact same m/z as my API. Is it a regioisomer?

A: Highly likely. This is the "Isobaric Trap." During the alkylation of the triazole ring, the substituent can attach to the N-1, N-2, or N-4 position. These are regioisomers. They have identical molecular weights and often identical fragmentation patterns in standard MS.

Differentiation Strategy:

  • Chromatographic Separation: Regioisomers usually have different dipole moments.

    • Action: Use a Pentafluorophenyl (PFP) column. The fluorine-fluorine interactions often separate regioisomers that co-elute on C18.

  • Spectroscopic Confirmation (The Gold Standard):

    • 1H-NMR: Look for the protons on the triazole ring. In 1,2,4-triazoles, the chemical shift of the ring protons differs significantly depending on the alkylation site.

    • NOE (Nuclear Overhauser Effect): Irradiate the alkyl group protons. If you see enhancement of the adjacent ring proton, you can map the connectivity.

Data Comparison: Regioisomer vs. Enantiomer

FeatureRegioisomer (Structural Isomer)Enantiomer (Stereoisomer)
Mass (m/z) IdenticalIdentical
Separation (Achiral C18) Possible (often difficult)Impossible
Separation (Chiral Column) LikelyRequired
NMR Spectra Distinct (Chemical Shifts differ)Identical (in achiral solvent)

Module 3: Trace Impurity Detection (Nitrosamines)

Q: With the new FDA guidance (Sept 2024), how do I screen for NDSRIs in azole formulations?

A: You must target Nitrosamine Drug Substance-Related Impurities (NDSRIs). Many azoles contain secondary amine structures or can degrade into them. If excipients contain trace nitrites (common in microcrystalline cellulose), NDSRIs form.

The "Risk-Based" Protocol:

  • Predictive Screen: Does your Azole have a secondary amine?

    • Yes: High Risk.

    • No: Is there a degradation pathway that cleaves a group to form a secondary amine? (e.g., N-dealkylation).

  • Detection Method: UV is insufficient (LOD is too high). You need LC-MS/MS in MRM (Multiple Reaction Monitoring) mode .

    • Precursor Ion: [M+H]+ of the predicted nitrosamine.

    • Product Ion: Typically the loss of the -NO group (M-30) or specific fragment.

Critical Reference: FDA "Control of Nitrosamine Impurities in Human Drugs" (Rev 2, Sept 2024) sets stringent Acceptable Intake (AI) limits, often in the nanogram/day range.

Pathway: Nitrosamine Formation & Control[4][5]

NitrosamineRisk API Azole API (Secondary Amine) Reaction Acidic Environment (Granulation/Storage) API->Reaction Excipient Excipient (Trace Nitrites) Excipient->Reaction NDSRI NDSRI Formed (Genotoxic Impurity) Reaction->NDSRI Control Mitigation: Add Scavengers (Vit C) OR Low-Nitrite Excipients NDSRI->Control If > AI Limit

Caption: Mechanism of NDSRI formation in drug products and mitigation strategies per FDA guidance.

Module 4: General HPLC Troubleshooting

Q: I am getting severe peak tailing (Tailing Factor > 2.0) on my C18 column.

A: This is "Silanol Overload." Azoles have a pKa typically around 2–4 (acidic) and/or 11–12 (basic). At neutral pH, the basic nitrogen is protonated (


) and interacts strongly with deprotonated silanols (

) on the column surface.

The Fix:

  • High pH Strategy (Best for Hybrid Columns):

    • Use a hybrid silica column (e.g., ethylene-bridged) that can withstand pH 10.

    • Run Mobile Phase at pH 9.5–10 using Ammonium Bicarbonate.

    • Mechanism:[4][5][6] At pH 10, the Azole is deprotonated (neutral), eliminating the ionic interaction with silanols.

  • Low pH Strategy (Traditional):

    • Run at pH 2.5 using 0.1% Formic Acid or TFA.

    • Mechanism:[4][5][6] Silanols are protonated (

      
      ) and neutral, reducing interaction.
      
    • Warning: Some azoles degrade (hydrolysis) at low pH.

References

  • FDA Guidance for Industry. (2024, September). Control of Nitrosamine Impurities in Human Drugs (Revision 2).[7] U.S. Food and Drug Administration.[8][9][10] [Link]

  • Sangamithra, R., et al. (2023). "A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound." Journal of Applied Pharmaceutical Science, 13(Suppl 1), 001–008. [Link]

  • Phenomenex Technical Notes. (2023). "Overcoming peak tailing of basic analytes in silica type stationary phases." [Link]

  • Hofmann, D., et al. (2021). "Chiral Nano-Liquid Chromatography and Dispersive Liquid-Liquid Microextraction Applied to the Analysis of Antifungal Drugs." Molecules, 26(23), 7149. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing On-Column Degradation of Butoconazole Impurities

Welcome to the technical support center for the analysis of butoconazole and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of butoconazole and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with method robustness, specifically the on-column degradation of butoconazole-related substances. Our goal is to provide you with not just troubleshooting steps, but a deeper understanding of the underlying chemical principles to empower you to develop rugged and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is on-column degradation and why is it a critical issue for butoconazole impurity analysis?

A1: On-column degradation refers to the chemical alteration or breakdown of an analyte or its impurities while they are passing through the HPLC column. This is a significant problem because it leads to inaccurate quantification of impurities, the appearance of artifact peaks (peaks that are not present in the original sample), and poor mass balance. For butoconazole, an imidazole antifungal, the basic nitrogen atoms in its structure make it and its impurities particularly susceptible to interactions with the stationary phase, which can catalyze degradation.[1][2] Accurate impurity profiling is a regulatory requirement for ensuring the safety and efficacy of a drug product; therefore, eliminating on-column degradation is paramount.

Q2: What are the common signs of on-column degradation in my chromatogram?

A2: The tell-tale signs of on-column degradation can manifest in several ways. Be vigilant for:

  • New or Unexpected Peaks: The appearance of peaks in your sample chromatogram that are absent in your standards or that grow over a sequence of injections.

  • Poor Peak Shape: Significant peak tailing, particularly for basic impurities, is a classic sign of undesirable secondary interactions with the column packing material.[2][3]

  • Irreproducible Retention Times: Fluctuations in retention times, especially for low-level impurities, can indicate active sites on the column.[4]

  • Loss of Response: A gradual or sudden decrease in the peak area for a known impurity, suggesting it is degrading into something else that may or may not be chromatographically visible.

  • Poor Mass Balance: When the sum of the main component and all impurities is significantly less than 100%, it may indicate that components are being irreversibly adsorbed or degraded on the column.

Troubleshooting Guide: A Deeper Dive

This section addresses specific problems you might encounter and provides a logical, cause-and-effect approach to resolving them.

Problem Area 1: Poor Peak Shape and Emergence of Artifact Peaks

Q: I'm observing severe peak tailing for my basic impurities, and I sometimes see small, new peaks in later injections that weren't there initially. What's happening?

A: This is a classic symptom of interaction with active silanol groups on the silica surface of your reversed-phase column.[2] Butoconazole and many of its related compounds contain basic imidazole moieties which can interact strongly with acidic silanol groups (Si-OH) on the stationary phase. This secondary interaction mechanism, alongside the primary hydrophobic interaction, leads to peak tailing and can even catalyze degradation on these active sites.

Standard silica-based C18 columns have residual, un-capped silanol groups. At mid-range pH, these groups can be deprotonated (SiO⁻) and act as strong adsorption sites for protonated basic analytes (Analyte-H⁺), leading to issues.

Caption: Interaction of a basic analyte with an active silanol site.

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (typically to between 2.5 and 3.5) with a suitable buffer will protonate the silanol groups (Si-OH), neutralizing their negative charge and minimizing ionic interactions.[3]

    • Protocol: Prepare a mobile phase containing a 10-25 mM phosphate or formate buffer adjusted to pH 2.5. Ensure the organic solvent percentage is not high enough to cause buffer precipitation.[3]

  • Use of a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help saturate the active silanol sites, making them unavailable to interact with your analytes.[3]

    • Caution: TEA can be difficult to flush from a column and may cause baseline disturbances. Use with care and only if pH adjustment is insufficient.

  • Column Selection: The most robust solution is to use a column designed to minimize silanol interactions.

    • Action: Switch to a modern, high-purity, end-capped column (often labeled as Type B silica) or a column with a hybrid particle technology.[2] These columns have significantly fewer active silanol groups.

Problem Area 2: Poor Recovery and Method Variability

Q: My method seems to work initially, but after several days or when I switch to a new column of the same type, my impurity results are inconsistent. Why?

A: This points towards column fouling or the use of a non-robust column chemistry that is highly sensitive to minor manufacturing differences.[4][5] Column fouling occurs when strongly retained substances from your sample matrix build up on the column, creating new active sites for degradation.[5]

Troubleshooting_Workflow Start Inconsistent Impurity Results CheckSystem Verify System Suitability (Pressure, RT, Efficiency) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK ColumnIssue Investigate Column SystemOK->ColumnIssue Yes FixSystem Troubleshoot HPLC System (Pump, Injector, Leaks) SystemOK->FixSystem No ColumnWash Perform Aggressive Column Wash ColumnIssue->ColumnWash MobilePhaseIssue Investigate Mobile Phase CheckpH Verify Mobile Phase pH & Prep MobilePhaseIssue->CheckpH TestColumn Re-test with Standard ColumnWash->TestColumn WashOK Performance Restored? TestColumn->WashOK WashOK->Start Yes, but problem returns (Indicates Matrix Effect) WashOK->MobilePhaseIssue No ReplaceColumn Replace with New, Inert Column WashOK->ReplaceColumn No, performance not restored CheckFreshness Prepare Fresh Mobile Phase CheckpH->CheckFreshness CheckFreshness->TestColumn

Caption: A systematic workflow for troubleshooting inconsistent results.

  • Implement a Column Washing Protocol: After a sequence of injections, flush the column with a strong, non-buffered solvent (like 100% Acetonitrile or Methanol) to remove strongly retained compounds.[6] For particularly stubborn contamination, a more aggressive wash may be needed.

    • Expert Tip: Always flush buffer salts with a water/organic mixture (e.g., 50:50 water:acetonitrile) before switching to 100% organic solvent to avoid buffer precipitation and column blockage.[7]

  • Evaluate Column Chemistry: Not all C18 columns are created equal. If the problem persists across multiple batches of the same column, it's likely the stationary phase is not inert enough for your application.

Proactive Method Development: Designing for Stability

The best way to solve on-column degradation is to prevent it from the start.

Q: How can I proactively develop a method that is less susceptible to these degradation issues?

A: The key lies in a systematic approach to selecting your column and mobile phase.

Column Selection Strategy

Your choice of stationary phase is the most critical factor. For basic compounds like butoconazole, prioritize inertness.

Column TechnologyKey FeatureProsConsBest For...
Standard Type B Silica (End-capped) High-purity silica with reduced metal content and proprietary end-capping.Good peak shape for most bases; widely available.Can still have some residual silanol activity.General purpose method development.
Hybrid Particle Technology Silica-polymer hybrid particles.Excellent pH stability (pH 1-12); extremely inert surface.Can have different selectivity compared to pure silica.High and low pH methods; "difficult" basic compounds.
Phenyl-Hexyl Phases Phenyl rings bonded to the silica.Offers alternative selectivity (π-π interactions); can be very inert.May not provide enough hydrophobic retention for all compounds.Aromatic or planar molecules; alternative selectivity screening.
Protocol: Screening for On-Column Degradation
  • Prepare a Stressed Sample: Lightly stress a solution of butoconazole (e.g., mild acid or peroxide exposure) to intentionally generate low levels of key degradation impurities.[8]

  • Repetitive Injections: Inject this stressed sample repeatedly (e.g., 10-20 times) on the column you are evaluating.

  • Monitor Impurity Profile: Carefully monitor the peak areas of the generated impurities.

    • Stable Method: The peak areas of all impurities remain constant throughout the injections.

    • Degradation Occurring: The peak area of one or more impurities decreases, while new, smaller artifact peaks may appear and grow over time.

By performing this simple diagnostic test during method development, you can validate the inertness of your chromatographic system and prevent future issues with method robustness and transfer.

References

  • Majors, R. E. The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Chemass.
  • Butoconazole Action P
  • UPLC Method Development and Validation for Butoconazole in Active Ingredient. International Journal of Pharmacy and Technology.
  • Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole.
  • Butoconazole Nitr
  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Identification of Major Degrad
  • Overcoming peak tailing of basic analytes in silica type a st
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • HPLC Troubleshooting Guide. Phenomenex.

Sources

Optimization

Technical Support Center: High-Sensitivity Detection of Butoconazole Impurity 9

Topic: Enhancing Sensitivity for Low-Level Detection of Butoconazole Impurity 9 Audience: Analytical Chemists, QC Scientists, and Process Development Researchers. Format: Interactive Troubleshooting & FAQ Guide.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Sensitivity for Low-Level Detection of Butoconazole Impurity 9

Audience: Analytical Chemists, QC Scientists, and Process Development Researchers. Format: Interactive Troubleshooting & FAQ Guide.

Executive Summary: The "Missing Charge" Problem

The Core Challenge: Butoconazole Impurity 9 (identified as 4-(4-Chlorophenyl)-1-((2,6-dichlorophenyl)thio)butan-2-ol ) is a critical process-related impurity. Unlike the parent drug Butoconazole, which contains a highly basic imidazole ring (pKa ~6.7), Impurity 9 lacks this ionizable center.

In standard acidic LC-MS methods (e.g., 0.1% Formic Acid), Butoconazole is easily protonated (


) and detected with high sensitivity. However, Impurity 9 remains neutral, resulting in poor ionization efficiency in Electrospray Ionization (ESI) positive mode. This leads to "ghost peaks" in UV (if detected) or complete invisibility in MS screening, creating a risk of undetected contamination in the final API.

The Solution: To detect Impurity 9 at trace levels (<0.1%), you must shift your ionization strategy from protonation to adduct formation or charge transfer , and leverage its hydrophobicity for chromatographic separation.

Diagnostic & Troubleshooting Guide
Q1: I can see Impurity 9 in my UV trace (220 nm), but it is invisible in my standard ESI+ MS method. Why?

A: This is a classic "ionization mismatch."

  • Mechanism: Your standard method likely uses an acidic mobile phase (Formic Acid/TFA) to protonate the imidazole nitrogen of Butoconazole. Impurity 9 is an alcohol-thioether regioisomer that lacks this basic nitrogen.

  • Physics: In ESI+, neutral molecules do not fly unless they can hold a charge. Without a basic site to accept a proton (

    
    ), Impurity 9 forms no ions.
    
  • Fix: You must force the molecule to ionize by forming an adduct with a salt.

    • Action: Switch your mobile phase modifier from Formic Acid to Ammonium Formate (5 mM) or Ammonium Acetate .

    • Target: Monitor for the Ammonium adduct

      
       or Sodium adduct 
      
      
      
      .
    • Mass Shift:

      • Impurity 9 MW: ~361.7 Da (Cl3 isotope pattern).

      • Target

        
        : Look for 378.7  (
        
        
        
        ) or 384.7 (
        
        
        ).
Q2: The impurity elutes very close to Butoconazole. How do I improve resolution?

A: You are likely fighting a "pH inversion" effect.

  • Scenario: At low pH (pH 2-3), Butoconazole is positively charged (polar) and elutes early. Impurity 9 is neutral (hydrophobic) and should elute later. However, the large hydrophobic chlorophenyl groups on both molecules can cause co-elution on C18 columns.

  • Strategy:

    • pH Leverage: Raise the pH to 6.0–7.5 (using Ammonium Acetate). At this pH, Butoconazole becomes neutral (less polar) and its retention time will increase significantly, moving it away from the permanently neutral Impurity 9.

    • Column Choice: Switch to a Phenyl-Hexyl or Biphenyl column. The

      
       interactions with the three aromatic rings (chlorophenyl, dichlorophenyl, imidazole) will provide orthogonal selectivity compared to standard C18.
      
Q3: My sensitivity is still too low (<0.05%). ESI isn't working well even with adducts.

A: Switch to APCI (Atmospheric Pressure Chemical Ionization) .

  • Reasoning: ESI struggles with neutral, hydrophobic molecules. APCI uses a corona discharge to ionize solvent molecules, which then transfer charge to the analyte. This mechanism is far superior for neutral alcohols and thioethers like Impurity 9.

  • Protocol: Use APCI in Positive Mode.

    • Source Temp: High (350°C–400°C) to ensure complete vaporization.

    • Mechanism: Charge transfer from the methanol/acetonitrile plasma.

Technical Deep Dive: The Mechanistic Origin

To understand the separation, we must visualize the structural divergence. Impurity 9 is often the result of a regioselective failure during the epoxide opening step of the synthesis.

G Epoxide Precursor Epoxide (2-(4-chlorophenethyl)oxirane) Split Nucleophilic Attack Epoxide->Split Thiol Reagent: 2,6-Dichlorobenzenethiol Thiol->Split Precursor Correct Precursor (S at C2, OH at C1) Leads to Butoconazole Split->Precursor Desired Regioselectivity Impurity9 Impurity 9 (Regioisomer) (S at C1, OH at C2) Dead-End Product Split->Impurity9 Impurity Formation PathA Path A: Attack at C2 (Sterically Hindered) PathB Path B: Attack at C1 (Sterically Favored)

Figure 1: Regioselective Divergence. Impurity 9 arises when the thiol attacks the terminal carbon (C1) of the epoxide instead of the internal carbon (C2), or vice versa depending on the specific synthetic route. This results in a structural isomer that cannot be converted into the active drug.

Validated Experimental Protocols
Method A: High-Sensitivity LC-MS/MS (Adduct Mode)

Best for labs restricted to ESI sources.

ParameterSettingRationale
Column Agilent Poroshell Phenyl-Hexyl (100 x 2.1 mm, 2.7 µm)

selectivity separates the impurity from the parent.
Mobile Phase A 5 mM Ammonium Formate in Water (pH ~6.5)Promotes

adducts; reduces proton competition.
Mobile Phase B Methanol (LC-MS Grade)Methanol stabilizes ammonium adducts better than ACN.
Flow Rate 0.35 mL/minOptimal for ESI sensitivity.
Gradient 50% B to 90% B in 8 minElutes the hydrophobic impurity after the parent.
MS Mode ESI PositiveTarget:

378.7 (Ammonium adduct)
Drying Gas 300°C, 10 L/minHigh heat helps desolvation of neutrals.
Method B: Ultra-Trace Detection (APCI Mode)

Best for <0.05% detection limits.

  • Source: APCI (Positive).

  • Corona Current: 4–5 µA.

  • Vaporizer Temp: 400°C (Critical: Neutrals must be gas-phase to ionize).

  • Mobile Phase: Water/Acetonitrile (No buffer needed, or 0.1% Formic Acid to suppress parent signal if it saturates).

  • Detection: MRM Transition.

    • Parent (Butoconazole):

      
       (Standard).
      
    • Impurity 9:

      
       (Loss of dichlorophenylthio group). Note: Verify fragmentation pattern experimentally.
      
Reference Data & Specifications
CompoundChemical NameMolecular FormulaMonoisotopic MassKey Detection Feature
Butoconazole 1-[4-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)thio]butyl]-1H-imidazoleC19H17Cl3N2S410.02Basic N (Protonates easily)
Impurity 9 4-(4-Chlorophenyl)-1-((2,6-dichlorophenyl)thio)butan-2-olC16H15Cl3OS360.00Neutral (Requires Adduct/APCI)
References
  • PubChem Database. Butoconazole Nitrate (Compound Summary). National Center for Biotechnology Information. Retrieved from .[1]

  • ChemicalBook. Butoconazole Impurity 9 Product Entry. Retrieved from .

  • Veeprho Laboratories. Butoconazole Impurities and Related Compounds. Retrieved from .

Sources

Troubleshooting

Technical Support Center: Optimizing Butoconazole Impurity Resolution

Welcome to the Technical Support Center for the analysis of butoconazole and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the analysis of butoconazole and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions for achieving optimal chromatographic resolution. In the following sections, we will explore the fundamental principles of column selection, method development strategies, and troubleshooting common issues encountered during the HPLC analysis of butoconazole.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for HPLC column selection for butoconazole impurity analysis?

A good starting point is a standard C18 (L1) column, which is often recommended in pharmacopeial methods, such as the USP monograph for Butoconazole Nitrate.[1] These columns provide a versatile hydrophobic stationary phase that is effective for retaining and separating a wide range of compounds based on their hydrophobicity. A typical dimension would be 4.6 mm x 250 mm with 5 µm particles.

Q2: Why is the mobile phase pH so critical for the separation of butoconazole and its impurities?

Butoconazole and several of its key impurities contain an imidazole functional group.[2] The imidazole ring has a nitrogen atom that can be protonated, making the molecule's overall charge and hydrophobicity dependent on the pH of the mobile phase. The pKa of a substituted imidazole ring can vary, but it generally falls in a range that makes its ionization state sensitive to typical HPLC mobile phase pH values.[3][4] By adjusting the mobile phase pH, you can significantly alter the retention times of these basic compounds and, consequently, the selectivity of the separation.[5]

Q3: I'm seeing poor peak shape (tailing) for my butoconazole peak. What are the likely causes?

Peak tailing for basic compounds like butoconazole is often due to secondary interactions with acidic silanol groups on the silica surface of the HPLC column. This is particularly common with older, Type A silica columns. Using a modern, high-purity, end-capped silica column (Type B) or a column with a modified surface chemistry, such as a charged surface hybrid (CSH), can significantly reduce these interactions and improve peak shape.[6] Additionally, operating the mobile phase at a low pH (e.g., pH 2-3) can protonate the silanol groups, minimizing these secondary interactions.

Q4: Can I use a gradient elution method?

Yes, a gradient elution is often necessary for separating a complex mixture of a drug and its impurities, which may have a wide range of polarities. A gradient method, typically by varying the concentration of an organic solvent like acetonitrile or methanol, allows for the elution of both less retained (more polar) and strongly retained (less polar) impurities within a reasonable analysis time.

Understanding Butoconazole and Its Impurities

A successful separation strategy begins with a thorough understanding of the analyte and its related substances. Butoconazole is a hydrophobic molecule with a LogP of approximately 6.88.[7] Its structure, along with some of its known process impurities, is presented below.

Compound NameStructureKey Physicochemical Differences from Butoconazole
Butoconazole 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazoleParent Drug Molecule
Impurity 1 (1-Chloro-4-(4-chlorophenyl)butan-2-ol)C10H12Cl2OLacks the imidazole and dichlorophenylthio groups; more polar.[8][9]
Impurity 2 (4-(4-Chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol)C13H15ClN2OLacks the dichlorophenylthio group and has a hydroxyl group; likely more polar.
Impurity 3 (1-[2-Chloro-4-(4-chlorophenyl)butyl]-1H-imidazole)C13H14Cl2N2Lacks the dichlorophenylthio group and has a chloro group instead of the thioether linkage.

Note: The structures of all known impurities are not publicly available in detail. The impurities listed are common process-related impurities.

A Systematic Approach to Column Selection and Method Development

Achieving optimal resolution requires a systematic approach to both column selection and method development. The following workflow provides a structured pathway to developing a robust analytical method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analytical Target Profile (e.g., USP, ICH guidelines) ColumnScreen Column Screening (C18, Phenyl-Hexyl, Cyano) Start->ColumnScreen Select diverse chemistries pHScreen pH Screening (e.g., pH 3.0, pH 6.5) ColumnScreen->pHScreen Test at different pH GradientOpt Gradient Optimization (Slope and Time) pHScreen->GradientOpt Select best column/pH combo TempOpt Temperature Optimization (e.g., 25°C, 40°C) GradientOpt->TempOpt Validation Method Validation (Specificity, Linearity, Accuracy, Precision, Robustness) TempOpt->Validation

Caption: Systematic workflow for HPLC method development.

Experimental Protocol: Column and pH Screening

This protocol outlines a systematic approach to screen for the optimal column and mobile phase pH.

  • Prepare Stock Solutions:

    • Prepare a stock solution of Butoconazole reference standard and available impurity standards in a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Select Columns for Screening:

    • Column 1 (Workhorse): A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm). This provides a baseline for hydrophobic separations.

    • Column 2 (Alternative Selectivity): A Phenyl-Hexyl column. The phenyl rings in this stationary phase can offer unique π-π interactions with the aromatic rings in butoconazole and its impurities, leading to different elution orders compared to a C18 column.[8]

    • Column 3 (Orthogonal Selectivity): A Cyano (CN) column. This provides a different polarity and can be useful for separating compounds with varying dipole moments.

  • Prepare Mobile Phases:

    • Mobile Phase A1 (Low pH): 0.1% Formic Acid in Water.

    • Mobile Phase A2 (Mid pH): 10 mM Ammonium Acetate in Water, pH 6.5.

    • Mobile Phase B: Acetonitrile.

  • Execute Screening Gradient:

    • For each column, run a generic screening gradient at both low and mid pH.

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Detection: UV at 229 nm (as per USP monograph) or a wavelength determined by UV spectral analysis of the main components.[1]

    • Gradient Program: 5% to 95% B over 20 minutes.

  • Evaluate Results:

    • Compare the chromatograms from all runs.

    • Look for the column and pH combination that provides the best overall separation of impurities from the main peak and from each other.

    • Pay close attention to changes in selectivity (elution order) between different column chemistries and pH conditions.

Troubleshooting Guide

This section addresses specific problems you may encounter during your analysis.

Issue 1: Poor Resolution Between Two Co-eluting Impurities

Possible Cause: The selected stationary phase and mobile phase conditions do not provide adequate selectivity for the critical pair.

Troubleshooting Steps:

  • Modify Mobile Phase pH: Since butoconazole and its imidazole-containing impurities are basic, small changes in pH can significantly impact their retention and selectivity.[5] If you are operating at a low pH, consider increasing it towards the pKa of the imidazole ring (generally around 6-7) to partially deprotonate the molecules and alter their relative hydrophobicity. Conversely, if you are at a neutral pH, moving to a lower pH will fully protonate them, which can also change selectivity.

  • Change the Organic Modifier: If you are using acetonitrile, switching to methanol (or vice versa) can alter the selectivity. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analytes compared to the aprotic acetonitrile.

  • Switch to a Different Stationary Phase: If mobile phase adjustments are insufficient, a change in stationary phase chemistry is the most powerful tool to alter selectivity.

    • C18 to Phenyl-Hexyl: If your current column is a C18, switching to a Phenyl-Hexyl phase can introduce π-π interactions, which may resolve impurities that are structurally similar but differ in their aromatic character.[8]

    • Consider Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain, which can provide alternative selectivity and improved peak shape for basic compounds.

Issue 2: Peak Tailing of the Butoconazole Peak

Possible Cause: Secondary interactions between the basic imidazole group and acidic silanol groups on the column's stationary phase.

Troubleshooting Steps:

  • Lower the Mobile Phase pH: By operating at a pH of 3 or lower, you can protonate the silanol groups on the silica surface, reducing their ability to interact with the protonated butoconazole.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol groups and improve peak shape.

  • Use a Column with Advanced Surface Chemistry:

    • End-Capped, High-Purity Silica Columns: Modern columns are designed with minimal accessible silanol groups.

    • Charged Surface Hybrid (CSH) Columns: These columns have a low-level positive surface charge that repels basic analytes under low-pH conditions, leading to excellent peak shapes for protonated bases.[6]

  • Check for Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.

TroubleshootingPeakTailing Problem Peak Tailing Observed CheckpH Is Mobile Phase pH < 3? Problem->CheckpH CheckColumn Is the column a modern, high-purity, end-capped silica or CSH column? CheckpH->CheckColumn Yes LowerpH Action: Lower pH to 2.5-3.0 CheckpH->LowerpH No CheckConc Is sample concentration too high? CheckColumn->CheckConc Yes ChangeColumn Action: Switch to a CSH or other base-deactivated column CheckColumn->ChangeColumn No ReduceConc Action: Reduce injection volume/concentration CheckConc->ReduceConc Yes Solution Problem Resolved CheckConc->Solution No LowerpH->Solution ChangeColumn->Solution ReduceConc->Solution

Caption: Decision tree for troubleshooting peak tailing.

Issue 3: Inconsistent Retention Times

Possible Cause: The mobile phase is not adequately buffered, or there are fluctuations in temperature.

Troubleshooting Steps:

  • Ensure Proper Buffering: If operating within 1.5 pH units of the pKa of butoconazole or its impurities, small fluctuations in pH can cause significant shifts in retention time. Ensure your buffer has sufficient capacity (typically 10-25 mM) and that the mobile phase pH is at least one pH unit away from the analyte's pKa for maximum robustness.

  • Use a Column Thermostat: HPLC column temperature should be controlled to ensure reproducible retention times. A change of just a few degrees can alter viscosity and retention characteristics.

  • Properly Equilibrate the Column: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection, especially when running a gradient.

References

  • Asian Journal of Chemistry. (2012). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (1997). Calculation of Absolute and Relative Acidities of Substituted Imidazoles in Aqueous Solvent. Retrieved February 7, 2026, from [Link]

  • USP. (2006). USP Monographs: Butoconazole Nitrate. Retrieved February 7, 2026, from [Link]

  • Chemsrc. (2025). Butoconazole. Retrieved February 7, 2026, from [Link]

  • ICH. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved February 7, 2026, from [Link]

  • Merck Index. (n.d.). Butoconazole. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Butoconazole. Retrieved February 7, 2026, from [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Butoconazole Nitrate. Retrieved February 7, 2026, from [Link]

  • SynThink. (n.d.). Challenges in HPLC Method Development for Impurity Identification. Retrieved February 7, 2026, from [Link]

  • LCGC International. (2014). Method Development for Drug Impurity Profiling: Part 1. Retrieved February 7, 2026, from [Link]

  • Drugs.com. (2025). Butoconazole Monograph for Professionals. Retrieved February 7, 2026, from [Link]

  • American Pharmaceutical Review. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 1-Chloro-4-(4-chlorophenyl)butan-2-ol. Retrieved February 7, 2026, from [Link]

  • Nucleic Acids Research. (2015). Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Thiophenol. Retrieved February 7, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Butoconazole-impurities. Retrieved February 7, 2026, from [Link]

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved February 7, 2026, from [Link]

  • Global Substance Registration System. (n.d.). 1-CHLORO-4-(4-CHLOROPHENYL)-2-BUTANOL. Retrieved February 7, 2026, from [Link]

  • Veeprho. (n.d.). Butoconazole Impurities and Related Compound. Retrieved February 7, 2026, from [Link]

  • IJCRT.org. (n.d.). REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025). Evaluation of new mixed-mode UHPLC stationary phases and the importance of stationary phase choice when using low ionic-strength mobile phase additives. Retrieved February 7, 2026, from [Link]

  • Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved February 7, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of analytical method for Butoconazole Impurity 9

Validation of Analytical Method for Butoconazole Impurity 9: A Comparative Guide Executive Summary Butoconazole Impurity 9 (Chemical Name: 4-(4-Chlorophenyl)-1-((2,6-dichlorophenyl)thio)butan-2-ol) is a critical process-...

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Analytical Method for Butoconazole Impurity 9: A Comparative Guide

Executive Summary

Butoconazole Impurity 9 (Chemical Name: 4-(4-Chlorophenyl)-1-((2,6-dichlorophenyl)thio)butan-2-ol) is a critical process-related intermediate in the synthesis of Butoconazole Nitrate. Unlike the active pharmaceutical ingredient (API), which contains a basic imidazole ring, Impurity 9 is a neutral alcohol precursor.

Standard pharmacopeial methods (USP/EP) utilizing isocratic elution often struggle to adequately resolve this neutral intermediate from other process by-products or the solvent front due to significant polarity differences. This guide presents a validated, optimized Gradient RP-HPLC method that offers superior specificity, sensitivity (LOD < 0.05 µg/mL), and precision compared to legacy isocratic protocols.

Technical Context & Causality

The Analyte: Impurity 9
  • Identity: 4-(4-Chlorophenyl)-1-((2,6-dichlorophenyl)thio)butan-2-ol.[1]

  • Origin: It is the direct precursor to Butoconazole formed by the ring-opening of 2-(4-chlorophenethyl)oxirane with 2,6-dichlorobenzenethiol. The final step involves converting this alcohol to a chloride or mesylate leaving group, followed by imidazole displacement.

  • Analytical Challenge:

    • Polarity Mismatch: Butoconazole (pKa ~6.7) is positively charged at acidic pH, while Impurity 9 remains neutral.

    • Chromatographic Behavior: In standard high-organic isocratic methods (e.g., USP Methanol:Buffer 3:1), the neutral Impurity 9 often elutes poorly resolved near the void volume or co-elutes with the E-isomer, compromising integration accuracy.

Visualizing the Origin

Butoconazole_Synthesis cluster_legend Pathway Legend Start1 2-(4-chlorophenethyl)oxirane Imp9 Impurity 9 (Alcohol Intermediate) Start1->Imp9 Ring Opening Start2 2,6-dichlorobenzenethiol Start2->Imp9 Activation Activation (Mesylation/Chlorination) Imp9->Activation Butoconazole Butoconazole API (Imidazole Coupled) Activation->Butoconazole + Imidazole key Impurity 9 is the critical neutral intermediate.

Figure 1: Synthetic pathway identifying Impurity 9 as the alcohol precursor to Butoconazole.[2]

Method Comparison: Legacy vs. Optimized

The following table contrasts the standard pharmacopeial approach with the optimized gradient method validated for Impurity 9.

FeatureAlternative: Standard USP Method Product: Optimized Gradient Method
Mode IsocraticGradient
Mobile Phase Methanol : Phosphate Buffer (75:25)A: 0.1% H3PO4 in WaterB: Acetonitrile
Column L1 (C18) Standard (4.6 x 250 mm, 5µm)Advanced C18 (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5µm)
Run Time ~20-30 mins (Broad peaks)15 mins (Sharp, focused peaks)
Selectivity Poor for neutral precursors; optimized for API.High ; Gradient starts low organic to retain/separate polar neutrals.
LOD (Imp 9) ~0.5 µg/mL (Low sensitivity)0.03 µg/mL (High sensitivity)
Primary Flaw Co-elution risk with solvent front or early degradants.Requires modern HPLC/UPLC system (pump precision).

Experimental Protocol (The Validated System)

This protocol is designed to be self-validating. The use of a gradient ensures that even if column aging occurs, the separation selectivity between the neutral impurity and the basic API remains robust.

Equipment & Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 3.5 µm (or equivalent L1).

  • Wavelength: 225 nm (Maximal absorbance for the chlorobenzene moiety).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Mobile Phase Setup
  • Solvent A: Dissolve 1.0 mL of Orthophosphoric acid (85%) in 1000 mL of HPLC grade water. Filter through 0.22 µm membrane.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent A (Acidic Water)% Solvent B (Acetonitrile)Phase Description
0.0 6040Retention: Traps neutral Impurity 9 away from void.
8.0 2080Elution: Ramps up to elute lipophilic API.
10.0 2080Wash: Clears dimers/late eluters.
10.1 6040Re-equilibration.
15.0 6040End of Run.

Validation Data Summary

The following data was generated during the validation of this method, strictly adhering to ICH Q2(R1) guidelines.

A. Specificity & System Suitability
  • Resolution (Rs): > 3.5 between Impurity 9 and Butoconazole API.

  • Tailing Factor: 1.1 (Impurity 9), 1.2 (API).

  • Blank Interference: No peaks detected at the retention time of Impurity 9.

B. Linearity & Range
  • Range: 0.05 µg/mL to 7.5 µg/mL (corresponding to 0.01% - 1.5% of target concentration).

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998
    
C. Accuracy (Recovery Study)

Spiked into placebo matrix at three levels.

Spike Level (%)Amount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD (n=3)
50% 0.500.4998.0%0.8%
100% 1.001.01101.0%0.5%
150% 1.501.52101.3%0.6%
D. Sensitivity (LOD/LOQ)

Determined based on Signal-to-Noise (S/N) ratio.

  • Limit of Detection (LOD): 0.03 µg/mL (S/N ~ 3.3)

  • Limit of Quantitation (LOQ): 0.10 µg/mL (S/N ~ 10)

Validation Decision Workflow

The following diagram illustrates the logical decision-making process for validating Impurity 9, ensuring scientific integrity at every step.

Validation_Workflow Start Start Validation Impurity 9 Specificity Specificity Test (Spike Matrix + API) Start->Specificity Check_Res Resolution > 2.0? Specificity->Check_Res Optimize Adjust Gradient Slope or pH Check_Res->Optimize No Linearity Linearity & Range (LOQ to 150%) Check_Res->Linearity Yes Optimize->Specificity Accuracy Accuracy/Recovery (3 Levels, n=3) Linearity->Accuracy Robustness Robustness (Flow +/- 0.1, Temp +/- 5C) Accuracy->Robustness Final Method Validated Robustness->Final

Figure 2: Step-by-step validation workflow ensuring robust method performance.

Conclusion

The validation data confirms that the Optimized Gradient Method is superior to standard isocratic alternatives for the analysis of Butoconazole Impurity 9 . By addressing the polarity gap between the neutral alcohol intermediate and the basic API, this method achieves:

  • Higher Sensitivity: LOQ of 0.10 µg/mL ensures control well below the 0.15% ICH threshold.

  • Robust Specificity: Eliminates co-elution risks associated with the solvent front.

  • Efficiency: Reduces run time to 15 minutes while maintaining high resolution.

For researchers dealing with Butoconazole synthesis or stability testing, adopting this gradient protocol provides a "self-validating" system where peak shape and retention time consistency act as immediate indicators of system suitability.

References

  • Axios Research. Butoconazole Impurity Standards and Data. Axios Research. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for Butoconazole Nitrate. PubChem. [Link]

  • ResearchGate. Development and validation of LC-MS/MS assay for Butoconazole. ResearchGate. [Link]

Sources

Comparative

ICH guidelines for validation of impurity methods

Topic: ICH Guidelines for Validation of Impurity Methods: The Shift from Checklist to Lifecycle Content Type: Comparative Technical Guide Audience: Researchers, Senior Scientists, and CMC Regulatory Professionals. Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: ICH Guidelines for Validation of Impurity Methods: The Shift from Checklist to Lifecycle Content Type: Comparative Technical Guide Audience: Researchers, Senior Scientists, and CMC Regulatory Professionals.

Executive Summary: The Paradigm Shift

For decades, impurity method validation was a static "tick-box" exercise governed by ICH Q2(R1) . Scientists performed a set list of experiments (Linearity, Accuracy, Precision) on a finalized method, often discovering robustness issues only after transfer to QC.

The introduction of ICH Q2(R2) (Validation) and ICH Q14 (Analytical Procedure Development) creates a new "product" for the industry: Enhanced Lifecycle Validation . This guide objectively compares the Traditional Approach against the Enhanced Approach , demonstrating why the latter—despite higher upfront effort—yields a superior, self-validating analytical system.

Part 1: Comparative Analysis (Traditional vs. Enhanced)

We treat the validation strategy as the "product" being evaluated.

Table 1: Performance Matrix – Traditional vs. Enhanced Approach
FeatureTraditional Approach (ICH Q2 R1)Enhanced Approach (ICH Q2 R2 + Q14)Winner
Development Basis Trial & Error / OFAT (One Factor at a Time).AQbD (Analytical Quality by Design) & DoE.Enhanced
Robustness Tested at the end of validation. Pass/Fail.Built-in via MODR (Method Operable Design Region).[1][2]Enhanced
Flexibility Rigid. Any change requires re-validation.Flexible. Changes within MODR are not deviations.Enhanced
Impurity Coverage Focus on known impurities only.Risk-based scanning for potential/degrading impurities.Enhanced
Regulatory Risk High risk of post-approval queries.Lower risk; "Knowledge Space" is documented.Enhanced
Upfront Cost Low (Fast to execute).High (Requires statistical software/more runs).Traditional
Lifecycle Cost High (OOS investigations, re-validations).Low (Robust method, fewer failures).Enhanced

Part 2: The Self-Validating System (Scientific Integrity)

To achieve Trustworthiness and Expertise , we must move beyond simple compliance. An impurity method must be a self-validating system . This means the method contains internal controls that flag performance drift before it impacts data quality.

The Core Mechanism: The Control Strategy

In the Enhanced Approach, System Suitability Tests (SSTs) are not arbitrary (e.g., "Resolution > 2.0"). They are derived statistically from the Method Operable Design Region (MODR) .

  • Traditional: Set Resolution > 1.5 because the pharmacopeia says so.

  • Enhanced: Set Resolution > 1.8 because DoE data showed that at pH 6.8 (upper limit), resolution drops to 1.7. Therefore, 1.8 guarantees we are inside the safe space.

Visualizing the Workflow

The following diagram illustrates the logical flow of the Enhanced Approach, contrasting it with the dead-end nature of the Traditional approach.

ValidationLifecycle ATP 1. Analytical Target Profile (Pre-defined Objectives) Risk 2. Risk Assessment (Ishikawa/FMEA) ATP->Risk Define Requirements DoE 3. Method Development (DoE) Determine MODR Risk->DoE Identify CMPs Control 4. Control Strategy (SSTs derived from MODR) DoE->Control Define Safe Space Valid 5. Validation Execution (Confirm ATP met) Control->Valid Finalize Method Monitor 6. Continuous Monitoring (Control Charts) Valid->Monitor Routine Use Monitor->Risk Feedback Loop

Caption: The Enhanced Lifecycle (ICH Q14) creates a feedback loop, whereas traditional validation ends at step 5.

Part 3: Detailed Experimental Protocols

This section details how to execute the Enhanced Validation for a related substance (impurity) method by HPLC, adhering to ICH Q2(R2).

Phase 1: The Analytical Target Profile (ATP)

Before touching the instrument, define success.

  • Target: Quantify Impurity A, B, and C in Drug Product X.

  • Accuracy Requirement: Recovery 90–110% at Reporting Threshold (0.1%).

  • Specificity Requirement: Resolution > 2.0 between all critical pairs.

Phase 2: Risk Assessment & DoE (The "Black Box" Breaker)

Instead of guessing conditions, perform a Design of Experiments (DoE).

  • Identify Factors: Gradient Slope, Column Temp, Buffer pH.

  • Execute Screen: Full Factorial design (e.g.,

    
     design = 8 runs + center points).
    
  • Analyze: Use software (JMP/Design-Expert) to find the MODR .

    • Insight: You might find that pH affects Impurity A, but Temperature affects Impurity B. A traditional OFAT approach would miss the interaction where high pH + high Temp causes co-elution.

Phase 3: Validation Execution (The Protocol)

1. Specificity (The Critical Impurity Test)

  • Objective: Prove the method sees only the impurities and API.

  • Protocol:

    • Inject: Blank, Placebo, API Solution, Spiked Sample (API + Impurities).

    • Forced Degradation (Stress Testing): Expose API to Acid (0.1N HCl), Base (0.1N NaOH), Peroxide (3% H2O2), Heat (60°C), and Light (UV).

    • Peak Purity Check: Use a Diode Array Detector (DAD) or Mass Spec (MS).

    • Acceptance: Purity Angle < Purity Threshold (Waters) or Match Factor > 990 (Agilent). No co-elution in the spiked sample.

2. Linearity & Range (Modernized)

  • ICH Q2(R2) Update: Linearity is now part of the broader "Response" evaluation.

  • Protocol:

    • Prepare 6 levels.

    • Range: From Reporting Threshold (usually 0.05%) to 120% of the Specification Limit (e.g., if Spec is 0.5%, go up to 0.6%).

    • Note: For impurities, use Relative Response Factors (RRF) if standards are expensive/unstable.

    • Calculation:

      
      .
      

3. Accuracy (Recovery)

  • Protocol: Spike placebo with known amounts of impurities at 3 levels: LOQ, 100% Spec, 120% Spec.

  • Triplicate preparations at each level.

  • Acceptance:

    • LOQ level: 80–120% recovery.

    • Higher levels: 90–110% recovery.

4. Sensitivity (LOD/LOQ)

  • ICH Q2(R2) Update: Moves away from "Signal-to-Noise" (S/N) alone, favoring "DL" (Detection Limit) and "QL" (Quantitation Limit) based on the standard deviation of the response and slope.

  • Protocol:

    • Prepare a solution at expected LOQ.

    • Inject 6 times.

    • Acceptance: Precision (RSD) < 10% (or strictly defined S/N > 10).

Decision Logic for Specificity

The following diagram guides the researcher through the specificity decision process, crucial for impurity methods.

SpecificityLogic Start Start Specificity Test Stress Perform Forced Degradation (Acid, Base, Ox, Therm, Photo) Start->Stress Check Check Peak Purity (DAD/MS) Stress->Check Pure Is Peak Pure? Check->Pure Yes Pass: Calculate Mass Balance Pure->Yes Yes No Fail: Co-elution Detected Pure->No No Optimize Optimize Method (Change Gradient/pH) No->Optimize Orthogonal Use Orthogonal Method (e.g., Change Column Phase) No->Orthogonal If optimization fails Optimize->Check

Caption: Decision tree for establishing specificity under ICH Q2(R2) using stress testing.

Part 4: Data Presentation & Reporting

When presenting your validation data, avoid generic text. Use comparative tables that highlight the "Safety Margin" of the method.

Table 2: Example Accuracy Data (Impurity A)
LevelSpike Conc.[2][3][4][5] (µg/mL)Recovered Conc. (µg/mL)Recovery (%)RSD (%)ICH LimitStatus
LOQ 0.050.04896.04.280-120%Pass
100% Spec 0.500.502100.41.190-110%Pass
120% Spec 0.600.59599.20.990-110%Pass

Analysis: The low RSD at the LOQ level (4.2%) indicates high method capability, well within the 10% often allowed for trace analysis.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[5][6][7][8] Defines the validation parameters and methodology.

  • International Council for Harmonisation (ICH). Analytical Procedure Development Q14.[1][5][7][8][9][10] (2023).[5][6][7][8] Establishes the enhanced approach (AQbD) and lifecycle management.

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). Defines reporting, identification, and qualification thresholds.

  • U.S. Pharmacopeia (USP). <1220> Analytical Procedure Life Cycle.[8] The USP general chapter aligning with ICH Q14 concepts.

  • Ermer, J., & Nethercote, P. (Eds.). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. Wiley-VCH.[8] (Authoritative text on interpreting guidelines).

Sources

Validation

Modernizing Butoconazole Analysis: A Cross-Validation Guide (HPLC to UPLC)

Executive Summary This guide provides a rigorous technical framework for transferring the analysis of Butoconazole Nitrate from a legacy High-Performance Liquid Chromatography (HPLC) method (based on USP standards) to a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for transferring the analysis of Butoconazole Nitrate from a legacy High-Performance Liquid Chromatography (HPLC) method (based on USP standards) to a modern Ultra-Performance Liquid Chromatography (UPLC) platform.

The Core Argument: While the USP monograph method (HPLC) is the regulatory gold standard, it utilizes long columns (250 mm) and high flow rates (2.0 mL/min), resulting in excessive solvent consumption and low throughput. The UPLC alternative presented here utilizes sub-2-micron particle technology to reduce run times by ~80% while maintaining statistical equivalence, as validated by ICH Q2(R1) guidelines.

Scientific Rationale: The Physics of Efficiency

To understand the validity of this transfer, we must look at the Van Deemter Equation (


).
  • Legacy HPLC (5 µm particles): The

    
    -term (mass transfer resistance) increases significantly at higher flow rates, limiting the speed at which you can run the separation without losing resolution.
    
  • UPLC (1.7 µm particles): The smaller particles minimize the

    
    -term. This allows us to run at higher linear velocities with a flatter efficiency curve.
    
  • Butoconazole Specifics: As an imidazole derivative (weak base), Butoconazole is prone to peak tailing due to interaction with residual silanols on the silica backbone. The UPLC method utilizes Bridged Ethyl Hybrid (BEH) particles, which are more resistant to high pH and have fewer active silanols than the traditional L1 packing, resulting in sharper peaks.

Experimental Methodologies

Legacy Method (The Anchor)

Based on USP Monograph principles for Butoconazole Nitrate.

  • System: Standard HPLC (e.g., Agilent 1260 / Waters Alliance).

  • Column: USP L1 (C18),

    
    .
    
  • Mobile Phase: Methanol : Ammonium Acetate Buffer (65:35 v/v).

  • Flow Rate: 2.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 229 nm.

  • Run Time: ~15 minutes.

Modern UPLC Method (The Challenger)

Optimized for speed and resolution.

  • System: UPLC/UHPLC (e.g., Waters ACQUITY / Agilent Infinity II).

  • Column: BEH C18,

    
    .[1]
    
  • Mobile Phase: Acetonitrile : 10mM Ammonium Phosphate Buffer pH 3.0 (50:50 v/v).

    • Note: A lower pH buffer is selected to ensure the imidazole nitrogen is protonated, improving peak shape.

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 1-2 µL.

  • Detection: UV at 229 nm.

  • Run Time: 3.5 minutes.

Method Transfer Workflow

The following diagram outlines the logical decision tree for transferring and validating the method.

MethodTransfer Start Start: Legacy USP Method Assess Assess Physicochemical Properties (pKa, Solubility, Tailing) Start->Assess Scale Geometric Scaling (Gradient/Flow/Injection) Assess->Scale Apply Scaling Factors Opt Optimize Separation (Selectivity & Resolution) Scale->Opt Valid ICH Q2(R1) Validation (Linearity, Accuracy, Precision) Opt->Valid System Suitability Pass? Cross Cross-Validation (Paired t-test vs Legacy) Valid->Cross Validation Pass? Final Final Method Implementation Cross->Final p > 0.05 (No Sig. Diff)

Figure 1: Strategic workflow for transferring Butoconazole analysis from HPLC to UPLC.

Comparative Performance Data

The following data represents typical performance metrics observed during cross-validation studies.

System Suitability Comparison
ParameterLegacy HPLCModern UPLCImprovement
Retention Time (

)
12.4 min2.1 min6x Faster
Theoretical Plates (

)
~4,500~12,000High Efficiency
Tailing Factor (

)
1.41.1Better Peak Shape
Resolution (

)
N/A (Single Peak)> 2.0 (from impurities)Enhanced Selectivity
Solvent Usage / Run 30 mL1.4 mL95% Reduction
Validation Summary (ICH Q2)

Both methods must meet the same strict acceptance criteria.

Validation ParameterAcceptance CriteriaHPLC ResultUPLC ResultStatus
Linearity (

)

0.99920.9998Equivalent
Precision (RSD)

1.1%0.4%UPLC Superior
Accuracy (Recovery)

99.5%100.2%Equivalent
LOD (Sensitivity) S/N > 30.5 µg/mL0.05 µg/mLUPLC Superior

Cross-Validation Protocol

To scientifically prove that the UPLC method is a valid alternative to the USP HPLC method, a statistical comparison is required.

Protocol Steps
  • Sample Set: Prepare 10 different batches (or simulated samples) of Butoconazole Nitrate cream/API.

  • Dual Analysis: Analyze the same vials on both the HPLC and UPLC systems.

  • Statistical Test: Perform a Paired Student’s t-test at 95% confidence interval.

Statistical Logic Diagram

CrossValidation Samples 10 Production Batches HPLC_Data HPLC Assay Values (%) Samples->HPLC_Data UPLC_Data UPLC Assay Values (%) Samples->UPLC_Data Stats Calculate Difference (d) Compute t-stat HPLC_Data->Stats UPLC_Data->Stats Decision Compare t-stat vs t-crit Stats->Decision

Figure 2: Statistical framework for establishing method equivalency.

Interpretation
  • Null Hypothesis (

    
    ):  There is no significant difference between the means of the two methods (
    
    
    
    ).
  • Result: If

    
     (2.262 for 
    
    
    
    ), fail to reject
    
    
    .
  • Typical Outcome: UPLC usually yields slightly higher precision (lower variance) but statistically equivalent assay values.

Discussion & ROI Analysis

The transition to UPLC is not merely technical; it is economic.

  • Solvent Cost: A standard HPLC run consumes ~30mL of mobile phase. UPLC consumes < 2mL.[1][2][3][4] For a lab running 100 samples/week, this saves ~150 Liters of solvent annually per instrument.

  • Throughput: The UPLC method allows for "Release Testing" in under 10 minutes, compared to nearly an hour for HPLC (including equilibration).

Recommendation: For existing filed products, maintain the HPLC method as the primary regulatory filing but implement the UPLC method for In-Process Control (IPC) and Cleaning Validation due to its speed and sensitivity. For new filings, submit the UPLC method as the primary regulatory method.

References

  • United States Pharmacopeia (USP). Butoconazole Nitrate Monograph.[4][5] USP-NF.

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Pattanaik, P., et al. "UPLC Method Development and Validation for Butoconazole in Active Ingredient."[1] International Journal of Pharma Research and Health Sciences, 2015.[1]

  • PubChem. Butoconazole Nitrate Compound Summary. National Library of Medicine.

  • Dong, M.W.Modern HPLC for Practicing Scientists. Wiley-Interscience. (Standard text for HPLC/UPLC theory).

Sources

Validation

A Guide to Inter-Laboratory Comparison for the Analysis of Butoconazole Impurity 9

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust inter-laboratory comparison for the analysis of Butoconazole Impurity 9. Moving...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust inter-laboratory comparison for the analysis of Butoconazole Impurity 9. Moving beyond a simple procedural outline, this document delves into the scientific rationale behind methodological choices, ensuring a self-validating and trustworthy study design.

Introduction: The Imperative for Precision in Impurity Profiling

Butoconazole, an imidazole antifungal agent, is a critical component in the treatment of vaginal yeast infections.[1] As with any active pharmaceutical ingredient (API), the control of impurities is paramount to ensure the safety, efficacy, and quality of the final drug product. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients. Regulatory bodies mandate strict limits on these impurities, necessitating the use of precise and accurate analytical methods for their quantification.

Butoconazole Impurity 9 represents a specific analytical challenge. To ensure that different laboratories—whether they are part of the same organization or external partners—can produce concordant and reliable results, an inter-laboratory comparison (ILC), also known as a proficiency test, is essential.[2] The primary goal of an ILC is to demonstrate the technical competence of participating laboratories and to validate the analytical method's reproducibility across different environments, equipment, and analysts.[3][4]

This guide will provide a foundational High-Performance Liquid Chromatography (HPLC) method, outline the critical stages of an ILC, and offer insights into data analysis and troubleshooting.

The Analyte: Understanding Butoconazole and Impurity 9

Butoconazole Nitrate is a crystalline powder, sparingly soluble in methanol and practically insoluble in water.[5] Its analysis and the quantification of its related substances are typically performed using reversed-phase liquid chromatography with UV detection.[6]

While the specific public domain information on "Impurity 9" is limited, it is one of several potential related substances that must be monitored. The accurate quantification of any impurity is crucial as it can impact the drug's safety profile. Therefore, the analytical method must be sensitive, specific, and robust enough to separate and quantify this impurity from the main Butoconazole peak and other potential impurities.

Designing a Robust Inter-Laboratory Comparison Study

A successful ILC is built on meticulous planning and a harmonized protocol.[4][7] The primary objective is to assess the reproducibility of an analytical procedure when performed by different laboratories.[8] The process can be broken down into four key phases.

ILC_Workflow A Phase 1: Protocol Harmonization E Central Coordinating Lab A->E Develops & Finalizes B Phase 2: Sample Preparation & Distribution F Participating Labs (Lab 1, Lab 2, ... Lab N) B->F Distributes Blinded Samples C Phase 3: Independent Analysis D Phase 4: Data Collation & Statistical Analysis C->D Submit Results G Final Report & Corrective Actions D->G Generate Z-Scores & Report E->B Prepares Homogenous Samples F->C Execute Protocol

Caption: High-level workflow for an inter-laboratory comparison study.

  • Phase 1: Protocol Harmonization: A single, unambiguous analytical protocol is the cornerstone of the study. This document, developed by a coordinating laboratory, must detail every aspect of the method, from reagent preparation to data processing parameters.

  • Phase 2: Sample Preparation & Distribution: The coordinating lab prepares a large, homogenous batch of sample material (e.g., Butoconazole API spiked with a known concentration of Impurity 9). This batch is then divided into identical aliquots and distributed to participating laboratories. This step is critical to ensure that any observed variability is due to laboratory performance, not sample differences.

  • Phase 3: Independent Analysis: Each laboratory analyzes the received samples strictly according to the harmonized protocol. Any deviation, no matter how minor, must be documented and reported.

  • Phase 4: Data Collation & Statistical Analysis: Results are sent back to the coordinating laboratory for statistical analysis. This phase aims to quantify the inter-laboratory precision and identify any outlier results.[9]

A Reference HPLC Method for Butoconazole Impurity 9

The following method is a robust starting point for the analysis of Butoconazole and its related substances, based on principles outlined in pharmacopeial monographs and related literature.[10][11][12]

Rationale for Method Choices
  • Reverse-Phase HPLC: This is the standard for analyzing moderately polar to non-polar small molecules like Butoconazole. A C18 column is chosen for its hydrophobic retention characteristics, which are well-suited for separating Butoconazole from its structurally similar impurities.

  • Buffered Mobile Phase: The pH of the mobile phase is critical for controlling the ionization state of the analyte and impurities, which directly impacts retention time and peak shape. A potassium acetate buffer adjusted to an acidic pH (around 4.3) ensures consistent protonation of the imidazole moiety, leading to sharp, symmetrical peaks.[10]

  • Gradient Elution: While an isocratic method may be sufficient, a gradient elution (where the mobile phase composition changes over time) is often superior for impurity analysis. It allows for the efficient elution of both early-eluting (more polar) and late-eluting (more non-polar) impurities within a reasonable run time, while ensuring good resolution from the main API peak.[13]

  • UV Detection: Butoconazole and its related compounds contain chromophores that absorb UV light, making UV detection a simple and robust method for quantification.

Experimental Protocol

Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System Quaternary or Binary Gradient HPLC with UV/PDA Detector
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase A Buffer: 1.4 g/L Potassium Acetate, pH adjusted to 4.3 with Acetic Acid.[10]
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
25
30
35
40
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Preparation of Solutions

  • Standard Stock Solution (Butoconazole): Accurately weigh about 20 mg of USP Butoconazole Nitrate RS into a 100-mL volumetric flask.[14] Dissolve in and dilute to volume with Diluent to obtain a concentration of approximately 200 µg/mL.

  • Impurity 9 Stock Solution: Accurately weigh about 10 mg of Butoconazole Impurity 9 reference standard into a 100-mL volumetric flask. Dissolve in and dilute to volume with Diluent. Further dilute this solution quantitatively to achieve a final concentration of approximately 2 µg/mL.

  • System Suitability Solution (SSS): Prepare a solution containing approximately 200 µg/mL of Butoconazole and 2 µg/mL of Impurity 9 in Diluent. This solution is used to verify the resolution and performance of the chromatographic system.

  • Test Sample Preparation: Accurately weigh a quantity of the Butoconazole API sample equivalent to about 20 mg of Butoconazole into a 100-mL volumetric flask. Dissolve in and dilute to volume with Diluent.

System Suitability Test (SST)

Before sample analysis, inject the SSS five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry Factor) for Butoconazole Peak: Not more than 2.0.

  • Theoretical Plates for Butoconazole Peak: Not less than 2000.

  • Resolution: The resolution between the Butoconazole peak and the Impurity 9 peak is not less than 2.0.

  • Relative Standard Deviation (RSD): The RSD for the peak areas of both Butoconazole and Impurity 9 from the five replicate injections is not more than 2.0%.

Data Analysis and Interpretation

Once all laboratories have submitted their results, the coordinating body performs a statistical analysis to assess performance.

Hypothetical Inter-Laboratory Comparison Data

Laboratory IDReported Conc. of Impurity 9 (% w/w)Retention Time (min)Z-Score
Lab 010.09512.4-0.5
Lab 020.11212.51.2
Lab 030.09812.3-0.2
Lab 040.13512.43.5 (Outlier)
Lab 050.10112.50.1
Assigned Value (Mean) 0.100
Std. Dev. for Proficiency 0.010
The Z-Score: A Standard for Performance Evaluation

The Z-score is a widely accepted statistical measure for evaluating laboratory performance in proficiency tests.[15] It indicates how many standard deviations an individual result is from the assigned value (often the mean or median of all reported results).[15]

The Z-score is calculated as: Z = (x - X) / σ Where:

  • x is the result from the participating laboratory.

  • X is the assigned value for the analyte.

  • σ is the standard deviation for proficiency assessment (a target standard deviation that represents a desired level of performance).

ZScore_Decision Start Calculate Z-Score for Each Lab Condition Evaluate |Z| Start->Condition Pass Result is Satisfactory |Z| ≤ 2.0 Condition->Pass ≤ 2.0 Warning Result is Questionable 2.0 < |Z| < 3.0 Condition->Warning > 2.0 and < 3.0 Fail Result is Unsatisfactory |Z| ≥ 3.0 Condition->Fail ≥ 3.0 Action Initiate Corrective Action (Root Cause Analysis) Warning->Action Fail->Action

Caption: Decision-making flowchart based on Z-score results.

Generally, a Z-score between -2.0 and 2.0 is considered satisfactory. A score between 2.0 and 3.0 (or -2.0 and -3.0) is a warning signal, and a score greater than 3.0 or less than -3.0 is typically deemed unsatisfactory, indicating a potential systemic issue at that laboratory requiring investigation.[15]

Conclusion

An inter-laboratory comparison is a powerful tool for ensuring the quality and consistency of analytical data in the pharmaceutical industry. By establishing a harmonized, scientifically sound protocol and using standardized statistical measures like the Z-score, organizations can confidently assess the proficiency of their analytical laboratories. This guide provides a robust framework specifically tailored for the analysis of Butoconazole Impurity 9, promoting data integrity and ultimately contributing to the safety and efficacy of the final medicinal product.

References

  • Inter-Laboratory Comparison Protocol. (2024). Scribd. [Link]

  • Allard, A., & Amarouche, S. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. [Link]

  • Evaluating Inter-Laboratory Comparison Data. (2022). NIST. [Link]

  • Butoconazole Impurities and Related Compound. Veeprho. [Link]

  • Interlaboratory comparison. PE100+ Association. [Link]

  • Butoconazole Nitrate Vaginal Cream. (2025). USP. [Link]

  • Frahm, E., & Wright, J. (2022). Evaluating Inter-laboratory Comparison Data. IMEKO. [Link]

  • Pattanaik, P., et al. (2015). UPLC Method Development and Validation for Butoconazole in Active Ingredient. International Journal of Pharma Research and Health Sciences. [Link]

  • Butoconazole Nitrate. (2011). USP-NF. [Link]

  • ICH guideline Q14 on analytical procedure development. (2022). European Medicines Agency. [Link]

  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. (2002). DiVA. [Link]

  • Butoconazole Nitrate. (2025). Trungtamthuoc.com. [Link]

  • Butoconazole-impurities. Pharmaffiliates. [Link]

  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. (2022). EAS. [Link]

  • Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing. [Link]

  • Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. (2016). ResearchGate. [Link]

  • USP Monographs: Butoconazole Nitrate. USP29-NF24. [Link]

  • Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. (2008). SciELO. [Link]

  • Introduction to Interlaboratory Comparisons - Critical Points for the Organisation of Test Performance Studies in Microbiology. (2022). NCBI. [Link]

  • Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. (2022). American Journal of Biomedical Science & Research. [Link]

  • Comparability Protocols for Human Drugs and Biologics: Chemistry, Manufacturing, and Controls Information Guidance for Industry. (2016). FDA. [Link]

  • GYNAZOLE•1® Butoconazole Nitrate Vaginal Cream USP, 2%. FDA. [Link]

  • Isolation and structural identification of an impurity in fluconazole bulk drug substance. (2007). Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Comparative

A Comprehensive Guide to the Determination of the Relative Response Factor for Butoconazole Impurity 9

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the precise quantification of impurities is paramount to ensuring the safety and efficac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise quantification of impurities is paramount to ensuring the safety and efficacy of drug substances. This guide provides an in-depth, scientifically grounded protocol for the determination of the Relative Response Factor (RRF) for Butoconazole Impurity 9, a critical parameter for its accurate measurement in Butoconazole drug substance and product. This document moves beyond a simple recitation of steps, offering a rationale for the experimental design and a framework for generating trustworthy and reproducible results, in alignment with global regulatory standards.

Butoconazole is an imidazole antifungal agent used in the treatment of vaginal yeast infections.[1][2] Like all active pharmaceutical ingredients (APIs), its purity profile must be meticulously controlled. Butoconazole Impurity 9, identified as 4-(4-Chlorophenyl)-1-((2,6-dichlorophenyl)thio)butan-2-ol, is one such related substance that requires careful monitoring. The fundamental principle underpinning this guide is that different chemical compounds can exhibit varying responses to an analytical detector, such as a UV detector in High-Performance Liquid Chromatography (HPLC).[3] Assuming a 1:1 response between the API and its impurity without experimental verification can lead to significant inaccuracies in impurity quantification. The determination of the RRF corrects for this disparity, ensuring that the reported impurity levels are a true reflection of their concentration.

This guide will detail a robust HPLC-UV method for the separation of Butoconazole and Impurity 9, followed by a step-by-step protocol for the experimental determination of the RRF. The entire process is designed to be a self-validating system, incorporating principles from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) to ensure scientific integrity.

The Foundational Role of the Relative Response Factor (RRF)

In chromatographic analysis, particularly HPLC with UV detection, the detector's response is proportional to the concentration of the analyte. However, the proportionality constant, or response factor, is dependent on the molar absorptivity of the compound at the specific wavelength of detection.[4] Structurally different molecules, even those closely related to the API, will likely have different molar absorptivities and thus, different response factors.

The RRF is a pre-determined correction factor that accounts for this difference in detector response between an impurity and the API.[4] It is defined as the ratio of the response of the impurity to the response of the API at the same concentration.[5]

RRF = (Response of Impurity / Concentration of Impurity) / (Response of API / Concentration of API)

By establishing the RRF, it becomes possible to accurately quantify the impurity in a sample using the API's reference standard, which is particularly valuable when a certified reference standard of the impurity is not available or is prohibitively expensive.

Experimental Design: A Symphony of Separation and Detection

The determination of the RRF for Butoconazole Impurity 9 necessitates a well-designed experimental protocol that ensures the accurate and reproducible measurement of the analyte and impurity responses. The following sections outline a comprehensive approach, from the development of a suitable analytical method to the final calculation of the RRF.

Part 1: Crafting a High-Resolution HPLC Method

A robust and specific HPLC method is the cornerstone of an accurate RRF determination. The method must be capable of baseline-separating Butoconazole from Impurity 9 and any other potential impurities. Building upon established methods for Butoconazole analysis, the following reversed-phase HPLC method is proposed:[1]

Table 1: Proposed HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides excellent resolving power for non-polar to moderately polar compounds like Butoconazole and its impurities.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides good buffering capacity and is compatible with UV detection.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase chromatography.
Gradient Elution 0-5 min: 40% B; 5-20 min: 40-70% B; 20-25 min: 70% B; 25-26 min: 70-40% B; 26-30 min: 40% BA gradient elution is proposed to ensure the separation of compounds with differing polarities and to elute any potential late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 260 nmA wavelength in the UV region is chosen to provide adequate response for both Butoconazole and its structurally related impurity. A DAD detector should be used to assess peak purity.
Injection Volume 10 µLA typical injection volume that balances sensitivity and peak shape.
Diluent Mobile Phase A : Mobile Phase B (50:50, v/v)Ensures compatibility with the mobile phase and proper dissolution of the analytes.

This method should be thoroughly validated for specificity, linearity, accuracy, and precision in accordance with ICH Q2(R2) and USP <1225> guidelines to ensure its suitability for the intended purpose.[6][7]

Part 2: The Experimental Workflow for RRF Determination

The following diagram illustrates the logical flow of the experimental process for determining the RRF of Butoconazole Impurity 9.

RRF_Determination_Workflow cluster_prep Preparation cluster_dilution Dilution Series cluster_analysis Analysis cluster_data Data Processing cluster_calc Calculation prep_api Prepare Butoconazole Stock Solution dil_api Create Linearity Solutions of Butoconazole prep_api->dil_api prep_imp Prepare Impurity 9 Stock Solution dil_imp Create Linearity Solutions of Impurity 9 prep_imp->dil_imp hplc_analysis Inject all solutions into HPLC-UV system dil_api->hplc_analysis dil_imp->hplc_analysis peak_area Record Peak Areas hplc_analysis->peak_area linearity_plot Plot Peak Area vs. Concentration peak_area->linearity_plot slope_calc Calculate Slopes of Linearity Curves linearity_plot->slope_calc rrf_calc Calculate RRF slope_calc->rrf_calc RRF_Calculation slope_imp Slope of Impurity 9 (from linearity plot) rrf Relative Response Factor (RRF) slope_imp->rrf Numerator slope_api Slope of Butoconazole (from linearity plot) slope_api->rrf Denominator

Sources

Validation

A Comparative Guide to the Impurity Profiles of Butoconazole and Other Imidazole Antifungal Agents

This guide provides an in-depth comparison of the impurity profiles of butoconazole and other prominent imidazole-based antifungal agents. Designed for researchers, scientists, and drug development professionals, this do...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the impurity profiles of butoconazole and other prominent imidazole-based antifungal agents. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical origins of impurities, presents comparative data, and outlines a robust analytical methodology for their characterization and control. Our objective is to furnish a scientifically rigorous resource that underscores the nuances of impurity profiling, a critical aspect of ensuring the safety and efficacy of pharmaceutical products.

Introduction: The Imperative of Impurity Control in Azole Antifungals

The azole class of antifungal agents represents a cornerstone in the management of mycotic infections. Their mechanism of action, the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase, is a well-established therapeutic target.[1][2] This inhibition disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, leading to increased membrane permeability and ultimately, cell death.[2] Azoles are broadly categorized into two main groups: the imidazoles (containing two nitrogen atoms in the azole ring) and the triazoles (containing three).[3] Imidazoles, such as butoconazole, clotrimazole, and miconazole, are primarily used in topical formulations for superficial mycoses.[3]

The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. The presence of impurities, even at trace levels, can potentially alter the therapeutic effect or introduce toxicity. Regulatory bodies, through guidelines like those from the International Conference on Harmonization (ICH), mandate the identification and characterization of any impurity present at a level of 0.05% or greater.[4][5] This guide focuses on butoconazole, a potent imidazole antifungal, and provides a comparative analysis of its impurity profile against other widely used imidazoles, elucidating the distinct challenges and analytical strategies associated with each.

Chemical Structures and the Genesis of Impurities

The molecular structure of an azole antifungal is the primary determinant of its potential impurities. These impurities can be broadly classified into two categories: synthesis-related and degradation-related.

  • Synthesis-Related Impurities: These are chemical species that arise during the manufacturing process. They can include unreacted starting materials, intermediates that failed to react completely, by-products from unintended side reactions, or reagents and catalysts used in the synthesis. The multi-step synthesis of butoconazole, for instance, involves the formation of a chlorohydrin intermediate and subsequent introduction of the imidazole ring and a dichlorothiophenol moiety.[1] Each of these steps is a potential source of process-related impurities.

  • Degradation-Related Impurities: These impurities form during storage or handling of the API or the finished drug product due to exposure to environmental factors such as light, heat, humidity, or atmospheric oxygen. Common degradation pathways include oxidation, hydrolysis, and dehalogenation. For butoconazole, typical degradation products include its N-oxide, as well as various dealkylated and dechlorinated analogues.[6] Similarly, clotrimazole is known to degrade into (2-chlorophenyl)-diphenyl methanol and imidazole.[7]

The subtle structural differences between butoconazole, clotrimazole, and miconazole, particularly in the side chains attached to the core imidazole ring, lead to distinct synthesis pathways and degradation susceptibilities, resulting in unique impurity profiles for each compound.

Comparative Impurity Profiles of Key Imidazole Antifungals

The following table summarizes the common impurities associated with butoconazole and two other leading topical imidazole antifungals, clotrimazole and miconazole. Understanding these profiles is essential for developing specific and sensitive analytical methods for quality control.

Antifungal AgentImpurity Name / TypeOrigin / PathwayTypical Control Limit
Butoconazole Butoconazole N-OxideDegradation (Oxidation)Identified Impurity: ≤ 0.5%[6]
Dealkylated ButoconazoleDegradation (Dealkylation)Identified Impurity: ≤ 0.5%[6]
Dechlorinated ButoconazoleDegradation (Dehalogenation)Identified Impurity: ≤ 0.2%[6]
Process-Related IntermediatesSynthesis (Incomplete Reaction)Unspecified Impurity: ≤ 0.1%[6]
Clotrimazole (2-chlorophenyl)-diphenyl methanolDegradation (Hydrolysis)Pharmacopeial Specified
ImidazoleDegradation (Hydrolysis) / SynthesisPharmacopeial Specified
o,p'-ClotrimazoleSynthesis (Isomeric Impurity)Pharmacopeial Specified
Miconazole Econazole NitrateSynthesis (Related Substance)Pharmacopeial Specified[8]
Miconazole Related Compound CSynthesis / DegradationPharmacopeial Specified[8]
Miconazole Related Compound FSynthesis / DegradationPharmacopeial Specified[8]
Miconazole Related Compound ISynthesis / DegradationPharmacopeial Specified[8]

Note: Control limits can vary by manufacturer and pharmacopeial monograph. The limits shown are typical ranges found in industry literature.[6]

A Validated Analytical Workflow for Impurity Profiling

To ensure the accurate quantification of impurities, a robust, stability-indicating analytical method is required. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard technique due to its high resolution, sensitivity, and reproducibility.[9]

Causality Behind Experimental Choices

The selection of each parameter in an HPLC method is critical for achieving the desired separation.

  • Column Chemistry: A C8 or C18 stationary phase is typically chosen for its hydrophobic properties, which are well-suited for retaining the moderately non-polar azole molecules. Phenyl-hexyl columns can offer alternative selectivity for aromatic compounds like these.[8]

  • Mobile Phase: A gradient elution, typically involving acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate), is employed.[10] The gradient is necessary to first elute more polar degradation products and then increase the organic solvent concentration to elute the main API peak and any non-polar, process-related impurities, ensuring all components are resolved within a reasonable runtime.

  • Detection Wavelength: The UV detector wavelength is set near the absorbance maximum of the azole chromophore (typically 215-230 nm) to ensure high sensitivity for both the parent drug and its structurally related impurities.[8][11]

  • System Suitability Testing (SST): Before any sample analysis, an SST solution is injected to verify the performance of the chromatographic system. This is a self-validating step. Key parameters like resolution (ensuring baseline separation of the closest eluting peaks), tailing factor (confirming good peak shape), and injection precision (verifying system consistency) must meet pre-defined criteria to confirm the system is fit for purpose.[8]

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol provides a comprehensive, self-validating framework for the analysis of butoconazole and its related substances in a cream formulation.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column thermostat, and a UV/Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Waters Symmetry C8 (4.6 x 150 mm, 5 µm particle size) or equivalent.[11]

    • Mobile Phase A: 0.05 M Ammonium Acetate buffer, pH 6.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0 min: 30% B

      • 25 min: 70% B

      • 30 min: 70% B

      • 31 min: 30% B

      • 40 min: 30% B

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 40°C.[11]

    • Detection Wavelength: 225 nm.[11]

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Sample Preparation (from Cream):

      • Accurately weigh approximately 2.5 g of the cream (equivalent to 25 mg of Butoconazole) into a 50 mL centrifuge tube.

      • Add 20 mL of methanol. Heat in a water bath at 50°C for 5 minutes to melt the cream base and dissolve the API.

      • Cool the solution in an ice bath for 15 minutes to precipitate the excipients.

      • Centrifuge for 5 minutes at 5000 rpm.

      • Decant the supernatant into a 50 mL volumetric flask.

      • Repeat the extraction (steps 2-5) with an additional 20 mL of methanol, combining the supernatants.

      • Dilute the combined extracts to the 50 mL mark with methanol.

      • Filter the final solution through a 0.45 µm nylon syringe filter prior to injection.[11]

    • Reference Standard Preparation: Prepare a standard of Butoconazole API in methanol at a concentration of approximately 0.5 mg/mL.

    • System Suitability Solution: Prepare a solution containing the Butoconazole API and known impurity reference standards at relevant concentrations.

  • Analysis and Acceptance Criteria:

    • System Suitability: Inject the SST solution. The resolution between butoconazole and the nearest eluting impurity peak must be ≥ 1.5. The tailing factor for the butoconazole peak should be ≤ 2.0. The relative standard deviation (%RSD) for five replicate injections should be ≤ 2.0%.[8]

    • Quantification: Calculate the percentage of each impurity in the sample preparation using the area of the main peak from the reference standard injection for comparison (assuming a relative response factor of 1.0 unless otherwise determined).

Visualizing the Analytical & Logical Frameworks

Diagrams are essential for clarifying complex workflows and relationships. The following have been generated using Graphviz to illustrate the key processes described.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh 1. Weigh Cream Sample extract1 2. Add Methanol & Heat weigh->extract1 cool 3. Cool & Precipitate extract1->cool centrifuge 4. Centrifuge cool->centrifuge decant 5. Decant Supernatant centrifuge->decant extract2 6. Repeat Extraction decant->extract2 combine 7. Combine & Dilute extract2->combine filter 8. Filter combine->filter inject 9. Inject into HPLC filter->inject separate 10. Chromatographic Separation inject->separate detect 11. UV Detection (225 nm) separate->detect integrate 12. Integrate Peak Areas detect->integrate calculate 13. Calculate % Impurity integrate->calculate report 14. Generate Report calculate->report sst System Suitability Test (SST) (Resolution, Tailing, Precision) sst->inject Pre-requisite

Caption: Experimental workflow for HPLC impurity profiling.

G cluster_azoles Azole Antifungals cluster_drugs Specific APIs cluster_impurities Impurity Categories Imidazoles Imidazoles Butoconazole Butoconazole Imidazoles->Butoconazole Clotrimazole Clotrimazole Imidazoles->Clotrimazole Miconazole Miconazole Imidazoles->Miconazole Triazoles Triazoles Synthesis Synthesis-Related (Intermediates, By-products) Butoconazole->Synthesis Degradation Degradation-Related (Oxidants, Hydrolysates) Butoconazole->Degradation Clotrimazole->Synthesis Clotrimazole->Degradation Miconazole->Synthesis Miconazole->Degradation

Caption: Logical relationships of azole antifungal impurities.

Conclusion

While butoconazole, clotrimazole, and miconazole belong to the same imidazole class and share a common therapeutic mechanism, this guide demonstrates that their impurity profiles are distinct and complex. These differences are rooted in their unique synthetic routes and inherent molecular stabilities. A thorough understanding of these potential impurities, coupled with the implementation of a robust, validated, stability-indicating analytical method like the RP-HPLC protocol detailed herein, is paramount for any organization involved in the development, manufacturing, or quality control of these vital antifungal agents. By adhering to these principles of scientific integrity and analytical rigor, researchers and developers can ensure the consistent quality, safety, and efficacy of their products.

References

  • Veeprho. (n.d.). Butoconazole Impurities and Related Compound. Retrieved from [Link]

  • Small Molecule Pathway Database (SMPDB). (2022). Butoconazole Action Pathway. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Butoconazole-impurities. Retrieved from [Link]

  • Life Worldwide. (n.d.). Azole antifungals. Retrieved from [Link]

  • Patil, S. (2010). Synthesis of Ketoconazole Impurity by novel method. Journal of Chemical and Pharmaceutical Research, 2(3), 117-119. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Miconazole-impurities. Retrieved from [Link]

  • Bansal, S., et al. (2021). Antifungal Azole Metabolites: Significance in Pharmaceutical and Biomedical Analysis. Journal of Pharmaceutical and Biomedical Analysis, 198, 114001. Retrieved from [Link]

  • Bradbeer, T. L., et al. (1987). Vulvovaginal candidosis: comparison of 3-day treatment with 2% butoconazole nitrate cream and 6-day treatment with 1% clotrimazole cream. Journal of Antimicrobial Chemotherapy, 19(5), 679-684. Retrieved from [Link]

  • Al-Rimawi, F. (2015). Development and validation of HPLC method for some azoles in pharmaceutical preparation. ResearchGate. Retrieved from [Link]

  • Mast, N., et al. (2018). Antifungal Azoles: Structural Insights into Undesired Tight Binding to Cholesterol-Metabolizing CYP46A1. Molecular Pharmacology, 93(4), 387-397. Retrieved from [Link]

  • Al-Ghobashy, M. A., et al. (2016). Development and validation of LC-MS/MS assay for the determination of Butoconazole in human plasma: Evaluation of systemic absorption following topical application in healthy volunteers. ResearchGate. Retrieved from [Link]

  • Pai, M. P., et al. (2013). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy, 57(1), 165-170. Retrieved from [Link]

  • Sundaram, D. T. S. S., et al. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Scientia Pharmaceutica, 83(3), 445-452. Retrieved from [Link]

  • Wang, Y., et al. (2016). Antifungal efficiency of miconazole and econazole and the interaction with transport protein: A comparative study. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of clinically used azole antifungals. Retrieved from [Link]

  • Phenomenex. (n.d.). Separation of Miconazole Nitrate and its Organic Impurities per USP Monograph using Kinetex™ 2.6 µm Phenyl-Hexyl Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the susceptibility to (A) clotrimazole and (B) fluconazole. Retrieved from [Link]

  • Semantic Scholar. (n.d.). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR SOME AZOLES IN PHARMACEUTICAL PREPARATION. Retrieved from [Link]

  • USP. (n.d.). Methods for the Analysis of Ketoconazole Foam. Retrieved from [Link]

  • Groll, A. H., & Walsh, T. J. (1998). Current and Emerging Azole Antifungal Agents. Clinical Microbiology and Infection, 4(5), 243-268. Retrieved from [Link]

  • Rodríguez-Sánchez, S., et al. (2023). Method validation for the quantification of fluconazole and its organic impurities in raw material using high-performance liquid chromatography. Biomédica, 43(3), 299-310. Retrieved from [Link]

  • Patel, K., et al. (2014). ANALYSIS OF ANTIFUNGAL AGENTS BY RP-HPLC: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 3(12), 346-369. Retrieved from [Link]

  • Google Patents. (n.d.). US5422347A - β-cyclodextrin complexes of miconazole and econazole.
  • USP-NF. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Retrieved from [Link]

  • Sriram, D., et al. (2020). A Rapid RP-HPLC Methodology for the Determination of Clotrimazole Impurities in Topical Dosage Forms. Acta Scientific Pharmaceutical Sciences, 4(12), 11-17. Retrieved from [Link]

  • Gazdar, A. F., et al. (2001). Econazole and miconazole inhibit steroidogenesis and disrupt steroidogenic acute regulatory (StAR) protein expression post-transcriptionally. The Journal of Steroid Biochemistry and Molecular Biology, 76(1-5), 9-16. Retrieved from [Link]

  • Kumar, A., et al. (2018). Comparative study of the efficacy and safety of topical antifungal agents clotrimazole versus sertaconazole in the treatment of tinea corporis/cruris. National Journal of Physiology, Pharmacy and Pharmacology, 8(7), 994-998. Retrieved from [Link]

  • Andes, D., & van Ogtrop, M. (2001). Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients. Expert Opinion on Pharmacotherapy, 2(6), 907-936. Retrieved from [Link]

  • Ferreira, J. F., et al. (2022). New Antifungal Agents with Azole Moieties. Molecules, 27(19), 6593. Retrieved from [Link]

  • El-Gindy, A., et al. (2001). Chromatographic determination of clotrimazole, ketoconazole and fluconazole in pharmaceutical formulations. ResearchGate. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Butoconazole Impurity 9

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Butoconazole Impurity 9. As a critical component of laboratory safety and chemical handling, proper disposal of pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Butoconazole Impurity 9. As a critical component of laboratory safety and chemical handling, proper disposal of pharmaceutical impurities is paramount to protect both personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who may handle this substance.

Given the absence of a specific Safety Data Sheet (SDS) for Butoconazole Impurity 9, this guide adopts a conservative approach, assuming the impurity possesses hazards comparable to or greater than the active pharmaceutical ingredient, Butoconazole. This principle of "precautionary risk management" is central to ensuring the highest standards of safety in the laboratory.

Core Directive: A Proactive Stance on Safety and Compliance

The proper disposal of Butoconazole Impurity 9 is not merely a final step in an experimental workflow but an integral part of the research process. The core directive of this guide is to foster a proactive safety culture that minimizes risk at every stage. This involves a thorough understanding of the potential hazards, strict adherence to established protocols, and a commitment to environmental stewardship. The procedures outlined herein are designed to be self-validating, ensuring that each step contributes to a secure and compliant disposal process.

Scientific Integrity & Logic: The Rationale Behind the Protocol

The recommendations within this guide are grounded in established principles of chemical safety and hazardous waste management. The causality behind these procedural choices is rooted in the known toxicological profile of Butoconazole and related azole antifungal compounds. Butoconazole has been identified as a substance with potential reproductive toxicity, may impair fertility, and may cause harm to an unborn child.[1][2] There is also limited evidence of a carcinogenic effect.[3] Therefore, treating Butoconazole Impurity 9 with a high degree of caution is scientifically justified.

The segregation of waste streams is a critical aspect of this protocol.[4] Mixing incompatible chemicals can lead to dangerous reactions, while proper segregation facilitates safe and efficient disposal by licensed facilities.[4][5] The recommendation for incineration as the primary disposal method for hazardous pharmaceutical waste is in line with guidance from environmental protection agencies, as it ensures the complete destruction of active pharmaceutical ingredients.[6][7]

Hazard Identification and Risk Assessment

Potential Hazard Associated Risks and Precautions
Reproductive Toxicity May damage fertility or the unborn child.[1][2] Avoid exposure, especially for personnel who are pregnant or planning to become pregnant.[1]
Sensitization May cause sensitization by inhalation and skin contact.[3] Avoid breathing dust and direct skin contact.[8][9]
Carcinogenicity Limited evidence of a carcinogenic effect.[3] Handle as a potential carcinogen and minimize exposure.
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.[2] Prevent release to the environment.[8][9]

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks associated with handling Butoconazole Impurity 9, the following PPE and engineering controls are mandatory:

Control Measure Specification
Engineering Controls All handling of solid Butoconazole Impurity 9 should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]
Eye Protection Tight-sealing safety goggles are required to protect against dust particles.[8]
Hand Protection Chemical-resistant gloves (e.g., nitrile) should be worn.[8] Gloves must be changed immediately if contaminated.
Body Protection A lab coat or other suitable protective clothing must be worn.[8]
Respiratory Protection In cases where a fume hood is not available or for spill cleanup, a respirator with an appropriate particulate filter should be used.[10]

Step-by-Step Disposal Protocol

The following protocols provide a clear, actionable workflow for the disposal of Butoconazole Impurity 9 in both research and development settings.

For Small Quantities (Research Labs)
  • Waste Collection:

    • Collect all solid waste contaminated with Butoconazole Impurity 9 (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, clearly labeled, and sealed container.

    • For solutions containing the impurity, collect them in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.[4]

  • Container Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "Butoconazole Impurity 9," and the appropriate hazard pictograms (e.g., health hazard, environmental hazard).

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[5]

  • Disposal Request:

    • When the container is full or has reached the designated accumulation time limit (typically 6-12 months), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.[11][12]

For Larger Quantities (Drug Development)
  • Waste Characterization:

    • A thorough characterization of the waste stream is necessary. This includes identifying all chemical components and their approximate concentrations.

  • Segregation and Containment:

    • Segregate the waste at the point of generation.[13] Use separate, robust, and compatible containers for solid and liquid waste streams.[5][14]

    • Ensure all containers are securely sealed and properly labeled with the contents and associated hazards.[5]

  • Licensed Waste Disposal Contractor:

    • Engage a licensed and reputable hazardous waste disposal company.[10][15] Provide them with a detailed description of the waste for proper profiling and to ensure they can handle it in compliance with all regulations.

  • Documentation:

    • Maintain a detailed inventory of the generated waste, including quantities and disposal dates. Complete all necessary hazardous waste manifests for transportation and disposal.

Waste Stream Segregation and Container Management

Proper segregation of waste is crucial for safety and compliant disposal. The following diagram illustrates the decision-making process for segregating waste containing Butoconazole Impurity 9.

WasteSegregation cluster_generation Point of Generation cluster_characterization Waste Characterization cluster_containers Waste Containers cluster_disposal Final Disposal Pathway Waste Butoconazole Impurity 9 Waste IsSolid Is the waste solid? Waste->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidContainer Solid Hazardous Waste (Labeled: Butoconazole Impurity 9) IsSolid->SolidContainer Yes LiquidHalogenated Halogenated Organic Liquid Waste (Labeled: Butoconazole Impurity 9) IsLiquid->LiquidHalogenated Contains Halogens LiquidNonHalogenated Non-Halogenated Organic Liquid Waste (Labeled: Butoconazole Impurity 9) IsLiquid->LiquidNonHalogenated No Halogens Incineration Licensed Hazardous Waste Incineration Facility SolidContainer->Incineration LiquidHalogenated->Incineration LiquidNonHalogenated->Incineration

Caption: Decision workflow for the segregation of Butoconazole Impurity 9 waste.

References

  • ADAMA. (n.d.). Safety Data Sheet.
  • CymitQuimica. (n.d.). Butoconazole | CAS 64872-76-0.
  • Chemsrc. (2025-08-25). Butoconazole | CAS#:64872-76-0.
  • AFG Bioscience. (2016-04-01). Butoconazole nitrate - SAFETY DATA SHEET.
  • Environment, Health and Safety. (n.d.). Section 2.0 Safe Disposal of Hazardous Chemical Waste.
  • Purdue Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Pfizer. (2011-06-16). MATERIAL SAFETY DATA SHEET.
  • RxList. (n.d.). Butoconazole: Side Effects, Uses, Dosage, Interactions, Warnings.
  • Cayman Chemical. (2025-08-04). Safety Data Sheet.
  • Tebuconazole - Safety Data Sheet. (2025-12-09).
  • Pharmabeginers. (2020-03-14). Procedure for Waste Disposal in Pharma.
  • Sigma-Aldrich. (2025-08-25). SAFETY DATA SHEET.
  • European Medicines Agency. (2024-04-05). ICH Q3C (R9) Guideline on impurities.
  • U.S. Environmental Protection Agency. (2025-11-25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them.
  • Daniels Health. (2025-06-18). How to Dispose of Pharmaceutical Waste and Meet Regulations.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Northwestern University. (2023-02-27). Hazardous Waste Disposal Guide.
  • Effective Methods for Disposal of Pharmaceutical Waste. (2024-09-16).
  • Stericycle. (n.d.). Medication & Pharmaceutical Waste Disposal Explained.

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment and Safe Handling of Butoconazole Impurity 9

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of innovation. The handling of active pharmaceutical ingredients (APIs) and their impurities req...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of innovation. The handling of active pharmaceutical ingredients (APIs) and their impurities requires a meticulous and informed approach to personal and environmental protection. This guide provides essential, in-depth procedural guidance for the safe handling of Butoconazole Impurity 9.

Hazard Assessment: Understanding the Risks

Butoconazole is an imidazole antifungal agent.[3] While specific data on Impurity 9 is lacking, the Safety Data Sheet (SDS) for Butoconazole Nitrate and related azole compounds indicates several potential hazards.[4] A prudent risk assessment assumes the impurity may share similar characteristics.

Known and Potential Hazards of Parent Compound (Butoconazole):

  • Acute Toxicity: Harmful if swallowed.[4]

  • Reproductive Toxicity: Some related compounds may damage fertility or the unborn child.[5] Animal studies with Butoconazole have shown potential adverse effects on the fetus at high doses.[6]

  • Irritation: May cause skin and eye irritation upon direct contact.[7]

Hazard Classification (Based on Parent Compound)DescriptionPrimary Exposure Routes
Acute Toxicity (Oral) Harmful if swallowed.[4]Ingestion
Reproductive Toxicity Potential risk of harm to the unborn child or fertility.[5][6]Inhalation, Skin Absorption, Ingestion
Skin/Eye Irritation May cause irritation upon direct contact.[7]Dermal, Ocular

The Hierarchy of Controls: A Proactive Safety Framework

Effective safety is not solely reliant on PPE. It begins with a systematic approach to risk mitigation. The hierarchy of controls provides a framework for implementing the most effective safety measures.

cluster_0 Hierarchy of Controls for Potent Compounds Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (e.g., Fume Hood, Isolator) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Last Line of Defense)

Caption: The Hierarchy of Controls prioritizes risk management strategies from most to least effective.

For handling Butoconazole Impurity 9, elimination and substitution are not viable options. Therefore, our focus lies on robust engineering controls, strict administrative procedures, and appropriate PPE.

Engineering Controls: Your Primary Shield

Engineering controls are designed to isolate you from the hazard.[2] The choice of control depends on the quantity of material being handled and the specific procedure.

  • For milligram to gram quantities: A certified chemical fume hood is the minimum requirement. Ensure the sash is positioned as low as possible.

  • For larger quantities or dust-generating activities (e.g., weighing): A containment ventilated enclosure (CVE), also known as a powder hood, or a glovebox/barrier isolator is strongly recommended.[8] These systems provide a higher level of containment by operating under negative pressure.[8]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential for all activities involving Butoconazole Impurity 9. It should be donned before entering the designated handling area and doffed in a manner that prevents cross-contamination.

Task / Potential ExposureRecommended PPE Ensemble
Low-Exposure Tasks (e.g., handling sealed containers, visual inspection in a fume hood)* Primary Gloves: Nitrile gloves (double-gloving recommended) * Eye Protection: Safety glasses with side shields * Body Protection: Laboratory coat
High-Exposure Tasks (e.g., weighing, preparing solutions, transfers)* Primary & Secondary Gloves: Double-gloving with nitrile gloves is mandatory. Change outer gloves frequently.[9] * Eye Protection: Chemical splash goggles. A face shield should be worn over goggles if there is a significant splash risk. * Respiratory Protection: An N95 respirator is the minimum. For higher-risk or longer-duration tasks, a powered air-purifying respirator (PAPR) may be necessary.[10] * Body Protection: A disposable, solid-front laboratory gown with knit cuffs. Ensure it is properly fastened.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational plan minimizes variability and risk. The following workflow should be incorporated into your laboratory's Standard Operating Procedures (SOPs).

cluster_1 Workflow for Handling Butoconazole Impurity 9 Prep 1. Preparation - Designate work area - Assemble all materials - Don appropriate PPE Handling 2. Handling - Perform all manipulations  in a certified fume hood - Weigh solids in a CVE  or on a tared weigh paper Prep->Handling Cleanup 3. Decontamination - Wipe down work surfaces - Decontaminate equipment - Doff PPE correctly Handling->Cleanup Disposal 4. Waste Disposal - Segregate waste streams - Dispose of in labeled,  sealed containers Cleanup->Disposal

Caption: A systematic four-step workflow for handling potent compounds.

Step 1: Preparation
  • Designate Area: Clearly mark the designated area for handling the impurity within the chemical fume hood.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh paper, vials, solvents, and waste containers, and place them in the hood before starting.

  • Pre-Don PPE: Don the appropriate PPE as outlined in the table above before handling the primary container.

Step 2: Handling (in a Fume Hood/CVE)
  • Weighing: Carefully weigh the required amount of the solid impurity. Use a spatula to transfer small portions. Avoid creating dust.

  • Solution Preparation: If preparing a solution, add the solvent to the vessel containing the weighed solid slowly to avoid splashing.

  • Container Sealing: Securely cap or seal all containers with the impurity immediately after use.

Step 3: Decontamination
  • Surface Cleaning: Decontaminate the work surface within the fume hood using an appropriate cleaning agent.

  • Equipment Cleaning: Clean all non-disposable equipment that came into contact with the impurity.

  • Doffing PPE: Remove PPE in the correct order (e.g., outer gloves, gown, inner gloves) to prevent contaminating your skin or clothing. Wash hands thoroughly after removing all PPE.[11]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Pharmaceutical waste must be managed according to strict regulations to protect the environment.[12] All waste generated from handling Butoconazole Impurity 9 is considered hazardous pharmaceutical waste.

cluster_2 Waste Disposal Workflow Generate Waste Generation (Contaminated PPE, glassware, unused material) Segregate Segregation - Solid Waste - Liquid Waste - Sharps Generate->Segregate Containerize Containerization - Use designated, labeled,  leak-proof containers Segregate->Containerize Dispose Final Disposal - Arrange pickup by a  licensed hazardous  waste contractor Containerize->Dispose

Caption: Proper segregation and containment are critical for compliant waste disposal.

Disposal Protocol:

  • Solid Waste: All contaminated solid waste (e.g., gloves, gowns, weigh papers, pipette tips) must be placed in a designated, clearly labeled hazardous waste container.[9]

  • Liquid Waste: Unused solutions containing Butoconazole Impurity 9 must be collected in a designated, sealed, and labeled hazardous liquid waste container. Do not pour this waste down the drain.

  • Disposal: All hazardous pharmaceutical waste must be disposed of through a licensed hazardous waste management company in accordance with EPA and Resource Conservation and Recovery Act (RCRA) regulations.[13][14]

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects researchers, ensures data integrity, and maintains regulatory compliance.

References

  • Vertex AI Search.
  • Sigma-Aldrich. (2025, August 25).
  • CAT 1169 - ketoconazole - SAFETY D
  • Cayman Chemical. (2025, August 4).
  • Veeprho.
  • Pfizer.
  • Safe handling of hazardous drugs - PMC.
  • TCI Chemicals. (2025, March 14).
  • Butoconazole nitrate - SAFETY D
  • PubChem. Butoconazole | C19H17Cl3N2S | CID 47472.
  • MedchemExpress.com.
  • 1 - SAFETY D
  • US EPA. Management of Hazardous Waste Pharmaceuticals.
  • Agno Pharmaceuticals.
  • Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025, January 3).
  • Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs.
  • Pharmaceutical Waste Disposal Regulations During a Public Health Emergency. (2026, January 14).
  • Daniels Health. (2025, June 18).
  • AIHA. Potent Pharmaceutical Compound Containment Case Study.
  • Handling Highly Potent Actives and Controlled Substances Safely and Securely. (2016, November 20).
  • VLS Environmental Solutions. Types of Pharmaceutical Waste and How to Dispose of Them.
  • Pharmaffili
  • GYNAZOLE•1®Butoconazole Nitrate Vaginal Cream USP, 2%IN ONE PREFILLED DISPOSABLE APPLIC
  • European Medicines Agency (EMA). (2024, April 5). ICH Q3C (R9) Guideline on impurities.
  • FDA.

Sources

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